Product packaging for 1-(2-Hydroxyethyl)piperazine(Cat. No.:CAS No. 103-76-4)

1-(2-Hydroxyethyl)piperazine

货号: B140597
CAS 编号: 103-76-4
分子量: 130.19 g/mol
InChI 键: WFCSWCVEJLETKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N-(2-Hydroxyethyl)piperazine, also known as 1-Piperazineethanol, is a versatile chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This organic liquid is colorless, has a boiling point of 246 °C, a flash point of 124 °C, and is completely miscible with water . It is a valuable building block in organic synthesis and pharmaceutical research. One of its most significant applications is as a key precursor in the synthesis of HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid) , a ubiquitous zwitterionic buffering agent used in cell culture media and various biochemical applications to maintain a stable physiological pH. Researchers value this compound for its structure, which contains both a secondary amine and a hydroxyl group, making it a useful intermediate for constructing more complex molecules. Available at purities exceeding 99.0% (GC) , this product is intended for research and development purposes only. It is not designed, tested, or approved for human consumption, diagnostic, therapeutic, or any other personal or veterinary use. Safety data indicates that it causes serious eye irritation . Researchers should handle this material with appropriate precautions, including wearing eye protection and working in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B140597 1-(2-Hydroxyethyl)piperazine CAS No. 103-76-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSWCVEJLETKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021853
Record name 1-Piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS]
Record name 1-Piperazineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperazineethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10272
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

103-76-4
Record name 1-Piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyethyl)piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyethyl)piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperazin-1-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-HYDROXYETHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7VXS31ZFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)piperazine from Piperazine and Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)piperazine, a crucial intermediate in the pharmaceutical and chemical industries. The document details the core chemical reaction between piperazine (B1678402) and ethylene (B1197577) oxide, including reaction mechanisms, experimental protocols, and industrial-scale production considerations. Emphasis is placed on safety, reaction optimization, and purification strategies to obtain a high-purity product.

Introduction

This compound, also known as N-(2-hydroxyethyl)piperazine, is a versatile heterocyclic compound widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antipsychotic drug fluphenazine. Its utility also extends to the production of corrosion inhibitors, surfactants, and synthetic fibers.[1] The primary industrial synthesis route involves the reaction of piperazine with ethylene oxide. This guide will delve into the technical aspects of this important transformation.

Reaction Mechanism and Kinetics

The synthesis of this compound from piperazine and ethylene oxide proceeds via a nucleophilic ring-opening of the epoxide. The nitrogen atom of the piperazine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This results in the opening of the strained three-membered ring and the formation of a zwitterionic intermediate, which is then protonated to yield the final product.

The reaction is typically carried out in the presence of a proton source, such as water, which facilitates the ring-opening and protonation steps. The kinetics of piperazine ethoxylation have been studied in the temperature range of 343-363 K, with water acting as a catalyst.

A primary challenge in this synthesis is controlling the selectivity towards the mono-substituted product, this compound. The product itself contains a secondary amine that can further react with ethylene oxide to form the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine.[2]

Reaction_Mechanism piperazine Piperazine intermediate Zwitterionic Intermediate piperazine->intermediate Nucleophilic Attack ethylene_oxide Ethylene Oxide ethylene_oxide->intermediate product This compound intermediate->product Protonation byproduct_reaction + Ethylene Oxide product->byproduct_reaction byproduct 1,4-bis(2-Hydroxyethyl)piperazine byproduct_reaction->byproduct Experimental_Workflow start Start reaction_setup Reaction Setup (Piperazine in Water) start->reaction_setup cooling Cooling and Inerting (0-5 °C, N2 Purge) reaction_setup->cooling eo_addition Ethylene Oxide Addition (Slow, Controlled) cooling->eo_addition reaction Reaction (30-100 °C, Sealed Reactor) eo_addition->reaction workup Workup (Cooling, Venting) reaction->workup purification Purification (Vacuum Distillation) workup->purification analysis Analysis (GC, NMR, IR) purification->analysis end_product Pure this compound analysis->end_product

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine, also known as N-(2-hydroxyethyl)piperazine or HEP, is a substituted piperazine (B1678402) derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile intermediate in the production of a wide array of commercially significant compounds.[3][4][][6][7][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and relevant biological pathway diagrams, to support its application in research and development, particularly within the pharmaceutical industry. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs), including antihistamines, antidepressants, and antipsychotics.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C6H14N2O[4][6][9][10][11][12][13][14]
Molecular Weight 130.19 g/mol [3][4][6][7][10][11][13][14][15][16][17]
Appearance Colorless to pale yellow oily liquid[1][2][4][6][9]
Melting Point -38.5 °C to -39 °C[2][3][4][9][10][15][18]
Boiling Point 242 - 246 °C[2][3][4][][6][8][9][10][15][18][19][20][21]
Density 1.06 - 1.061 g/mL at 25 °C[2][3][4][][6][8][9][10][15][19][20][21]
Refractive Index (n20/D) 1.506 - 1.5065[2][4][][6][7][8][9][10][19][20][22]
Vapor Pressure 0.007 hPa at 20 °C; 3 mbar at an unspecified temperature[4][6][9][10][18]
Flash Point 135 °C (275 °F)[3][7][15][18][19][20][21]
Autoignition Temperature 280 °C[4][6][10]
Table 2: Solubility and Partitioning Properties
PropertyValueReference
Water Solubility Miscible[2][3][4][6][9][10][17]
Solubility in Organic Solvents Miscible with ethanol, acetone, ether, and benzene. Slightly soluble in chloroform (B151607) and methanol. Immiscible in hexane.[2][3][4][6][7][9][10][17]
pKa 14.96 ± 0.10 (Predicted)[2][4][6][9][10]
LogP -1.47 at 25 °C[4][6][9][10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[23]

  • Sample Preparation: Prepare a 1 mM solution of this compound in deionized water.[24] To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride.[23]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[24] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[24]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. This can be more accurately found by plotting the first or second derivative of the curve.[25][26]

Determination of Melting Point by Capillary Method

The melting point of a substance is the temperature at which it changes state from solid to liquid. For substances that are liquid at room temperature, the freezing point is determined, which is thermodynamically the same as the melting point.

Protocol:

  • Sample Preparation: A small amount of this compound is cooled until it solidifies. The solid sample is then finely powdered.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[27]

  • Measurement: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[7][28][29] A preliminary rapid heating can be done to find an approximate melting range.[28]

  • Observation: A second, more accurate measurement is performed with a slow heating rate (1-2 °C per minute) near the expected melting point.[29] The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[27]

Determination of Boiling Point by Distillation Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Addition: A small volume (e.g., 5-10 mL) of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[11]

  • Measurement: As the liquid boils and the vapor condenses, the temperature will stabilize. This stable temperature is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[13]

Determination of Density by Pycnometer

Density is the mass of a substance per unit volume. A pycnometer is a flask with a precise, known volume used for accurate density measurements.

Protocol:

  • Pycnometer Preparation: A clean, dry pycnometer is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is wiped from the outside.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The measurements should be carried out at a constant temperature (e.g., 25 °C) by placing the pycnometer in a water bath.[14]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Protocol:

  • Qualitative Assessment: To a test tube containing a small amount (e.g., 1 mL) of the solvent (water, ethanol, etc.), add this compound dropwise with vigorous shaking. Observe if a single phase is formed.

  • Quantitative Measurement (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.[30]

    • The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[30]

    • The mixture is then allowed to stand to let the undissolved solute settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., chromatography, spectroscopy). This concentration represents the solubility of the compound in that solvent at that temperature.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Protocol:

  • Solvent Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[1]

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other saturated solvent in a separatory funnel or vial.[2]

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.[31]

  • Concentration Analysis: The concentration of the solute in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[32]

Biological Context: Signaling Pathways

This compound is a key intermediate in the synthesis of various neuroleptic agents, which often exert their therapeutic effects by modulating neurotransmitter signaling pathways in the central nervous system. The two primary targets for many of these drugs are the dopamine (B1211576) and serotonin (B10506) receptor systems.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are crucial for motor control, motivation, and cognitive functions.[][10][18][20] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[][9][18] D1-like receptors typically couple to Gs/olf proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[18] D2-like receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[][9][18]

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Dopamine_D1 Dopamine D1R D1/D5 Receptor Dopamine_D1->D1R Gs Gs/olf D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 ATP to PKA PKA cAMP_D1->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) PP1_inhib PP1 Inhibition DARPP32->PP1_inhib Cellular_Response_D1 Cellular Response (Excitatory) PP1_inhib->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2/D3/D4 Receptor Dopamine_D2->D2R Gi Gi/o D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to Cellular_Response_D2 Cellular Response (Inhibitory) cAMP_D2->Cellular_Response_D2

Dopamine Receptor Signaling Pathways
Serotonin Receptor Signaling

Serotonin (5-hydroxytryptamine or 5-HT) receptors are another large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are involved in regulating mood, appetite, and sleep.[3][4][15] These receptors are coupled to various G-proteins, leading to diverse downstream effects. For instance, 5-HT1 receptors are typically coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase, while 5-HT2 receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway.[4]

Serotonin_Signaling cluster_5HT1 5-HT1 Receptor Pathway cluster_5HT2 5-HT2 Receptor Pathway Serotonin Serotonin (5-HT) HTR1 5-HT1 Receptor Serotonin->HTR1 HTR2 5-HT2 Receptor Serotonin->HTR2 Gi_5HT Gi/o HTR1->Gi_5HT AC_5HT1 Adenylyl Cyclase Gi_5HT->AC_5HT1 Inhibits cAMP_5HT1 cAMP AC_5HT1->cAMP_5HT1 Response_5HT1 Inhibitory Response cAMP_5HT1->Response_5HT1 Gq Gq/11 HTR2->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response_5HT2 Excitatory Response Ca->Response_5HT2 PKC->Response_5HT2

Serotonin Receptor Signaling Pathways

Experimental Workflow: Synthesis of a Piperazine Derivative

The following diagram illustrates a generalized workflow for the synthesis of a more complex piperazine derivative using this compound as a starting material. This type of synthesis is common in drug discovery and development.

Synthesis_Workflow Start Start: Reagents and Glassware Reagents This compound Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Start->Reagents Reaction_Setup Reaction Setup: Combine reagents in a round-bottom flask. Attach reflux condenser. Reagents->Reaction_Setup Reaction Reaction: Heat mixture to reflux for specified time (e.g., 12-24h). Monitor reaction progress by TLC. Reaction_Setup->Reaction Workup Aqueous Workup: Cool reaction mixture. Filter to remove base. Evaporate solvent. Reaction->Workup Purification Purification: Dissolve crude product in a minimal amount of solvent. Purify by column chromatography. Workup->Purification Analysis Analysis: Characterize purified product by NMR, MS, and IR spectroscopy. Purification->Analysis Final_Product Final Product: Pure Piperazine Derivative Analysis->Final_Product

Generalized Synthesis Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate with well-characterized physicochemical properties. Its high water solubility and dual reactivity make it an ideal starting material for the synthesis of a diverse range of compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research and development, enabling the rational design and synthesis of novel molecules with desired biological activities.

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperazine (CAS: 103-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine, also known as N-(2-hydroxyethyl)piperazine, is a versatile heterocyclic organic compound featuring a piperazine (B1678402) ring substituted with a hydroxyethyl (B10761427) group. Its unique bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol, makes it a valuable building block and intermediate in a wide array of chemical syntheses. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key applications, and its role in the development of pharmaceuticals.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow, viscous liquid at room temperature.[1][2] It is miscible with water and soluble in various organic solvents, including ethanol (B145695) and acetone.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 103-76-4[1]
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1]
Appearance Clear colorless to pale yellow oily liquid[1][4]
Melting Point -38.5 °C[1]
Boiling Point 246 °C (lit.)[1][4]
Density 1.061 g/mL at 25 °C (lit.)[1][5]
Flash Point >110 °C (>230 °F)[1]
Refractive Index (n20/D) 1.506 (lit.)[1][5]
Water Solubility Miscible[1][3]
pKa 14.96 ± 0.10 (Predicted)[1]
LogP -1.47 at 25°C[6]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the reaction of piperazine with ethylene (B1197577) oxide or the reductive cyclization of ethanolamine (B43304) derivatives.

General Synthesis Workflow

The most common industrial synthesis involves the direct reaction of piperazine with ethylene oxide. This process requires careful control to manage the exothermicity of the reaction and to optimize the yield of the mono-substituted product over the di-substituted by-product, 1,4-bis(2-hydroxyethyl)piperazine.

G cluster_reactants Reactants cluster_process Process cluster_products Products Piperazine Piperazine ReactionVessel Reaction Vessel (Controlled Temp/Pressure) Piperazine->ReactionVessel EthyleneOxide Ethylene Oxide EthyleneOxide->ReactionVessel Purification Purification (Vacuum Distillation) ReactionVessel->Purification Crude Mixture HEP This compound (Target Product) Purification->HEP DiHEP 1,4-Bis(2-hydroxyethyl)piperazine (By-product) Purification->DiHEP

General Synthesis Workflow for this compound.
Experimental Protocol: Synthesis from Piperazine and Ethylene Oxide

This protocol is a representative laboratory-scale procedure based on established industrial methods.

Objective: To synthesize this compound by reacting piperazine with ethylene oxide in a controlled manner.

Materials:

  • Piperazine (anhydrous)

  • Methanol (solvent)

  • Ethylene oxide (gas)

  • Ice bath

  • Round bottom flask (3-neck) equipped with a gas inlet tube, mechanical stirrer, and condenser

Procedure:

  • Reaction Setup: In a 3-liter round bottom flask, dissolve 672 g of piperazine in 1600 ml of methanol. Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the solution, and a condenser.

  • Controlled Addition: Place the flask in a water/ice bath to maintain the reaction temperature between 15-25 °C.

  • Ethoxylation: Slowly bubble ethylene oxide gas (103 g) into the stirred solution. The temperature must be carefully monitored and controlled with ice to manage the exothermic reaction.

  • Reaction Completion: After the addition of ethylene oxide is complete, remove the ice bath and warm the reaction mixture to 60 °C. Continue stirring for an additional hour to ensure the reaction goes to completion.

  • Work-up and Purification: The resulting solution will contain unreacted piperazine, the desired product this compound, and the by-product 1,4-bis(2-hydroxyethyl)piperazine. The solvent (methanol) and unreacted piperazine are removed under reduced pressure.

  • Distillation: The crude product is then purified by vacuum distillation. The fraction boiling at 121-123 °C at 10 mmHg is collected as pure this compound.

Key Applications

The dual functionality of this compound makes it a crucial intermediate in several industrial and research applications.

G cluster_pharma Pharmaceuticals cluster_polymers Polymer Chemistry cluster_industrial Industrial Chemicals cluster_research Research & Diagnostics HEP 1-(2-Hydroxyethyl) piperazine Pharma Intermediate for Active Pharmaceutical Ingredients (APIs) HEP->Pharma Polymers Polyurethane Catalyst & Precursor HEP->Polymers Corrosion Corrosion Inhibitors HEP->Corrosion Surfactants Surfactant Production HEP->Surfactants Buffer Biological Buffers (e.g., HEPES) HEP->Buffer Neuroleptics e.g., Fluphenazine (B1673473), Quetiapine Pharma->Neuroleptics

Major Applications of this compound.
Pharmaceutical Synthesis

The most significant application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for neuroleptic and antipsychotic drugs.[1][7][8] Its piperazine core is a common scaffold in centrally active compounds, and the hydroxyethyl tail provides a reactive handle for further molecular elaboration.

Example: Synthesis of Fluphenazine Fluphenazine is a potent typical antipsychotic medication used for treating schizophrenia.[9] The synthesis involves the N-alkylation of 2-(trifluoromethyl)phenothiazine (B42385) with a piperazine-containing side chain derived from this compound.

G cluster_reactants Key Intermediates cluster_products Products HEP_derived 1-(3-chloropropyl)-4- (2-hydroxyethyl)piperazine (from HEP) Condensation Condensation Reaction (Base, Toluene) HEP_derived->Condensation Phenothiazine 2-(Trifluoromethyl) phenothiazine Phenothiazine->Condensation Fluphenazine_base Fluphenazine Base Condensation->Fluphenazine_base Salification Salification (HCl gas) Fluphenazine_hcl Fluphenazine HCl (Final API) Salification->Fluphenazine_hcl Fluphenazine_base->Salification

Simplified Workflow for Fluphenazine Synthesis.

Mechanism of Action: Fluphenazine and the Dopamine (B1211576) D2 Receptor Fluphenazine exerts its antipsychotic effects primarily by acting as an antagonist at postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[10][11] These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi subunit. Antagonism by fluphenazine blocks the normal signaling cascade initiated by dopamine.

This blockade prevents the Gαi subunit from inhibiting the enzyme adenylyl cyclase.[11][12] Consequently, the production of the second messenger cyclic AMP (cAMP) is not suppressed, which in turn affects the activity of Protein Kinase A (PKA) and downstream cellular signaling. This modulation of dopaminergic neurotransmission is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]

G cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Fluphenazine Fluphenazine Fluphenazine->D2R Binds & Blocks (Antagonist) G_protein G-protein (αi, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Reduced Downstream Signaling & Altered Gene Expression PKA_active->Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway Antagonized by Fluphenazine.
Polyurethane Catalysis

Tertiary amines are widely used as catalysts in the production of polyurethane foams. They accelerate the two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1][2] this compound, as a tertiary amine, can function as a gelling catalyst. The catalytic mechanism involves the nitrogen atom of the piperazine ring forming a complex with the isocyanate group, which activates it for nucleophilic attack by the polyol's hydroxyl group.[6]

Table 2: Role of Amine Catalysts in Polyurethane Foam Production

Parameter AffectedEffect of Amine CatalystCitations
Reaction Speed Precisely controls the rate of gelation and blowing reactions, enabling shorter cycle times.[1][4]
Foam Properties Influences foam density, hardness, cell structure, and elasticity by balancing the two reactions.[4]
Process Efficiency Faster reaction times lead to higher productivity and improved manufacturing efficiency.[1]
Corrosion Inhibition

Piperazine and its derivatives are effective corrosion inhibitors for mild steel, particularly in acidic environments.[7] The mechanism involves the adsorption of the inhibitor molecule onto the metal surface. The nitrogen and oxygen atoms in this compound act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron atoms. This forms a protective film that acts as a physical barrier, isolating the metal from the corrosive medium and retarding both anodic dissolution and cathodic hydrogen evolution.[7][13] Studies on similar piperazine derivatives have shown high inhibition efficiencies, often exceeding 90%.[3][14]

Biological Buffers

This compound is a structural component of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic buffering agent widely used in cell culture and biochemical assays.[6] HEPES is valued for its ability to maintain a stable physiological pH (typically 7.2-7.6) even with changes in carbon dioxide concentration, which is critical for maintaining cell viability and function outside of a CO₂ incubator.[6]

Experimental Protocol: Preparation of 1 M HEPES Buffer (pH 7.5)

Objective: To prepare a 1 M stock solution of HEPES buffer for use in biological experiments.

Materials:

  • HEPES (free acid powder, MW: 238.3 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • Deionized water (dH₂O)

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve 23.8 g of HEPES powder in 80 mL of dH₂O in a beaker with a magnetic stirrer.

  • pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.5.

  • Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Add dH₂O to bring the final volume to exactly 100 mL.

  • Sterilization and Storage: Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle. Store at 4°C.

Safety and Toxicology

This compound is classified as an irritant. It can cause skin irritation and serious eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: Toxicological Data

Test TypeSpeciesRouteValueCitations
LD50 (Acute Toxicity) RabbitOral4000 mg/kg[12]
LD50 (Acute Toxicity) RabbitDermal> 5000 mg/kg[12]

Hazard Statements:

  • H315: Causes skin irritation.[15]

  • H318: Causes serious eye damage.[15]

In case of contact with eyes, rinse immediately and cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 103-76-4) is a chemical of significant industrial and academic importance. Its utility as a versatile intermediate is well-established, particularly in the synthesis of high-value pharmaceuticals like fluphenazine. Furthermore, its applications as a polyurethane catalyst, corrosion inhibitor, and a key component of biological buffers highlight its broad-ranging impact. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for researchers and developers seeking to leverage this compound in the creation of new materials and therapeutics. Proper handling and adherence to safety protocols are crucial when working with this chemical.

References

Spectroscopic Analysis of 1-(2-Hydroxyethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 1-(2-Hydroxyethyl)piperazine, a key building block in the synthesis of various pharmaceutical compounds. The guide details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the molecular structure and functional groups of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a3.64Triplet2H-CH₂-OH
b2.90Broad Singlet1H-OH, -NH
c2.52Triplet2H-N-CH₂-CH₂-OH
d2.48Multiplet8HPiperazine (B1678402) ring protons

Spectral Interpretation: The ¹H NMR spectrum displays four distinct signals corresponding to the different proton environments in the molecule. The triplet at 3.64 ppm is assigned to the methylene (B1212753) protons adjacent to the hydroxyl group. The broad singlet at 2.90 ppm is characteristic of the exchangeable protons of the hydroxyl and the secondary amine groups. The triplet at 2.52 ppm corresponds to the methylene protons on the ethyl group attached to the piperazine nitrogen. The multiplet at 2.48 ppm represents the eight protons of the piperazine ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
60.5-CH₂-OH
59.3-N-CH₂-CH₂-OH
53.9Piperazine ring carbons (C3, C5)
46.0Piperazine ring carbons (C2, C6)

Spectral Interpretation: The ¹³C NMR spectrum shows four signals, confirming the four distinct carbon environments in this compound. The signal at 60.5 ppm is attributed to the carbon of the hydroxymethyl group. The peak at 59.3 ppm corresponds to the methylene carbon of the ethyl group attached to the piperazine ring. The two signals at 53.9 ppm and 46.0 ppm are assigned to the non-equivalent carbons of the piperazine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350-3150Strong, BroadO-H (alcohol) and N-H (secondary amine) stretching
2940-2800StrongC-H (alkane) stretching
1450MediumC-H bending
1150-1050StrongC-N stretching
1050-1000StrongC-O stretching

Spectral Interpretation: The IR spectrum of this compound exhibits characteristic absorption bands confirming its structure. A strong and broad band in the region of 3350-3150 cm⁻¹ is indicative of the O-H stretching of the alcohol and N-H stretching of the secondary amine, likely with hydrogen bonding. The strong absorptions in the 2940-2800 cm⁻¹ range are due to the C-H stretching of the alkyl groups. The presence of strong bands for C-N stretching (1150-1050 cm⁻¹) and C-O stretching (1050-1000 cm⁻¹) further corroborates the structure.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 128

  • Relaxation Delay: 2.0 s

  • Spectral Width: 250 ppm

IR Spectroscopy

Sample Preparation: A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare neat sample (thin film) Sample->Prep_IR NMR_Acq NMR Spectrometer (400 MHz) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq H_NMR 1H NMR Spectrum NMR_Acq->H_NMR C_NMR 13C NMR Spectrum NMR_Acq->C_NMR IR_Spec IR Spectrum IR_Acq->IR_Spec Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR_Spec->Structure

Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 1-(2-Hydroxyethyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxyethyl)piperazine in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling the available qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development who require an understanding of the solubility profile of this compound for applications ranging from reaction chemistry to formulation.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter that dictates the suitability of a solvent for a particular compound in various applications, including chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, possessing both a polar hydroxyl group and a basic piperazine (B1678402) ring, exhibits a versatile solubility profile.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data (e.g., expressed in g/100 mL or mol/L) for the solubility of this compound in a broad range of organic solvents. The available information is primarily qualitative. The following table summarizes the known qualitative solubility of this compound in common organic solvents.

SolventChemical FormulaPolarity (Dielectric Constant)Qualitative Solubility
WaterH₂O80.1Miscible[1][2][3]
EthanolC₂H₅OH24.5Miscible[2][4]
AcetoneCH₃COCH₃20.7Miscible[2][4]
BenzeneC₆H₆2.3Miscible with ether benzene[2][4]
ChloroformCHCl₃4.8Slightly Soluble[1][3][5]
MethanolCH₃OH32.7Slightly Soluble[1][3][5]
HexaneC₆H₁₄1.9Immiscible[4]

Note: The term "miscible" implies that the two substances can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following is a detailed, generalized protocol for determining the solubility of a liquid solute like this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated flasks or vials with airtight seals

  • Syringes and syringe filters (chemically compatible with the solvent)

  • A suitable analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

  • Volumetric flasks and pipettes for dilutions

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The excess is crucial to ensure that equilibrium with the undissolved phase is achieved.

  • Equilibration:

    • Place the sealed flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the flasks to rest in the thermostatic bath for at least 24 hours to ensure complete separation of the liquid and undissolved phases.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid contamination from the undissolved solute, it is critical not to disturb the sediment.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial. The filter should be of a material that does not interact with the solvent or solute.

  • Quantification:

    • Accurately weigh the filtered sample.

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze both the filtered sample and the standard solutions using a pre-validated analytical method (e.g., GC or HPLC).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

  • Data Calculation:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the density of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Agitate at Constant Temperature (24-72 hours) prep->equilibrate   Start Equilibration separate Allow Phases to Separate (min. 24 hours) equilibrate->separate   Achieve Equilibrium sample Sample and Filter Supernatant separate->sample   Ready for Sampling quantify Quantify Concentration (e.g., GC, HPLC) sample->quantify   Analyze Sample

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

The Multifaceted Role of 1-(2-Hydroxyethyl)piperazine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine is a versatile and valuable reagent in organic synthesis, prized for its unique combination of structural features. Possessing two nitrogen atoms with differing steric and electronic environments, as well as a primary alcohol, this molecule can function as a nucleophile, base, catalyst, and ligand. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in a variety of organic transformations, supported by experimental data and detailed protocols.

Core Mechanisms of Action

The reactivity of this compound is primarily governed by the nucleophilicity of its two amine functionalities and the basicity of the piperazine (B1678402) ring. The presence of the hydroxyethyl (B10761427) group can also influence its solubility and participate in hydrogen bonding, further modulating its catalytic activity.

As a Nucleophile in Substitution Reactions

The secondary amine within the piperazine ring is a potent nucleophile, readily participating in substitution reactions. This is a cornerstone of its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A prominent example is its role in the synthesis of Fluphenazine, an antipsychotic medication. In this synthesis, this compound acts as a nucleophile, displacing a leaving group on a phenothiazine (B1677639) backbone.

Experimental Protocol: Synthesis of a Fluphenazine Analogue

A general procedure for the N-alkylation of a phenothiazine core with a piperazine derivative is as follows:

  • To a solution of 2-(trifluoromethyl)-10H-phenothiazine (1 equivalent) in an appropriate solvent such as toluene (B28343) or xylene, add a base like sodium amide (NaNH2) or potassium carbonate (K2CO3) (1.2-1.5 equivalents).

  • Heat the mixture to reflux to facilitate the deprotonation of the phenothiazine nitrogen.

  • Add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (1.1 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the mixture is washed with water to remove inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-alkylated phenothiazine product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific substrates and scale of the reaction.

Logical Relationship: Nucleophilic Substitution

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenothiazine 2-(Trifluoromethyl)- 10H-phenothiazine Deprotonation Deprotonation of Phenothiazine Phenothiazine->Deprotonation HEP_derivative 1-(3-chloropropyl)-4- (2-hydroxyethyl)piperazine SN2_Attack Nucleophilic Attack (SN2) HEP_derivative->SN2_Attack Electrophile Base Base (e.g., K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Phenothiazine Anion Fluphenazine_Analogue Fluphenazine Analogue SN2_Attack->Fluphenazine_Analogue

Caption: Nucleophilic substitution pathway in Fluphenazine synthesis.

As a Basic Catalyst in Condensation Reactions

The basic nature of the piperazine ring allows this compound to function as an effective catalyst in various condensation reactions, such as the Knoevenagel condensation. In these reactions, it acts as a base to deprotonate an active methylene (B1212753) compound, generating a carbanion that then participates in a nucleophilic addition to a carbonyl group.

Knoevenagel Condensation

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction. While specific data for this compound is not extensively documented in readily available literature, its structural analog, piperazine, is a known effective catalyst. The mechanism is expected to be analogous.

Experimental Protocol: Piperazine-Catalyzed Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)

  • In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperazine (e.g., 10 mol%).

  • The reaction can often be performed under solvent-free conditions or in a minimal amount of a solvent like ethanol (B145695).

  • Stir the mixture at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC.

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction following the addition of water and an organic solvent.

  • The crude product can be purified by recrystallization.

Quantitative Data for Piperazine-Catalyzed Knoevenagel Condensations

AldehydeActive Methylene CompoundCatalystSolventTimeYield (%)
BenzaldehydeMalononitrilePiperazineEthanol5 min95
4-ChlorobenzaldehydeMalononitrilePiperazineNone10 min92
4-MethoxybenzaldehydeMalononitrilePiperazineNone15 min90

This data is representative of piperazine-catalyzed reactions and serves as a strong indicator of the expected performance of this compound under similar conditions.

Reaction Mechanism: Knoevenagel Condensation

G cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack on Carbonyl Aldehyde->Nucleophilic_Attack Methylene Active Methylene Compound (CH2(CN)2) Deprotonation Deprotonation of Methylene Compound Methylene->Deprotonation Catalyst This compound Catalyst->Deprotonation Protonation Protonation Catalyst->Protonation Protonated Catalyst Carbanion Carbanion Intermediate Deprotonation->Carbanion Carbanion->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Intermediate->Protonation Dehydration Dehydration Protonation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Catalytic cycle of Knoevenagel condensation.

As a Promoter in Multicomponent Reactions

This compound can also act as a promoter or catalyst in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. One such example is the Biginelli reaction for the synthesis of dihydropyrimidinones.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While typically acid-catalyzed, basic catalysts can also be employed. The role of this compound would be to facilitate the initial condensation steps.

Experimental Protocol: A Representative Biginelli Reaction

  • In a flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalytic amount of an amine catalyst.

  • The reaction can be carried out neat or in a solvent such as ethanol.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization.

Workflow: Biginelli Reaction

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aldehyde Aldehyde Condensation1 Aldehyde-Urea Condensation Aldehyde->Condensation1 Ketoester β-Ketoester Condensation2 Michael Addition Ketoester->Condensation2 Urea Urea Urea->Condensation1 Catalyst This compound (Promoter) Catalyst->Condensation1 Condensation1->Condensation2 Cyclization Cyclization & Dehydration Condensation2->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM

N-(2-Hydroxyethyl)piperazine: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of a Versatile Chemical Intermediate.

N-(2-Hydroxyethyl)piperazine, a heterocyclic organic compound, serves as a pivotal building block in a multitude of chemical syntheses. Its unique bifunctional nature, possessing both a secondary and a tertiary amine within a piperazine (B1678402) ring, as well as a primary hydroxyl group, makes it a versatile intermediate in the pharmaceutical, polymer, and specialty chemical industries. This technical guide provides a comprehensive overview of its fundamental characteristics, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of N-(2-Hydroxyethyl)piperazine is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)piperazine
PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
CAS Number 103-76-4
Appearance Clear, colorless to pale yellow oily liquid
Melting Point -38.5 °C
Boiling Point 246 °C (lit.)
Density 1.061 g/mL at 25 °C (lit.)
Flash Point >230 °F (>110 °C)
Solubility Miscible with water, ethanol, acetone, and ether. Slightly soluble in chloroform (B151607) and methanol (B129727).
pKa 14.96 ± 0.10 (Predicted)
Refractive Index n20/D 1.506 (lit.)
Table 2: Spectroscopic Data of N-(2-Hydroxyethyl)piperazine
SpectroscopyKey Data and Interpretation
¹H NMR The proton NMR spectrum provides characteristic signals for the protons on the piperazine ring and the hydroxyethyl (B10761427) group. In CDCl₃, typical chemical shifts are observed around 3.64 ppm for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and in the range of 2.48-2.90 ppm for the protons on the piperazine ring.
IR The infrared spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. A broad band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region, and C-N stretching vibrations appear in the 1000-1200 cm⁻¹ range.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of N-(2-Hydroxyethyl)piperazine

N-(2-Hydroxyethyl)piperazine can be synthesized through several routes. A common and industrially significant method involves the reductive amination and cyclization of ethanolamines.

Experimental Protocol: Synthesis via Reductive Alkylation of Monoethanolamine and Diethanolamine (B148213)

This protocol is based on the principles described in U.S. Patent 4,338,443.[1]

Objective: To synthesize N-(2-Hydroxyethyl)piperazine through the reaction of monoethanolamine and diethanolamine in the presence of a hydrogenation-dehydrogenation catalyst.

Materials:

  • Monoethanolamine

  • Diethanolamine

  • Hydrogenation-dehydrogenation catalyst (e.g., comprising nickel, copper, and chromium)[1]

  • Hydrogen gas

  • Solvent (optional, e.g., water)

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Heating and stirring apparatus

  • Gas inlet for hydrogen

  • Distillation apparatus for purification

Procedure:

  • Charging the Reactor: Charge the high-pressure reaction vessel with monoethanolamine and diethanolamine. The molar ratio of monoethanolamine to diethanolamine can be varied, for example, from 10:1 to 1:10.[1] A solvent such as water can be optionally added.

  • Catalyst Addition: Add the hydrogenation-dehydrogenation catalyst to the reaction mixture.

  • Pressurization: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired reaction pressure, typically in the range of 300 to 800 psig.[1]

  • Reaction: Heat the reaction mixture to a temperature between 125 °C and 250 °C with continuous stirring.[1] Maintain these conditions for a sufficient time to achieve the desired conversion.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Isolation and Purification: Open the reactor and filter the reaction mixture to remove the catalyst. The resulting crude N-(2-Hydroxyethyl)piperazine can be purified by fractional distillation under reduced pressure.

Key Applications in Research and Drug Development

N-(2-Hydroxyethyl)piperazine is a valuable intermediate in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs).

Synthesis of Triethylenediamine (TEDA)

One of the significant applications of N-(2-Hydroxyethyl)piperazine is in the production of triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), a widely used catalyst in the polyurethane industry and a reagent in organic synthesis.

The following diagram illustrates a general workflow for the synthesis of TEDA from N-(2-Hydroxyethyl)piperazine.

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactant N-(2-Hydroxyethyl)piperazine (Aqueous Solution) Reactor Fixed-Bed Reactor (250-400 °C) Reactant->Reactor Feed Catalyst Catalyst Bed (e.g., Titania-supported tungstopyrophosphate) Catalyst->Reactor Condenser Condenser Reactor->Condenser Vapor Stream Product Triethylenediamine (TEDA) Condenser->Product Condensed Product Byproduct Water Condenser->Byproduct Separated

Caption: Workflow for the synthesis of Triethylenediamine (TEDA).

Use in Pharmaceutical Synthesis

N-(2-Hydroxyethyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly neuroleptic agents. For example, it is a precursor in the synthesis of the antipsychotic drug fluphenazine. The piperazine moiety is a common structural motif in many centrally acting drugs.

Analytical Characterization Protocols

Accurate characterization of N-(2-Hydroxyethyl)piperazine is crucial for quality control and for understanding its behavior in chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and identify potential impurities in a sample of N-(2-Hydroxyethyl)piperazine.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the N-(2-Hydroxyethyl)piperazine sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their boiling points and interactions with the stationary phase of the column. A typical temperature program would involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute all components.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated for each component.

  • Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the main peak are compared with a reference standard to confirm the identity and purity of N-(2-Hydroxyethyl)piperazine. The mass spectra of any minor peaks can be used to identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of N-(2-Hydroxyethyl)piperazine.

Procedure:

  • Sample Preparation: Dissolve a small amount of the N-(2-Hydroxyethyl)piperazine sample (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign the signals to the different protons in the molecule. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, further confirming the structure.

Safety and Handling

N-(2-Hydroxyethyl)piperazine is classified as an irritant and can cause skin and serious eye irritation.[2][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

N-(2-Hydroxyethyl)piperazine is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity, stemming from the presence of multiple functional groups, allows for its use in the synthesis of a diverse range of valuable compounds. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its safe and effective utilization in research and drug development.

References

The Nucleophilic Prowess of 1-(2-Hydroxyethyl)piperazine in Ring-Opening Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)piperazine, a versatile and readily available building block, demonstrates significant utility as a nucleophile in the ring-opening of various strained heterocyclic compounds. Its unique structural features, possessing both a secondary amine for nucleophilic attack and a primary alcohol for further functionalization or influencing solubility, make it a valuable reagent in organic synthesis, particularly in the construction of pharmacologically active molecules. This technical guide provides an in-depth analysis of the application of this compound in the ring-opening of epoxides, aziridines, and cyclic anhydrides. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate its effective use in research and development.

Introduction

The ring-opening of strained heterocycles, such as epoxides and aziridines, is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereospecific introduction of vicinal functional groups. The choice of the nucleophile is critical in determining the efficiency, regioselectivity, and stereoselectivity of these transformations. This compound has emerged as a competent nucleophile due to the high nucleophilicity of its secondary amine, which can be further enhanced by the presence of the hydroxyl group through intramolecular hydrogen bonding or by acting as a proton shuttle. This guide explores the nuances of its reactivity with key classes of cyclic electrophiles.

Ring-Opening of Epoxides

The reaction of this compound with epoxides is a reliable method for the synthesis of β-amino alcohols, which are prevalent motifs in many biologically active compounds. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the piperazine (B1678402) attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring.

Regioselectivity

In the case of unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a key consideration. Under neutral or basic conditions, the reaction generally follows a concerted SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. However, under acidic conditions, the reaction can exhibit SN1-like character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge in the transition state.[1] Lewis acid catalysis can also be employed to activate the epoxide and influence regioselectivity.

Quantitative Data

The following table summarizes the available quantitative data for the ring-opening of various epoxides with piperazine derivatives, including examples that are structurally analogous to reactions with this compound.

EpoxidePiperazine DerivativeCatalyst/ConditionsSolventTimeYield (%)Regioisomeric Ratio (major:minor)Reference
(2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutaneN-methylpiperazineMicrowave (300W, 80°C)Ethanol (B145695)30 min92>99:1[2]
(2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutaneN-ethylpiperazineMicrowave (300W, 80°C)Ethanol30 min87>99:1[2]
(2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutaneN-(4-fluorobenzyl)piperazineMicrowave (300W, 80°C)Ethanol30 min89>99:1[2]
Styrene (B11656) OxideAniline (as a model amine)YCl3 (1 mol%)Solvent-free, RT10 min9695:5
Cyclohexene OxideAniline (as a model amine)YCl3 (1 mol%)Solvent-free, RT30 min92-
Propylene OxideAniline (as a model amine)YCl3 (1 mol%)Solvent-free, RT15 min9492:8
Experimental Protocols

Protocol 2.3.1: Microwave-Assisted Ring-Opening of (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane with a Piperazine Derivative [2]

  • In a 50 mL round-bottom flask, charge (2R,3S)-N-Boc-3-amino-1,2-epoxy-4-phenylbutane (3.8 mmol) and the desired piperazine derivative (e.g., this compound, 3.8 mmol).

  • Add 5 mL of ethanol to the flask.

  • Stir the mixture under microwave irradiation for 30 minutes at 300 W and 80°C.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2.3.2: Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide with an Amine (Generalizable)

  • To a mixture of styrene oxide (1 mmol) and an amine (e.g., this compound, 1 mmol), add YCl3 (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 10 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways & Experimental Workflows

Epoxide_Ring_Opening cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Epoxide Unsymmetrical Epoxide Basic Basic/Neutral (SN2) Epoxide->Basic Acidic Acidic (SN1-like) Epoxide->Acidic HEP This compound HEP->Basic HEP->Acidic LessSubstituted Attack at Less Hindered Carbon Basic->LessSubstituted Major Product MoreSubstituted Attack at More Substituted Carbon Acidic->MoreSubstituted Major Product Aziridine_Ring_Opening_Workflow Start Start Reactants Mix N-Tosylaziridine, This compound, and optional Lewis Acid Catalyst in a suitable solvent. Start->Reactants Reaction Stir at Room Temperature or with Heating Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Quench with NaHCO3 (aq), Extract with Organic Solvent Monitoring->Workup Complete Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Product Characterize the 1,2-Diamine Product Purification->Product Anhydride_Ring_Opening Reactants Cyclic Anhydride This compound TransitionState Nucleophilic Attack of Piperazine N on Carbonyl C Reactants:anhydride->TransitionState Reactants:hep->TransitionState Intermediate Tetrahedral Intermediate TransitionState->Intermediate Ring Opening Product Amide Formation Carboxylic Acid Formation Intermediate->Product Proton Transfer

References

In-depth Technical Guide on the Thermal Stability of 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-(2-Hydroxyethyl)piperazine, a crucial parameter for its application in research, drug development, and industrial processes. Understanding the thermal behavior of this compound is essential for ensuring its safe handling, storage, and efficacy in various applications.

Introduction to the Thermal Properties of this compound

This compound, also known as N-(2-hydroxyethyl)piperazine (HEPZ), is a substituted piperazine (B1678402) derivative with a wide range of applications, including as a solvent for CO2 capture, a precursor in the synthesis of pharmaceuticals, and as a component in various chemical processes. Its thermal stability is a key factor influencing its suitability and performance in these roles.

Qualitative assessments indicate that this compound exhibits better thermal stability than its parent compound, piperazine. This enhanced stability, coupled with its high boiling point and good water solubility, makes it an attractive candidate for applications requiring elevated temperatures. This guide will delve into the available quantitative data and experimental methodologies to provide a detailed understanding of its thermal decomposition profile.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in the table below. This data is essential for handling and process design.

PropertyValueReference
Molecular FormulaC6H14N2O[1]
Molecular Weight130.19 g/mol [1]
Boiling Point246 °C (literature)[1]
Melting Point-38.5 °C
Flash Point>110 °C (>230 °F)[1]
Autoignition TemperatureNot available

Thermal Decomposition Analysis

It is known that the thermal decomposition of amines like this compound can lead to the formation of various degradation products. For piperazine, thermal degradation products can include smaller amines, ammonia, and other complex organic molecules.[2] The hazardous decomposition products of this compound are expected to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following sections outline generalized methodologies based on common practices for analyzing liquid amines and piperazine derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.

Experimental Conditions:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Heating Rate: A linear heating rate of 10 °C/min is typically used. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

Data Analysis:

  • Plot the percentage of mass loss versus temperature.

  • Determine the onset temperature of decomposition (T_onset), where significant mass loss begins.

  • Calculate the derivative of the mass loss curve (DTG curve) to identify the peak decomposition temperature(s) (T_peak), which corresponds to the maximum rate of mass loss.

  • Quantify the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum or stainless steel pan.

  • Use an empty, sealed pan as a reference.

Experimental Conditions:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Heating/Cooling Rate: A controlled linear rate, typically 10 °C/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., -50 °C) to observe the glass transition and melting point.

    • Ramp up to a temperature below the expected decomposition temperature to observe any phase transitions.

    • Cool the sample at a controlled rate to observe crystallization.

    • A second heating ramp can be used to confirm the thermal history.

Data Analysis:

  • Plot the heat flow versus temperature.

  • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

  • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for TGA and DSC analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of This compound place Place in TGA pan weigh->place load Load sample and reference place->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat at 10 °C/min purge->heat plot Plot Mass Loss vs. Temp heat->plot dtg Calculate DTG Curve plot->dtg determine Determine T_onset, T_peak, and % Mass Loss dtg->determine

Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of This compound seal Seal in DSC pan weigh->seal load Load sample and reference seal->load purge Purge with Nitrogen load->purge program Run Temperature Program (Heat/Cool/Heat) purge->program plot Plot Heat Flow vs. Temp program->plot identify Identify Thermal Transitions (Melting, Crystallization) plot->identify calculate Calculate Enthalpy identify->calculate

Generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a thermally robust molecule, exhibiting greater stability than its parent compound, piperazine. While specific quantitative data from TGA and DSC analyses are not widely published, the established methodologies outlined in this guide provide a clear framework for researchers and drug development professionals to perform their own assessments. A thorough understanding of its thermal properties is paramount for its safe and effective use in high-temperature applications. Further research to generate and publish specific TGA and DSC data for this compound would be highly beneficial to the scientific community.

References

1-(2-Hydroxyethyl)piperazine structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperazine, a pivotal chemical intermediate in pharmaceutical development and various industrial applications. Tailored for researchers, scientists, and drug development professionals, this document details its structural and physicochemical properties, outlines a key synthesis protocol, and visualizes the manufacturing process.

Core Properties of this compound

This compound, also known by synonyms such as N-(2-Hydroxyethyl)piperazine and 2-Piperazinoethanol, is a substituted piperazine (B1678402) that serves as a critical building block in organic synthesis.[1][2] Its structure, featuring a piperazine ring with a hydroxyethyl (B10761427) group, imparts desirable pharmacokinetic properties, making it a valuable scaffold in the synthesis of active pharmaceutical ingredients (APIs), particularly neuroleptic agents.[2][3][4][5]

Structural Formula:

The structural formula of this compound is presented below:

this compound structural formula

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C6H14N2O[1][3]
Molecular Weight 130.19 g/mol [1][2][3]
CAS Number 103-76-4[3]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point -38.5 °C[5]
Boiling Point 246 °C[2][3]
Density 1.061 g/mL at 25 °C[2][3]
Flash Point 135 °C[3]
Solubility Soluble in water, ethanol, acetone, and ether benzene[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213). This process is conducted in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst.

Materials:

  • Monoethanolamine

  • Diethanolamine

  • Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% nickel, 14-37 mol% copper, 1-5 mol% chromium)

  • Hydrogen gas

  • Reaction vessel capable of sustaining high pressure and temperature

Experimental Procedure:

  • Charging the Reactor: The monoethanolamine and diethanolamine are charged into a suitable reaction vessel. The hydrogenation-dehydrogenation catalyst is also added to the vessel.

  • Pressurization and Heating: The reaction vessel is sealed and pressurized with hydrogen gas to a pressure range of 300 to 1500 psig. The reaction mixture is then heated to a temperature between 125 °C and 225 °C. A more preferred temperature range is 150 °C to 190 °C.

  • Reaction: The simultaneous reductive alkylation and cyclization reaction is allowed to proceed for a sufficient amount of time to achieve the desired conversion.

  • Recovery: After the reaction is complete, the reaction mixture is cooled, and the pressure is released. The resulting N-(2-hydroxyethyl)piperazine may then be recovered using conventional techniques such as distillation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from piperazine and ethylene (B1197577) oxide, another common industrial method.

G cluster_0 Synthesis Workflow A Piperazine Feed C Reactive Distillation Column (140°C - 250°C) A->C B Ethylene Oxide Feed B->C D Reaction Zone C->D E Overhead Stream (Unreacted Piperazine) D->E F Bottoms Product (Hydroxyethyl Piperazine Compounds) D->F G Purification F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound via reactive distillation.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications:

  • Pharmaceuticals: It is a key building block in the synthesis of various pharmaceutical agents, including antihistamines, antidepressants, and antipsychotics.[1] The piperazine moiety is a common feature in many neuroleptic drugs.[2][3][4][5]

  • Corrosion Inhibitors: This compound is utilized in the formulation of corrosion inhibitors, protecting metal surfaces from degradation.[3]

  • Surfactants and Polymers: It is also employed in the production of surfactants and as a curing agent for epoxy resins in the polymer industry.[1][3]

References

Methodological & Application

Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Hydroxyethyl)piperazine as a versatile building block in pharmaceutical synthesis. Detailed protocols for key reactions, quantitative data, and safety information are included to facilitate its effective use in research and development.

Introduction

This compound, also known as N-(2-hydroxyethyl)piperazine, is a substituted piperazine (B1678402) derivative widely employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry. It is particularly noted for its role in the synthesis of neuroleptic agents and other compounds targeting the central nervous system[1]. The piperazine moiety is a common feature in many marketed drugs due to its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 103-76-4
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Appearance Clear colorless to pale yellow oily liquid
Boiling Point 246 °C (lit.)
Melting Point -38.5 °C
Density 1.061 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.506 (lit.)
Water Solubility Miscible
Storage Store below +30°C

Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of a diverse range of pharmaceutical intermediates. The most common transformations involve the functionalization of the secondary amine through N-alkylation and N-arylation reactions.

N-alkylation of this compound with various alkyl halides is a fundamental step in the synthesis of many pharmaceutical compounds. This reaction introduces substituents that can modulate the biological activity and physicochemical properties of the final molecule.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 This compound reaction_mixture Combine Reactants, Base, and Solvent reactant1->reaction_mixture reactant2 Alkyl Halide (e.g., Benzyl Chloride) reactant2->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture stirring Stir at Room Temperature reaction_mixture->stirring solvent_removal Solvent Removal (in vacuo) stirring->solvent_removal extraction Aqueous Work-up & Extraction solvent_removal->extraction drying Drying of Organic Layer extraction->drying final_product Isolation of N-alkylated Product drying->final_product

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine

This protocol describes the N-alkylation of this compound with 4-(methylthio)benzyl chloride.

Materials:

Procedure:

  • In a suitable reaction vessel, combine 4-(methylthio)benzyl chloride (28.6 g), this compound (21.6 g), and triethylamine (16.8 g) in ethanol (250 ml).

  • Stir the mixture at room temperature for 5 hours.

  • Remove the ethanol under reduced pressure (in vacuo).

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the ether extract and evaporate the solvent to yield the product.

Quantitative Data:

ReactantMolecular Weight ( g/mol )AmountMoles
4-(methylthio)benzyl chloride172.6728.6 g0.166
This compound130.1921.6 g0.166
Triethylamine101.1916.8 g0.166
Product Yield Appearance
1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine31.6 gOrange oil

N-arylation of this compound, typically through palladium-catalyzed cross-coupling reactions, is a powerful method for synthesizing arylpiperazine derivatives. These motifs are prevalent in a wide range of centrally acting pharmaceuticals.

Experimental Workflow for N-Arylation

N_Arylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 This compound reaction_mixture Combine Reactants, Catalyst, Base, and Solvent reactant1->reaction_mixture reactant2 Aryl Halide (e.g., Aryl Bromide) reactant2->reaction_mixture catalyst Palladium Catalyst & Ligand catalyst->reaction_mixture base Base (e.g., NaOtBu) base->reaction_mixture solvent Solvent (e.g., Dioxane) solvent->reaction_mixture heating Heat under Inert Atmosphere reaction_mixture->heating cooling Cool to Room Temperature heating->cooling filtration Filtration cooling->filtration purification Purification (e.g., Chromatography) filtration->purification final_product Isolation of N-arylated Product purification->final_product

Caption: General workflow for the Palladium-catalyzed N-arylation of this compound.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a general representation of a palladium-catalyzed N-arylation of a piperazine derivative with an aryl chloride, which can be adapted for this compound.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Dioxane (anhydrous)

Procedure:

  • In a reaction vessel, under an inert atmosphere (e.g., argon or nitrogen), combine the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu in anhydrous dioxane.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Analogous Reactions:

While a specific example with this compound was not found with complete quantitative data, the following table provides representative data for similar N-arylation reactions of piperazine derivatives.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ / BINAPNaOt-BuToluene802-2470-95
Aryl ChloridePd₂(dba)₃ / XPhosNaOt-BuDioxane12012-2480-98

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation. Causes serious eye damage[2].

  • Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[2].

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to readily undergo N-alkylation and N-arylation reactions makes it a key building block for a wide array of drug candidates and marketed APIs, particularly in the area of neuroleptics. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the development of novel synthetic routes and the efficient production of pharmaceutical compounds.

References

Application of 1-(2-Hydroxyethyl)piperazine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for mild steel in various corrosive environments, particularly in acidic media such as hydrochloric acid (HCl) solutions. Its efficacy is attributed to its molecular structure, which includes nitrogen and oxygen heteroatoms and a non-planar ring system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound on mild steel.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of mild steel is through adsorption onto the metal surface. This process can be described by the following key aspects:

  • Adsorption: The inhibitor molecules adsorb onto the mild steel surface, forming a protective film that isolates the metal from the corrosive medium. The presence of lone pairs of electrons on the nitrogen and oxygen atoms in the this compound molecule facilitates this adsorption process through the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • Protective Barrier Formation: The adsorbed inhibitor molecules create a physical barrier that hinders the diffusion of corrosive species (such as H+ and Cl- ions in acidic solutions) to the metal surface. This barrier also impedes the dissolution of iron.

  • Mixed-Type Inhibition: Electrochemical studies have shown that this compound and its derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

  • Adsorption Isotherm: The adsorption of this compound on the mild steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Quantitative Data Presentation

The following tables summarize the quantitative data on the corrosion inhibition performance of piperazine (B1678402) and its derivatives on mild steel, as determined by various experimental techniques.

Table 1: Inhibition Efficiency of Piperazine and its Derivatives from Weight Loss Measurements

InhibitorCorrosive MediumConcentration (ppm)Temperature (°C)Immersion TimeInhibition Efficiency (%)Reference
Piperazine1N Na2SO42504030 days82.86
50094.55
75096.88
100098.70
Piperazine Dinitrobenzoate1N Na2SO42504030 days94.03
100099.48
Piperazine Dimaleate1N Na2SO42504030 days92.21
100099.48
Piperazine Diphosphate1N Na2SO42504030 days94.81
100098.44
Piperazine Dicarbonate1N Na2SO42504030 days89.35
100098.18

Table 2: Electrochemical Parameters for Mild Steel in the Presence of Piperazine Derivatives from Potentiodynamic Polarization

InhibitorCorrosive MediumConcentration (ppm)Corrosion Potential (Ecorr) (mV vs SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)Reference
Blank1N Na2SO4--540158.480125-
Piperazine1N Na2SO41000-5152.516510598.4
Piperazine Dinitrobenzoate1N Na2SO41000-4951.996210098.7
Piperazine Dimaleate1N Na2SO41000-5052.516810898.4
Piperazine Diphosphate1N Na2SO41000-5103.167011098.0
Piperazine Dicarbonate1N Na2SO41000-5123.987211597.4

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel with a Piperazine-Containing Polymer Inhibitor

Inhibitor Concentration (ppm)Corrosive MediumCharge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
0 (Blank)1 M HCl55180-
251 M HCl2508078.0
501 M HCl9504594.2
751 M HCl17502596.8

Experimental Protocols

Weight Loss Method

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency of this compound.

Materials and Equipment:

  • Mild steel coupons of known composition and dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

  • Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit).

  • Analytical balance (accuracy ±0.1 mg).

  • Corrosive solution (e.g., 1 M HCl).

  • This compound inhibitor solutions of various concentrations.

  • Acetone and distilled water for cleaning.

  • Water bath or thermostat for temperature control.

  • Glass hooks and beakers.

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons with acetone, wash them thoroughly with distilled water, and dry them in a warm air stream.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive solution with and without different concentrations of this compound using glass hooks.

  • Exposure: Maintain the beakers in a water bath at a constant temperature for a specified immersion period (e.g., 24 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, gently clean them with a brush to remove corrosion products, wash with distilled water, rinse with acetone, and dry.

  • Weighing: Accurately weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel specimen with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solution with and without various concentrations of this compound.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100 where I_corr_blank and I_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the corrosion processes and the properties of the protective film formed by the inhibitor.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode corrosion cell (same as for potentiodynamic polarization).

  • Corrosive solution with and without various concentrations of this compound.

Procedure:

  • Cell Setup and Stabilization: Prepare the electrodes and set up the corrosion cell as described for the potentiodynamic polarization method. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.

  • Data Analysis:

    • The Nyquist plot (imaginary impedance vs. real impedance) for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

    • Fit the experimental data to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Mild Steel / Solution Interface cluster_reactions Corrosion Reactions H_plus H+ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Attack Cl_minus Cl⁻ Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Cl_minus->Anodic Attack Inhibitor This compound ProtectiveLayer Adsorbed Inhibitor Layer Inhibitor->ProtectiveLayer Adsorption MildSteel Mild Steel Surface (Fe) ProtectiveLayer->Anodic Inhibits ProtectiveLayer->Cathodic Inhibits

Caption: Mechanism of corrosion inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Corrosion Tests cluster_analysis Data Analysis prep_ms Mild Steel Coupon Preparation (Polishing, Cleaning) wl_test Weight Loss Measurement prep_ms->wl_test pp_test Potentiodynamic Polarization prep_ms->pp_test eis_test Electrochemical Impedance Spectroscopy prep_ms->eis_test prep_sol Inhibitor Solution Preparation (Varying Concentrations) prep_sol->wl_test prep_sol->pp_test prep_sol->eis_test wl_analysis Calculate Corrosion Rate & Inhibition Efficiency wl_test->wl_analysis pp_analysis Determine Icorr, Ecorr & Inhibition Efficiency pp_test->pp_analysis eis_analysis Determine Rct, Cdl & Inhibition Efficiency eis_test->eis_analysis

The Pivotal Role of 1-(2-Hydroxyethyl)piperazine in the Synthesis of Novel Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine is a versatile heterocyclic building block that plays a crucial role in the development of a significant class of neuroleptic agents. Its unique structural features, combining a piperazine (B1678402) ring and a hydroxyethyl (B10761427) side chain, allow for its incorporation into diverse molecular scaffolds, profoundly influencing the pharmacological properties of the resulting compounds. This document provides a detailed overview of the application of this compound in the synthesis of prominent neuroleptic drugs, including comprehensive experimental protocols and an analysis of their mechanisms of action.

The piperazine moiety is a common pharmacophore in many centrally acting agents, contributing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors. The addition of the hydroxyethyl group provides a reactive handle for further chemical modifications and can also influence the solubility and metabolic stability of the final drug molecule. This application note will focus on the synthesis and pharmacology of key neuroleptics where this compound is a critical precursor, namely the atypical antipsychotics Aripiprazole (B633) and Cariprazine, and the typical antipsychotic Fluphenazine.

Data Presentation

The following tables summarize the key pharmacological data for neuroleptic agents synthesized using this compound or its derivatives. This data highlights their binding affinities to various neurotransmitter receptors, which is fundamental to their therapeutic effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Aripiprazole

ReceptorKi (nM)
Dopamine (B1211576) D20.34[1][2]
Dopamine D30.8[1][2]
Serotonin (B10506) 5-HT1A1.7[1][2]
Serotonin 5-HT2A3.4[1][2]
Serotonin 5-HT2B0.36[2]
Serotonin 5-HT2C15[1]
Serotonin 5-HT739[1]
Adrenergic α157[1]
Histamine H161[1]
Serotonin Transporter98[1]

Table 2: Receptor Binding Affinities (Ki, nM) of Cariprazine

ReceptorKi (nM)
Dopamine D30.085[3]
Dopamine D2L0.49[3]
Dopamine D2S0.69[3]
Serotonin 5-HT1A2.6[3]
Serotonin 5-HT2B0.58[3]
Serotonin 5-HT2A18.8[3]
Histamine H123.2[3]
Serotonin 5-HT2C134[4]
Adrenergic α1A155[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key neuroleptic agents derived from this compound or its analogs.

Protocol 1: Synthesis of Aripiprazole

Aripiprazole is synthesized via a nucleophilic substitution reaction between 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine (B491241).

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol (B145695), technical grade

  • Acetonitrile

  • Sodium Iodide (NaI)

  • Triethylamine (B128534)

Procedure:

  • Reaction Setup: To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (0.2 M).[3]

  • Reaction: The mixture is refluxed for 12 hours.[3]

  • Work-up: After cooling, the resulting solid is filtered. The solid is then taken up in 50 mL of technical ethanol and refluxed for 10 minutes. The insoluble inorganic residue is filtered off.[3]

  • Crystallization: The two filtrates are combined, refluxed, and then left at room temperature for 12 hours for crystallization.[3]

  • Isolation: The crystalline aripiprazole is filtered and dried to yield the final product. An alternative procedure involves condensation in the presence of NaI and triethylamine in refluxing acetonitrile.

Expected Yield: 85% with a purity of 99.32% (HPLC).[3]

Protocol 2: Synthesis of Cariprazine

Cariprazine synthesis involves the acylation of trans-N-{4-[2-(4-amino-cyclohexyl)-ethyl]-cyclohexyl}-N,N-dimethyl-urea with dimethylcarbamoyl chloride. The piperazine moiety is introduced in an earlier step. A key intermediate is 1-(2,3-dichlorophenyl)piperazine.

Materials:

Procedure:

  • Reaction Setup: To a 1000 mL three-necked flask, add 20 g (56 mmol) of Compound I, 300 ml of dichloromethane, and 60 ml of 20 wt% sodium hydroxide solution.[5]

  • Reagent Addition: Add 9.1 g (84 mmol) of dimethylcarbamoyl chloride dropwise to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture for 12 hours at 20-30°C.[5]

  • Work-up: After the reaction is complete (monitored by HPLC), separate the liquid phases and remove the aqueous phase. Wash the dichloromethane phase with water.[5]

  • Purification: The crude product can be purified by crystallization.

Expected Yield: A similar reaction reported a yield of 65% after stirring for 48 hours at room temperature.[6]

Protocol 3: Synthesis of Fluphenazine

Fluphenazine is synthesized through the condensation of 2-trifluoromethyl-10H-phenothiazine with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine.

Materials:

  • 2-trifluoromethyl-10H-phenothiazine

  • 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine

  • Toluene (B28343)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Preparation of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine: React 1,3-bromochloropropane with a two-fold molar excess of this compound in toluene at 32-35°C for 10 hours. After filtration and work-up, the intermediate is obtained.[7][8]

  • Condensation Reaction: Add 2-trifluoromethyl-10H-phenothiazine, toluene, and a weight equivalent of sodium hydroxide to a reaction flask and heat to reflux.[7]

  • Reagent Addition: Drip a toluene solution of 1.2 equivalents of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine into the refluxing mixture.[7]

  • Reaction: Continue the reaction for 8 hours under reflux with water removal.[7]

  • Work-up and Purification: After the reaction, the mixture is cooled, washed, and the product is isolated and purified.

Signaling Pathways and Mechanisms of Action

The neuroleptic agents discussed herein exert their therapeutic effects by modulating key neurotransmitter systems in the brain, primarily the dopamine and serotonin pathways. The this compound moiety is integral to the structure that confers the specific receptor interaction profiles.

Dopamine D2 Receptor Signaling

Aripiprazole and Cariprazine are partial agonists at the dopamine D2 receptor. This means they can act as either an agonist or an antagonist depending on the endogenous dopamine levels. In brain regions with excessive dopamine (hyperdopaminergic states), they act as antagonists, blocking the receptor and reducing dopaminergic activity. In regions with low dopamine (hypodopaminergic states), they act as agonists, stimulating the receptor to increase dopaminergic tone.

D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

  • G-protein Dependent Pathway: Activation of the Gi/o pathway by a full agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This leads to reduced activity of Protein Kinase A (PKA). Aripiprazole, as a partial agonist, modulates this pathway, preventing both excessive inhibition and complete lack of signaling.

  • G-protein Independent Pathway (β-arrestin pathway): D2 receptors can also signal through a β-arrestin-dependent pathway. This pathway is involved in receptor desensitization and internalization, and can also initiate distinct downstream signaling cascades, including the Akt/GSK-3β pathway. Aripiprazole has been shown to influence this pathway, which may contribute to its unique clinical profile.[4]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production from ATP PLC PLC Dopamine Dopamine (Full Agonist) Dopamine->D2R Binds Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Binds & Modulates Gi->AC Inhibits Akt Akt BetaArrestin->Akt Activates ERK ERK BetaArrestin->ERK Activates ATP ATP PKA PKA cAMP->PKA Inhibits CellularResponse Cellular Response PKA->CellularResponse Modulates GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->CellularResponse Modulates ERK->CellularResponse Modulates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Aripiprazole and Cariprazine are also partial agonists at the serotonin 5-HT1A receptor. These receptors are also Gi/o-coupled GPCRs and are found both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.

  • Presynaptic 5-HT1A Autoreceptors: Activation of these receptors reduces the firing of serotonin neurons, leading to decreased serotonin release.

  • Postsynaptic 5-HT1A Receptors: Activation of these receptors in cortical and limbic areas is thought to contribute to the anxiolytic and antidepressant effects of these drugs.

The downstream signaling cascade is similar to that of the D2 receptor, involving inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the activation of other signaling pathways, including the ERK pathway.

Synthesis_Workflow Start Starting Materials: This compound derivative + Alkylating/Acylating Agent Reaction N-Alkylation or N-Acylation Reaction Start->Reaction Workup Reaction Work-up: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Crystallization - Column Chromatography Workup->Purification Analysis Analysis: - HPLC - NMR - Mass Spectrometry Purification->Analysis API Final API (e.g., Aripiprazole, Cariprazine) Analysis->API

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)piperazine as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)piperazine is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique structure, featuring a reactive secondary amine within the piperazine (B1678402) ring and a primary hydroxyl group on the ethyl side chain, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of prominent APIs utilizing this compound, along with data on their biological activities and mechanisms of action.

I. Synthesis of Cetirizine (B192768): A Second-Generation Antihistamine

Cetirizine, a potent and selective H1-receptor antagonist, is widely used for the treatment of allergic rhinitis and chronic urticaria. The synthesis of Cetirizine can be efficiently achieved using this compound as a key intermediate.

Experimental Protocol: Two-Step Synthesis of Cetirizine Hydrochloride

This protocol outlines the synthesis of the intermediate, 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, followed by its oxidation to Cetirizine.

Step 1: Synthesis of 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol

  • Reaction Scheme:

  • Materials:

    • 4-chlorobenzhydryl chloride

    • This compound

    • Sodium iodide (catalyst)

    • Potassium carbonate or Triethylamine (acid scavenger)

    • Dimethylformamide (DMF), Dimethylacetamide (DMAC), or Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Procedure:

    • In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 80 mL of DMF.

    • Add 13.1 g of this compound, 41.4 g of potassium carbonate, and 18.26 g of sodium iodide to the flask.

    • Stir the mixture at room temperature.

    • Slowly add 23.7 g of 4-chlorobenzhydryl chloride dropwise to the reaction mixture.

    • After the addition is complete, heat the reaction mixture to 40-60 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove inorganic salts.

    • To the filtrate, add 300 mL of water and extract the aqueous layer.

    • Adjust the pH of the aqueous layer to 9-11 using a suitable base.

    • Separate the layers and concentrate the organic layer under reduced pressure to obtain the crude product as a red, thick liquid.[1]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Cetirizine Hydrochloride

  • Reaction Scheme:

  • Materials:

  • Procedure:

    • Dissolve 25 g of the product from Step 1 in 40 mL of DMF in a suitable reaction vessel.

    • Add 10 g of potassium hydroxide and stir the mixture at room temperature for 1 hour.

    • Cool the mixture to 10 °C and slowly add 20 g of sodium chloroacetate over 1 hour.

    • Allow the reaction to proceed at room temperature for 6 hours, monitoring by TLC.

    • Upon completion, add 125 mL of water to dilute the reaction mixture.

    • Adjust the pH to 8-10 and extract with ethyl acetate.

    • Separate the aqueous layer and adjust its pH to 1-2 with dilute hydrochloric acid.

    • Extract again with toluene.

    • Adjust the pH of the aqueous layer to 4-5 with 10% sodium hydroxide solution and extract with dichloromethane (B109758).

    • Dry the organic phase with anhydrous magnesium sulfate, decolorize with activated carbon, and filter.

    • Remove the dichloromethane by distillation.

    • Add an appropriate amount of hydrochloric acid solution to the residue for salt formation and evaporate to dryness.

    • Recrystallize the solid product from acetone, filter, and dry under vacuum to obtain white solid Cetirizine Hydrochloride.[1]

Quantitative Data for Cetirizine Synthesis
StepProductStarting MaterialMolar Ratio (Starting Material:HEP)CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
12-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol4-chlorobenzhydryl chloride1:1.3-4Sodium IodideDMF40-6074.7 - 79.498.3 - 98.6[1]
2Cetirizine Hydrochloride2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-Potassium HydroxideDMFRoom Temp58.8>99[1]

II. Mechanism of Action: Cetirizine as an H1-Receptor Antagonist

Cetirizine exerts its antihistaminic effects by acting as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor. This action prevents the binding of histamine to its receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms. Furthermore, Cetirizine exhibits anti-inflammatory properties independent of H1-receptor antagonism, primarily through the suppression of the NF-κB signaling pathway.[2]

Signaling Pathway of Cetirizine Action

Cetirizine_Mechanism Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates IKK IKK Complex PKC->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes Cetirizine Cetirizine Cetirizine->H1R blocks Cetirizine->NFkB suppresses Hydroxyzine_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Product Isolation start 1-(4-chlorobenzhydryl)piperazine reaction N-Alkylation (Base, Solvent) start->reaction reagent 2-(2-chloroethoxy)ethanol reagent->reaction workup Work-up & Purification reaction->workup product Hydroxyzine workup->product Quetiapine_Synthesis_Workflow cluster_0 Step 1: Thiazepine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Condensation cluster_3 Step 4: Product Formation and Salt Preparation start Starting Materials intermediate1 Dibenzo[b,f][1,4]thiazepin-11(10H)-one start->intermediate1 intermediate2 11-Chlorodibenzo[b,f][1,4]thiazepine intermediate1->intermediate2 reaction Condensation Reaction intermediate2->reaction hep_derivative 1-[2-(2-Hydroxyethoxy)ethyl]piperazine hep_derivative->reaction product Quetiapine reaction->product salt_formation Fumarate Salt Formation product->salt_formation final_product Quetiapine Fumarate salt_formation->final_product

References

Application Notes and Protocols for Polyurethane Catalyst Synthesis using 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of polyurethane catalysts derived from 1-(2-Hydroxyethyl)piperazine. The protocols outlined below are intended for use in a laboratory setting by qualified professionals.

Introduction

Tertiary amines are widely used as catalysts in the production of polyurethane foams, elastomers, and coatings. They play a crucial role in accelerating the reactions between polyols and isocyanates (gelling reaction) and between water and isocyanates (blowing reaction). This compound is a versatile building block that can be readily converted into a tertiary amine catalyst. Its hydroxyl group allows for potential incorporation into the polymer matrix, which can reduce volatile organic compound (VOC) emissions.

This document provides protocols for the synthesis of a tertiary amine catalyst from this compound and a comparative study of its performance in a typical polyurethane foam formulation.

Experimental Protocols

Synthesis of N-Methyl-N'-(2-hydroxyethyl)piperazine Catalyst

This protocol is adapted from the procedure described in US Patent 4,590,223.

Materials:

Procedure for Synthesis of this compound (Precursor):

  • In a 3-liter round-bottom flask equipped with an agitator and a condenser, dissolve 672 g of piperazine in 1600 ml of methanol.

  • Place the flask in a water bath and slowly bubble ethylene oxide gas into the solution. Maintain the reaction temperature between 15°C and 25°C using ice.

  • After bubbling 103 g of ethylene oxide, raise the water bath temperature to 60°C and stir the solution for an additional hour.

  • The resulting solution will contain unreacted piperazine, this compound, and bis(N-hydroxyethyl)piperazine.

  • Purify the this compound by distillation. The boiling point is 121-123°C at 10 mmHg.

Procedure for Synthesis of N-Methyl-N'-(2-hydroxyethyl)piperazine:

  • In a flask equipped with a stirring device and a dropping funnel, slowly add 391 g of the synthesized this compound to a mixture of 207 g of formic acid and 20 g of water.

  • Increase the temperature of the mixture to 100°C.

  • Slowly add 271 g of 36.6% formalin dropwise.

  • Reflux the reaction mixture until the evolution of carbon dioxide ceases.

  • Cool the solution and concentrate it using a rotary evaporator.

  • Add a piece of solid sodium hydroxide to the concentrated solution to separate the organic phase.

  • Transfer the organic phase to a distillation flask and purify the product by distillation. The boiling point of N-Methyl-N'-(2-hydroxyethyl)piperazine is 116°C at 14 mmHg.

  • Confirm the chemical structure using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Preparation of Polyurethane Foam

This protocol describes a general procedure for preparing a polyurethane foam to evaluate the performance of the synthesized catalyst.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized water

  • Silicone surfactant

  • Catalyst: N-Methyl-N'-(2-hydroxyethyl)piperazine or other catalysts for comparison (e.g., N-ethylmorpholine, DABCO)

Procedure:

  • In a suitable container, thoroughly mix the polyol, water, surfactant, and the catalyst in the desired proportions (see Table 1 for a sample formulation).

  • In a separate container, weigh the required amount of pMDI.

  • Rapidly add the pMDI to the polyol mixture and stir vigorously for a short, controlled time (e.g., 5-10 seconds).

  • Immediately pour the reacting mixture into a mold.

  • Observe and record the cream time, gel time, and tack-free time.

  • Allow the foam to cure at room temperature or in an oven at a specified temperature.

  • After curing, remove the foam from the mold and characterize its physical properties.

Data Presentation

Catalyst Performance in Polyurethane Foam

The following table, adapted from US Patent 4,590,223, compares the performance of the synthesized N-Methyl-N'-(2-hydroxyethyl)piperazine catalyst with a standard catalyst, N-ethylmorpholine, in a flexible polyurethane foam formulation.

Table 1: Formulation and Physical Properties of Polyurethane Foams

ComponentExample 1 (N-Methyl-N'-(2-hydroxyethyl)piperazine)Comparative Example 1 (N-Ethylmorpholine)
Formulation (parts by weight)
Polyol100100
Water4.04.0
Silicone Surfactant1.01.0
Stannous Octoate0.30.3
Catalyst0.50.5
Toluene Diisocyanate (TDI 80/20)50.450.4
Physical Properties
Density ( kg/m ³)28.528.2
Hardness (ILD, 25% deflection, N)127125
Tensile Strength (kPa)118115
Elongation at Break (%)230225
Tear Strength (N/m)392382
Compression Set (50%, 22h at 70°C, %)6.57.0
Wet Compression Set (50%, 22h at 50°C, 95% RH, %)15.220.5

Diagrams

Experimental Workflow for Catalyst Synthesis and Foam Preparation

G cluster_synthesis Catalyst Synthesis cluster_foam Polyurethane Foam Preparation Reactants This compound Formic Acid Formalin Reaction Reaction & Reflux Reactants->Reaction Purification Purification (Distillation) Reaction->Purification Catalyst N-Methyl-N'-(2-hydroxyethyl)piperazine Purification->Catalyst Polyol_mix Polyol Water Surfactant Catalyst Catalyst->Polyol_mix Mixing Mixing Polyol_mix->Mixing pMDI pMDI pMDI->Mixing Pouring Pouring & Curing Mixing->Pouring Foam Polyurethane Foam Pouring->Foam

Caption: Workflow for catalyst synthesis and polyurethane foam preparation.

Proposed Catalytic Mechanism of Tertiary Amines in Urethane Formation

Two primary mechanisms have been proposed for the catalytic action of tertiary amines in the formation of urethanes.

Baker's Mechanism: This mechanism suggests the initial formation of a complex between the tertiary amine and the isocyanate, which is then attacked by the alcohol.

G Isocyanate R-N=C=O Complex [R-N=C=O · NR'3] Activated Complex Isocyanate->Complex TertiaryAmine R'3N TertiaryAmine->Complex Urethane R-NH-CO-OR'' Urethane Complex->Urethane Alcohol R''-OH Alcohol->Urethane

Caption: Baker's proposed mechanism for tertiary amine catalysis.

Farkas's Mechanism: This mechanism proposes the formation of a hydrogen-bonded complex between the tertiary amine and the alcohol, which then reacts with the isocyanate.

G Alcohol R''-OH HBondComplex [R''-OH · NR'3] Hydrogen-Bonded Complex Alcohol->HBondComplex TertiaryAmine R'3N TertiaryAmine->HBondComplex Urethane R-NH-CO-OR'' Urethane HBondComplex->Urethane Isocyanate R-N=C=O Isocyanate->Urethane

Caption: Farkas's proposed mechanism for tertiary amine catalysis.

Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine (HEPES) as a Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-(2-Hydroxyethyl)piperazine, commonly known as HEPES, as a biological buffer in a wide range of biochemical assays. HEPES is a zwitterionic organic chemical buffering agent that has become a staple in biological research due to its favorable characteristics.[1][2] This document outlines its properties, applications, potential interferences, and detailed protocols for its use.

Core Properties of HEPES Buffer

HEPES is one of the original "Good's buffers," developed to meet the specific needs of biochemical research. Its popularity stems from its ability to maintain a stable pH in the physiological range, its high solubility in water, and its general lack of interference with biological processes.[1][3]

Key characteristics include:

  • pKa and pH Range: HEPES has a pKa of approximately 7.5 at 25°C, making it an effective buffer in the pH range of 6.8 to 8.2.[1][]

  • Temperature Dependence: The pKa of HEPES is sensitive to temperature, decreasing as the temperature rises.[5] This is a critical consideration for experiments conducted at temperatures other than ambient.[5]

  • Metal Ion Binding: HEPES has a low propensity to bind most divalent metal ions, such as Mg²⁺ and Ca²⁺, which is advantageous for studying metalloproteins or reactions requiring these ions as cofactors.[]

  • Solubility and Stability: It is highly soluble in water and is chemically and enzymatically stable.[3]

  • UV Absorbance: HEPES exhibits very low absorbance in the UV and visible light spectrums, making it suitable for spectrophotometric assays.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of HEPES buffer in biochemical assays.

Table 1: Physicochemical Properties of HEPES

PropertyValueReferences
Molecular Weight 238.3 g/mol
pKa at 25°C ~7.5[1][6]
Effective pH Range 6.8 - 8.2[1][][7]
ΔpKa/°C -0.014[5][8]

Table 2: Temperature Dependence of HEPES pKa and pH

Temperature (°C)Approximate pKaApproximate pH (of a solution set to pH 7.4 at 25°C)References
4-7.69[5]
207.557.47[5][6]
257.57.40[5]
377.317.23[5]

Table 3: Recommended Working Concentrations for Various Applications

ApplicationRecommended ConcentrationReferences
Cell Culture 10 - 25 mM[9]
Enzyme Assays 20 - 50 mM[10]
Protein Purification 50 mM[11]
Electrophoresis Varies by application[]

Experimental Protocols

Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.4)

This protocol describes the preparation of a 1 M stock solution of HEPES buffer, which can be diluted to the desired working concentration for various applications.

Materials:

  • HEPES (free acid, MW: 238.3 g/mol )

  • Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • High-purity water (e.g., deionized or Milli-Q)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weigh out 238.3 g of HEPES free acid.

  • Add the HEPES powder to a beaker containing approximately 800 mL of high-purity water.

  • Place the beaker on a magnetic stirrer and add a stir bar to begin dissolving the powder.

  • While stirring, slowly add a 10 M NaOH solution to begin adjusting the pH. Monitor the pH continuously with a calibrated pH meter.

  • Continue to add NaOH dropwise until the pH of the solution reaches 7.4.

  • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

  • Add high-purity water to bring the final volume to the 1 L mark.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the 1 M HEPES stock solution at 4°C.

G Protocol 1: HEPES Stock Solution Preparation cluster_0 Preparation cluster_1 Sterilization & Storage A Weigh 238.3g HEPES B Dissolve in 800mL H2O A->B C Adjust pH to 7.4 with NaOH B->C D Transfer to 1L volumetric flask C->D E Add H2O to 1L mark D->E F Sterile filter (0.22µm) E->F G Store at 4°C F->G

Workflow for preparing a 1 M HEPES stock solution.
Protocol 2: General Enzyme Assay Using HEPES Buffer

This protocol provides a general framework for conducting an enzyme activity assay using HEPES buffer. The specific concentrations of enzyme, substrate, and cofactors, as well as the incubation time and temperature, should be optimized for the specific enzyme being studied.[12][13]

Materials:

  • 1 M HEPES stock solution (pH adjusted to the optimal value for the enzyme at the assay temperature)

  • Enzyme stock solution

  • Substrate stock solution

  • Cofactors or other required reagents

  • High-purity water

  • Spectrophotometer or other detection instrument

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M HEPES stock solution with high-purity water to the desired final concentration (typically 20-50 mM). Ensure the pH is correct at the intended assay temperature.

  • Prepare the Reaction Mixture: In a microplate well or cuvette, combine the HEPES assay buffer, substrate, and any necessary cofactors. The final volume will depend on the detection method.

  • Equilibrate Temperature: Incubate the reaction mixture at the optimal temperature for the enzyme for at least 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction. Mix gently but thoroughly.

  • Monitor the Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance, fluorescence, or other signal over time. It is crucial to measure the initial velocity of the reaction.[12]

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the progress curve.

G Protocol 2: General Enzyme Assay Workflow A Prepare HEPES Assay Buffer B Prepare Reaction Mixture (Buffer, Substrate, Cofactors) A->B C Equilibrate at Assay Temperature B->C D Initiate Reaction with Enzyme C->D E Monitor Signal Change Over Time D->E F Calculate Initial Reaction Rate E->F

A generalized workflow for conducting an enzyme assay with HEPES buffer.
Protocol 3: Supplementing Cell Culture Medium with HEPES

This protocol describes how to supplement a basal cell culture medium with HEPES to provide additional buffering capacity, which is particularly useful for experiments conducted outside of a CO₂ incubator.[9]

Materials:

  • Basal cell culture medium (e.g., DMEM, MEM)

  • 1 M sterile HEPES stock solution

  • Sterile pipettes and tubes

  • Laminar flow hood

Procedure:

  • Under sterile conditions in a laminar flow hood, determine the volume of 1 M HEPES stock solution needed to achieve the desired final concentration (typically 10-25 mM) in your cell culture medium. For example, to make 500 mL of medium with a final HEPES concentration of 25 mM, you would add 12.5 mL of a 1 M HEPES stock solution.

  • Aseptically add the calculated volume of the sterile 1 M HEPES stock solution to the basal cell culture medium.

  • Mix the medium gently by swirling the bottle.

  • The pH of the medium may need to be readjusted. If necessary, adjust the pH to the desired level (typically 7.2-7.4) using sterile 1 M NaOH or 1 M HCl.

  • The HEPES-supplemented medium is now ready for use in cell culture.

Applications of HEPES in Biochemical Assays

HEPES is a versatile buffer used in a multitude of biochemical applications:

  • Cell Culture: It is widely used to maintain a stable pH in cell culture media, especially when cultures are manipulated outside of a CO₂ incubator.[9][14]

  • Enzyme Assays: HEPES is often the buffer of choice for enzyme kinetic studies due to its minimal interference with enzymatic reactions and its ability to maintain a stable pH.[][13]

  • Protein Purification: It is used in various stages of protein purification, including lysis, chromatography, and storage, to maintain protein stability and activity.[][11]

  • Molecular Biology: HEPES is utilized in DNA/RNA extraction, PCR, and transfection experiments to ensure a stable pH environment.[]

  • Electrophoresis: It is a component of some buffer systems for gel electrophoresis of proteins and nucleic acids.[]

Potential Interferences and Limitations

While HEPES is a robust buffer, researchers should be aware of its potential limitations:

  • Phototoxicity: In the presence of riboflavin (B1680620) and light, HEPES can generate hydrogen peroxide, which can be toxic to cells.[2][15] Therefore, solutions containing both should be protected from light.[2]

  • Interference with Assays: HEPES can interfere with certain assays, such as the Lowry protein assay.[16] It can also interfere with amperometric biosensors that detect hydrogen peroxide.[15][17]

  • Cost: HEPES is generally more expensive than other common buffers like Tris or phosphate.[]

  • Effect on Cellular Processes: At high concentrations, HEPES may have an impact on cellular functions and osmolarity.[18]

Visualizing Key Relationships

G Effect of Temperature on HEPES pH cluster_0 Temperature Change cluster_1 pKa Change cluster_2 Resulting pH Change Temp_Increase Temperature Increases pKa_Decrease pKa Decreases Temp_Increase->pKa_Decrease Temp_Decrease Temperature Decreases pKa_Increase pKa Increases Temp_Decrease->pKa_Increase pH_Decrease pH Decreases pKa_Decrease->pH_Decrease pH_Increase pH Increases pKa_Increase->pH_Increase

Logical relationship between temperature, pKa, and the pH of a HEPES buffer solution.

By understanding the properties and following the detailed protocols outlined in these application notes, researchers can effectively utilize HEPES buffer to ensure the stability and reliability of their biochemical assays.

References

Application Note: HPLC Purity Determination of 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of 1-(2-Hydroxyethyl)piperazine purity is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive protocol for accurate quantification.

Introduction

This compound, also known as N-(2-hydroxyethyl)piperazine, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, including active pharmaceutical ingredients (APIs) like Aripiprazole and Flupentixol.[1] It also finds application as a corrosion inhibitor and in the manufacture of surfactants and synthetic fibers.[2] The purity of this intermediate is critical, as process-related impurities can be carried through the synthesis and compromise the safety and efficacy of the final drug product.

This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of the purity of this compound and the separation of its potential impurities.

Principle

The method utilizes reversed-phase chromatography to separate this compound from its non-polar and polar impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous phosphate (B84403) buffer and acetonitrile (B52724). As this compound lacks a significant chromophore for high-wavelength UV detection, quantification is performed at a low UV wavelength (210 nm) where the amine functional group exhibits absorbance. Purity is calculated based on the principle of area percent, assuming all impurities have a similar response factor at the detection wavelength.

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Reagent grade)

  • Orthophosphoric acid (85%) (Analytical Reagent grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Consumables
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringes and 0.45 µm syringe filters (e.g., Nylon or PVDF)

  • HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size

Experimental Protocols

Mobile Phase Preparation (0.01M Potassium Dihydrogen Phosphate, pH 3.0)
  • Weigh 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • The final mobile phase is a mixture of the prepared phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).

  • Degas the mobile phase by sonication or helium sparging before use.

Standard Solution Preparation (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the Standard Stock Solution.

Sample Solution Preparation (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The analysis is performed using the parameters outlined in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.01M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 210 nm
Run Time 20 minutes
System Suitability

Before sample analysis, the chromatographic system must be equilibrated. Inject the Standard Solution five times and evaluate the system suitability parameters against the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the area normalization method. The percentage purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Typical System Suitability Results

The following table summarizes typical results obtained from five replicate injections of the standard solution, demonstrating the system's readiness for analysis.

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5224567801.215680
28.5124612341.235710
38.5324598761.225695
48.5224559911.215705
58.5124623451.245670
Mean 8.52 2459245 1.22 5692
% RSD 0.10% 0.11% --
Hypothetical Sample Purity Analysis

The table below shows example results for a hypothetical batch of this compound.

Peak NameRetention Time (min)Peak AreaArea %
Impurity 13.45123450.05
This compound8.522458901299.85
Impurity 212.78246800.10
Total -24626037 100.00

Mandatory Visualization

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage cluster_result Result Stage StandardPrep Standard Preparation (1.0 mg/mL) SystemSuitability System Suitability Test (5 Injections of Standard) StandardPrep->SystemSuitability SamplePrep Sample Preparation (1.0 mg/mL) SampleAnalysis Sample Analysis (Inject Sample Solution) SamplePrep->SampleAnalysis MobilePhasePrep Mobile Phase Preparation (Buffer:ACN 95:5) MobilePhasePrep->StandardPrep MobilePhasePrep->SamplePrep SystemSuitability->SampleAnalysis If Pass DataAcquisition Data Acquisition (Chromatogram Generation) SampleAnalysis->DataAcquisition Integration Peak Integration (Identify and Area Calculation) DataAcquisition->Integration PurityCalc Purity Calculation (Area Percent Method) Integration->PurityCalc FinalReport Final Report Generation PurityCalc->FinalReport

References

Application Note: Structural Confirmation of 1-(2-Hydroxyethyl)piperazine via ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Hydroxyethyl)piperazine is a heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure contains a piperazine (B1678402) ring and a hydroxyethyl (B10761427) substituent, which impart distinct chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the unambiguous structural elucidation and confirmation of organic molecules like this compound. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including sample preparation, data acquisition, and spectral interpretation for structural verification.

Structural and Spectral Overview

The structure of this compound features several distinct proton environments, leading to a characteristic ¹H NMR spectrum. The key proton signals arise from the methylene (B1212753) groups of the hydroxyethyl chain and the piperazine ring, as well as the hydroxyl and amine protons. The chemical shift, multiplicity (splitting pattern), and integral value of each signal provide crucial information for assigning the protons to their respective positions in the molecule.

Data Presentation

The expected ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (-CH₂-OH)~3.64Triplet (t)2H~5.2
H-b (-N-CH₂-CH₂OH)~2.52Triplet (t)2H~5.2
H-c (Piperazine ring)~2.48Multiplet (m)4H-
H-d (Piperazine ring)~2.90Multiplet (m)4H-
H-e (-OH)VariableSinglet (s, broad)1H-
H-f (-NH)VariableSinglet (s, broad)1H-

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality ¹H NMR spectrum.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Deuterium (B1214612) oxide, D₂O)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Glass wool

Protocol:

  • Ensure all glassware is clean and dry to prevent contamination.

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube. This removes any particulate matter that could adversely affect the magnetic field homogeneity.

  • Cap the NMR tube securely and label it appropriately.

Note on Solvent Choice:

  • CDCl₃: A common, non-polar solvent suitable for many organic compounds. The hydroxyl (-OH) and amine (-NH) protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • DMSO-d₆: A polar aprotic solvent that is a good choice for more polar molecules. The -OH and -NH protons are often observed more clearly as they exchange more slowly with residual water compared to in CDCl₃.

  • D₂O: A polar protic solvent. The acidic -OH and -NH protons will exchange with deuterium, causing their signals to diminish or disappear from the spectrum. This can be a useful technique to identify these specific protons.

¹H NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Typical Acquisition Parameters:

ParameterValue
Pulse ProgramStandard 1D proton
Number of Scans (ns)16 - 64
Relaxation Delay (d1)1 - 5 s
Acquisition Time (aq)2 - 4 s
Spectral Width (sw)12 - 16 ppm
Temperature298 K (25 °C)

Protocol:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using the specified parameters.

  • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm) or using an internal standard like TMS.

  • Integrate all the signals in the spectrum.

Mandatory Visualization

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 an1 Analyze Chemical Shifts proc3->an1 an2 Analyze Integration an1->an2 an3 Analyze Multiplicity & Coupling Constants an2->an3 confirm Structure Confirmed an3->confirm

Caption: Workflow for ¹H NMR based structural confirmation.

Signal Assignment Logic

The following diagram illustrates the logical relationships used for assigning the proton signals in the ¹H NMR spectrum of this compound.

G cluster_structure Molecular Structure cluster_signals 1H NMR Signals cluster_analysis Analysis & Assignment struct HO(a)-CH₂(a)-CH₂(b)-N-Piperazine(c,d)-NH(f) signals H-a H-b H-c H-d H-e (OH) H-f (NH) cs Chemical Shift signals:ha->cs ~3.64 ppm (Downfield due to -OH) signals:hb->cs ~2.52 ppm signals:hc->cs ~2.48 ppm signals:hd->cs ~2.90 ppm signals:he->cs Variable (Broad) signals:hf->cs Variable (Broad) integ Integration signals:ha->integ 2H signals:hb->integ 2H signals:hc->integ 4H signals:hd->integ 4H signals:he->integ 1H signals:hf->integ 1H mult Multiplicity signals:ha->mult Triplet (Coupled to H-b) signals:hb->mult Triplet (Coupled to H-a) signals:hc->mult Multiplet signals:hd->mult Multiplet signals:he->mult Singlet signals:hf->mult Singlet

Caption: Logic for assigning ¹H NMR signals.

Application Notes: Functionalization of Polymers with 1-(2-Hydroxyethyl)piperazine for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of biocompatible and biodegradable polymers is a cornerstone of advanced drug delivery and tissue engineering. The choice of the functional moiety is critical as it dictates the physicochemical properties and biological interactions of the final construct. 1-(2-Hydroxyethyl)piperazine (HEP) is a versatile bifunctional molecule offering unique advantages for polymer modification. Its structure incorporates a secondary amine within a piperazine (B1678402) ring and a primary hydroxyl group.

The piperazine ring, with its two nitrogen atoms, can act as a "proton sponge." In the acidic environment of endosomes (pH 5.0-6.0), the nitrogens become protonated, leading to an influx of ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This mechanism, known as the proton sponge effect, is highly desirable for the cytosolic delivery of therapeutic agents like siRNA, mRNA, and certain chemotherapy drugs that would otherwise be degraded in the lysosomal pathway.

The terminal hydroxyl group provides a convenient handle for covalent attachment to a wide range of polymer backbones, particularly polyesters like poly(lactic-co-glycolic acid) (PLGA), using well-established and mild coupling chemistries. Furthermore, the hydroxyethyl (B10761427) group enhances the hydrophilicity of the modified polymer, which can improve its solubility, alter drug release kinetics, and influence its interaction with biological systems.

These application notes provide a generalized framework and detailed protocols for the synthesis, characterization, and evaluation of polymers functionalized with this compound for researchers in drug development and materials science.

Experimental Protocols

Protocol 1: Functionalization of Poly(lactic-co-glycolic acid) (PLGA) with HEP

This protocol describes the covalent attachment of this compound to a carboxyl-terminated PLGA polymer using carbodiimide (B86325) chemistry.

Materials:

  • Carboxyl-terminated PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.2 dL/g)

  • This compound (HEP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized (DI) water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon line for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

Procedure:

  • PLGA Activation:

    • Dissolve 500 mg of carboxyl-terminated PLGA in 10 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • In a separate vial, dissolve a 5-molar excess of EDC (relative to PLGA carboxyl end-groups) and a 5-molar excess of NHS in 2 mL of anhydrous DMF.

    • Add the EDC/NHS solution dropwise to the stirring PLGA solution.

    • Allow the activation reaction to proceed for 4 hours at room temperature.

  • Coupling Reaction:

    • In a separate vial, dissolve a 10-molar excess of this compound (HEP) in 1 mL of anhydrous DCM.

    • Add the HEP solution dropwise to the activated PLGA solution.

    • Let the reaction mixture stir overnight (18-24 hours) at room temperature under an inert atmosphere.

  • Purification:

    • Concentrate the reaction mixture to approximately half its volume using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to 200 mL of cold diethyl ether while stirring vigorously.

    • Allow the precipitate to settle, then decant the ether. Wash the polymer pellet two more times with cold diethyl ether to remove unreacted reagents.

    • Dry the crude polymer pellet under vacuum for 1-2 hours.

    • Redissolve the polymer in a minimal amount of DMF and transfer it to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against DI water for 48 hours, changing the water every 6-8 hours to ensure complete removal of residual DMF, unreacted HEP, and by-products.

  • Final Product Recovery:

    • Freeze the purified polymer solution and lyophilize until a dry, fluffy white powder (PLGA-HEP) is obtained.

    • Store the final product at -20°C under desiccated conditions.

Protocol 2: Characterization of PLGA-HEP Conjugate

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the covalent attachment of HEP to the PLGA backbone.

  • Procedure: Acquire FTIR spectra of the initial PLGA, pure HEP, and the final PLGA-HEP product.

  • Expected Results: The spectrum of PLGA-HEP should show the characteristic ester carbonyl peak from PLGA (around 1750 cm⁻¹) and new peaks corresponding to the piperazine ring C-N stretching or N-H bending vibrations, distinguishing it from the spectrum of the unmodified PLGA.

2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To confirm the structure of the conjugate and quantify the degree of functionalization.

  • Procedure: Dissolve samples of PLGA and PLGA-HEP in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected Results: The ¹H NMR spectrum of PLGA-HEP will show the characteristic peaks for the PLGA backbone protons (methine and methylene (B1212753) groups). New, distinct peaks corresponding to the protons on the piperazine ring and the ethyl chain of HEP (typically in the 2.5-3.8 ppm range) should be visible. The degree of functionalization can be calculated by comparing the integration of these new peaks to the integration of a known PLGA backbone peak.

Data Presentation

Quantitative data from characterization and formulation experiments should be summarized for clarity and comparative analysis. The following tables are provided as templates.

Table 1: Polymer Characterization Summary (Hypothetical Data)

Polymer SampleFunctionalization MethodHEP Content (mol%)¹Molecular Weight (Mw, kDa)²Polydispersity Index (PDI)²
PLGA (Control)N/A015.21.6
PLGA-HEPEDC/NHS Coupling85.315.81.7

¹Determined by ¹H NMR spectroscopy. ²Determined by Gel Permeation Chromatography (GPC).

Table 2: Nanoparticle Formulation and Properties (Hypothetical Data)

FormulationPolymerDrug LoadedParticle Size (nm)¹Zeta Potential (mV)¹Encapsulation Efficiency (%)Drug Loading (%)
NP-ControlPLGADoxorubicin185 ± 10-15.6 ± 1.275.23.8
NP-HEPPLGA-HEPDoxorubicin192 ± 12+22.4 ± 2.581.54.1

¹Determined by Dynamic Light Scattering (DLS).

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the overall experimental process from polymer functionalization to the final characterization of drug-loaded nanoparticles.

Caption: Workflow for synthesis, characterization, and formulation of HEP-functionalized nanoparticles.

Proposed Mechanism: pH-Responsive Endosomal Escape

This diagram illustrates the hypothetical mechanism by which the piperazine moiety of a HEP-functionalized nanocarrier facilitates the release of its therapeutic payload into the cell cytoplasm.

G cluster_cell Cellular Environment cluster_endo Endosome (pH ~5.5) NP_HEP NP-HEP NP_HEP_Protonated NP-HEP-H+ Proton H+ Proton->NP_HEP Protonation Water H2O Water->NP_HEP_Protonated Osmotic Swelling Drug Drug ReleasedDrug Released Drug NP_HEP_Protonated->ReleasedDrug Endosomal Rupture & Drug Release Cytoplasm Cytoplasm (pH ~7.4) Start NP Uptake via Endocytosis Start->NP_HEP

Caption: Proposed mechanism of pH-triggered endosomal escape mediated by HEP functionalization.

Logical Flow for Polymer Analysis

This diagram outlines the logical progression of analytical techniques used to confirm the successful synthesis and characterization of a functionalized polymer.

G cluster_confirm Confirmation of Structure cluster_quantify Quantification & Properties Start Synthesized PLGA-HEP FTIR FTIR Spectroscopy Start->FTIR NMR 1H NMR Spectroscopy Start->NMR FTIR_Confirm Presence of Functional Groups? FTIR->FTIR_Confirm NMR_Confirm Correct Proton Signals Present? NMR->NMR_Confirm Quant_NMR Quantify HEP Content (from 1H NMR) NMR_Confirm->Quant_NMR Yes GPC GPC Analysis NMR_Confirm->GPC Yes Quant_Result Degree of Functionalization Quant_NMR->Quant_Result GPC_Result Molecular Weight & PDI GPC->GPC_Result Final Fully Characterized Polymer Quant_Result->Final GPC_Result->Final

Caption: Logical workflow for the comprehensive characterization of a functionalized polymer.

Application Notes and Protocols: Utilizing 1-(2-Hydroxyethyl)piperazine in the Functionalization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The properties of MOFs can be further tailored through post-synthetic modification (PSM), a technique used to introduce new functional groups onto the MOF structure after its initial synthesis.[1]

This document provides detailed application notes and protocols on the use of 1-(2-Hydroxyethyl)piperazine (HEP) for the functionalization of MOFs. While the direct use of HEP as a primary organic linker in de novo MOF synthesis is not widely reported, its structural analogue, piperazine (B1678402), is effectively used in the post-synthetic modification of MOFs to enhance their properties. The protocols and data presented here are based on the established methods for piperazine grafting, with specific considerations for the unique properties conferred by the hydroxyethyl (B10761427) group of HEP. The presence of this hydroxyl group can introduce additional hydrogen bonding sites, potentially influencing drug loading and release kinetics, making HEP-functionalized MOFs particularly interesting for drug delivery applications.

Rationale for HEP Functionalization

The incorporation of piperazine and its derivatives into MOFs offers several advantages:

  • Enhanced CO2 Capture: The amine groups in piperazine can significantly increase the affinity of MOFs for CO2, making them suitable for carbon capture applications.[2]

  • Improved Catalytic Activity: The basic nitrogen sites can act as catalytic centers for various organic transformations.

  • Drug Delivery Vector: The functional groups can be used to attach drug molecules, and the pH-responsive nature of the piperazine ring can be exploited for controlled release in specific biological environments. The hydroxyethyl group of HEP can further enhance biocompatibility and provide an additional handle for drug conjugation or interaction.

Experimental Protocols

This section details the synthesis of a parent MOF, MIL-101(Cr), and its subsequent post-synthetic modification with a piperazine derivative. This protocol can be adapted for use with this compound.

Protocol 1: Synthesis of MIL-101(Cr)

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Terephthalic acid (H₂BDC)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve chromium(III) nitrate nonahydrate and terephthalic acid in deionized water.

  • Seal the autoclave and heat it in an oven at 220°C for 8 hours.

  • After cooling to room temperature, collect the green powder by filtration or centrifugation.

  • To remove unreacted terephthalic acid, purify the product by heating it in ethanol (B145695) at 80°C for 20 hours.

  • Further purify the product by treatment with a hot aqueous solution of ammonium (B1175870) fluoride (B91410) (NH₄F) to remove any residual chromium oxides.

  • Wash the final product with hot water and ethanol and dry under vacuum.

Protocol 2: Post-Synthetic Modification with Piperazine Derivative (Adapted for HEP)

Materials:

Procedure:

  • Activate the synthesized MIL-101(Cr) by heating under vacuum to remove any guest molecules from the pores.

  • Disperse a specific amount of the activated MIL-101(Cr) (e.g., 1.00 g) in methanol.

  • Add the desired amount of this compound to the suspension. The loading of HEP can be varied to study its effect on the final properties of the material.[2]

  • Reflux the mixture for a specified period (e.g., 72 hours).

  • After cooling, collect the functionalized MOF by filtration or centrifugation.

  • Wash the product thoroughly with methanol to remove any unreacted HEP.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize the quantitative data obtained from studies on piperazine-grafted MIL-101(Cr), which can be used as a reference for expected outcomes when functionalizing with HEP.

Table 1: Effect of Piperazine Loading on the Textural Properties of MIL-101(Cr)

AdsorbentBET Surface Area (m²/g)Micropore Volume (cm³/g)
Bare MIL-10128951.21
20%pz/MIL-10124531.03
50%pz/MIL-10118520.78
80%pz/MIL-10110250.43

Data adapted from a study on piperazine-grafted MIL-101(Cr).

Table 2: CO₂ Adsorption Capacity of Piperazine-Grafted MIL-101(Cr) at 1 atm

AdsorbentCO₂ Adsorption Capacity (mmol/g) at 30°CCO₂ Adsorption Capacity (mmol/g) at 40°CCO₂ Adsorption Capacity (mmol/g) at 50°C
Bare MIL-1011.581.351.17
20%pz/MIL-1011.891.621.41
50%pz/MIL-1012.642.251.95
80%pz/MIL-1012.111.801.56

Data adapted from a study on piperazine-grafted MIL-101(Cr).[3]

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization cluster_application Application s1 Reactants (Metal Salt + Organic Linker) s2 Solvothermal Synthesis s1->s2 s3 Purification & Activation s2->s3 p1 Activated MOF s3->p1 p2 Dispersion in Solvent p1->p2 p3 Addition of This compound p2->p3 p4 Reflux p3->p4 p5 Washing & Drying p4->p5 c1 XRD p5->c1 c2 FTIR p5->c2 c3 N2 Adsorption p5->c3 c4 TGA p5->c4 a1 HEP-Functionalized MOF p5->a1

Caption: Experimental workflow for the synthesis and post-synthetic modification of MOFs with HEP.

drug_delivery_pathway cluster_loading Drug Loading cluster_delivery Systemic Circulation cluster_release Drug Release dl1 HEP-Functionalized MOF dl3 Drug-Loaded MOF dl1->dl3 dl2 Drug Molecule dl2->dl3 dd1 Administration dl3->dd1 dd2 Target Site Accumulation (e.g., Tumor Microenvironment) dd1->dd2 dr1 Internalization into Target Cells dd2->dr1 dr2 pH-Triggered Release (Endosomal Escape) dr1->dr2 dr3 Therapeutic Effect dr2->dr3

Caption: Signaling pathway for targeted drug delivery using HEP-functionalized MOFs.

Conclusion

The post-synthetic modification of MOFs with this compound presents a promising avenue for the development of advanced functional materials. By adapting established protocols for piperazine grafting, researchers can create novel MOFs with tailored properties for applications in carbon capture, catalysis, and particularly in drug delivery, where the hydroxyethyl group may offer enhanced biocompatibility and controlled release capabilities. The provided protocols and data serve as a foundational guide for scientists and professionals exploring the potential of HEP-functionalized MOFs in their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing 1,4-bis(2-hydroxyethyl)piperazine Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical syntheses where 1,4-bis(2-hydroxyethyl)piperazine (BHEP) is an undesired byproduct. The primary focus is on the reaction of piperazine (B1678402) with ethylene (B1197577) oxide to produce the desired mono-substituted product, N-(2-hydroxyethyl)piperazine (HEP).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-(2-hydroxyethyl)piperazine, with a focus on minimizing the formation of the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine.

Problem: High Yield of 1,4-bis(2-hydroxyethyl)piperazine (BHEP) Byproduct

The formation of the di-substituted BHEP byproduct is a common challenge in the ethoxylation of piperazine. The following tables provide guidance on how to adjust reaction parameters to favor the formation of the desired mono-substituted product, N-(2-hydroxyethyl)piperazine (HEP).

Table 1: Effect of Molar Ratio (Piperazine:Ethylene Oxide) on Product Selectivity

Molar Ratio (Piperazine:Ethylene Oxide)Expected HEP:BHEP RatioRecommendation
1:1LowAt equimolar ratios, the formation of the di-substituted product is significant.
3:1ModerateIncreasing the excess of piperazine begins to favor mono-substitution.
5:1HighA significant excess of piperazine is crucial for maximizing the yield of the mono-substituted product by increasing the statistical probability of ethylene oxide reacting with an unsubstituted piperazine molecule.
10:1Very HighWhile further increasing the excess of piperazine can slightly improve selectivity, it also presents challenges in downstream processing for the removal of unreacted piperazine.

Table 2: Influence of Reaction Temperature on Byproduct Formation

Reaction TemperatureEffect on BHEP FormationRecommendation
40-60°CLower BHEP formationLower temperatures generally favor higher selectivity for the mono-adduct. However, the reaction rate will be slower.
60-80°CModerate BHEP formationA common temperature range that balances reaction rate and selectivity.
> 80°CHigher BHEP formationHigher temperatures increase the reaction rate but can lead to a decrease in selectivity and an increase in the formation of the di-substituted byproduct.

Table 3: Impact of Ethylene Oxide Addition Rate on Selectivity

Addition Rate of Ethylene OxideEffect on BHEP FormationRecommendation
Rapid (bulk addition)HighRapid addition leads to localized high concentrations of ethylene oxide, increasing the likelihood of di-substitution.
Slow, controlled additionLowSlow and controlled addition of ethylene oxide maintains a low concentration of the electrophile, favoring the reaction with the more abundant piperazine and minimizing BHEP formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction that leads to the formation of 1,4-bis(2-hydroxyethyl)piperazine as a byproduct?

A1: The formation of 1,4-bis(2-hydroxyethyl)piperazine (BHEP) occurs as a byproduct during the synthesis of N-(2-hydroxyethyl)piperazine (HEP) from the reaction of piperazine with ethylene oxide. After the first molecule of ethylene oxide reacts with one of the secondary amine nitrogens of piperazine to form HEP, a second molecule of ethylene oxide can then react with the remaining secondary amine nitrogen of the HEP molecule to form the di-substituted BHEP.

Q2: How can I monitor the progress of the reaction and the formation of the BHEP byproduct?

A2: The reaction can be effectively monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the relative amounts of piperazine, HEP, and BHEP. This allows for real-time assessment of the reaction's progress and selectivity.

Q3: Are there any alternative synthetic routes to N-(2-hydroxyethyl)piperazine that avoid the formation of the BHEP byproduct?

A3: Yes, one alternative method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst.[1] This method avoids the use of piperazine as a starting material and can offer a different selectivity profile.

Q4: What is the best way to remove the BHEP byproduct from my desired HEP product?

A4: Fractional vacuum distillation is a common and effective method for separating HEP from the higher-boiling BHEP byproduct. Due to the high boiling points of these compounds, performing the distillation under reduced pressure is crucial to prevent thermal decomposition. Preparative HPLC can also be employed for smaller-scale purifications where high purity is required.

Q5: Can the choice of solvent influence the formation of the BHEP byproduct?

A5: While the molar ratio of reactants and temperature are the primary factors, the solvent can play a role. The reaction is often carried out in a protic solvent like water or methanol (B129727). The solvent can influence the solubility of the reactants and the reaction kinetics, which can have a secondary effect on the product distribution.

Experimental Protocols

Key Experiment: Selective Synthesis of N-(2-hydroxyethyl)piperazine

This protocol is designed to maximize the yield of N-(2-hydroxyethyl)piperazine while minimizing the formation of the 1,4-bis(2-hydroxyethyl)piperazine byproduct.

Materials:

  • Piperazine

  • Ethylene oxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is dry.

  • Charge the flask with a 5 to 10-fold molar excess of piperazine relative to ethylene oxide.

  • Dissolve the piperazine in anhydrous methanol.

  • Cool the piperazine solution in an ice bath.

  • Slowly add a solution of ethylene oxide in methanol to the cooled piperazine solution via the addition funnel over a period of 1-2 hours with vigorous stirring. Maintain the reaction temperature between 40-50°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

  • Monitor the reaction progress by GC or TLC to confirm the consumption of ethylene oxide and to assess the product ratio.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • The resulting crude product can be purified by fractional vacuum distillation to separate the desired N-(2-hydroxyethyl)piperazine from unreacted piperazine and the 1,4-bis(2-hydroxyethyl)piperazine byproduct.

Analytical Method: Quantification of HEP and BHEP by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with a known volume of a suitable solvent (e.g., methanol or dichloromethane).

  • If necessary, derivatize the sample to improve volatility and peak shape.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Identify the peaks corresponding to piperazine, HEP, and BHEP based on their retention times, which can be determined by injecting pure standards.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Reaction_Pathway Piperazine Piperazine HEP N-(2-hydroxyethyl)piperazine (Desired Product) Piperazine->HEP + EthyleneOxide1 Ethylene Oxide EthyleneOxide1->HEP BHEP 1,4-bis(2-hydroxyethyl)piperazine (Byproduct) HEP->BHEP + EthyleneOxide2 Ethylene Oxide EthyleneOxide2->BHEP

Caption: Reaction pathway for the formation of HEP and the BHEP byproduct.

Troubleshooting_Logic HighBHEP High BHEP Formation CheckRatio Check Molar Ratio (Piperazine:Ethylene Oxide) HighBHEP->CheckRatio IncreasePiperazine Increase Excess of Piperazine CheckRatio->IncreasePiperazine < 5:1 CheckTemp Check Reaction Temperature CheckRatio->CheckTemp ≥ 5:1 IncreasePiperazine->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp > 60°C CheckAddition Check Ethylene Oxide Addition Rate CheckTemp->CheckAddition ≤ 60°C LowerTemp->CheckAddition SlowAddition Slow Down Addition Rate CheckAddition->SlowAddition Rapid Optimized Optimized Conditions: Minimized BHEP CheckAddition->Optimized Slow SlowAddition->Optimized

Caption: Troubleshooting workflow for minimizing BHEP formation.

References

Technical Support Center: Purification of 1-(2-Hydroxyethyl)piperazine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-(2-Hydroxyethyl)piperazine via vacuum distillation. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Solution(s)
No Product Distilling - Vacuum level is insufficient. - Heating temperature is too low. - Leak in the distillation apparatus.- Ensure the vacuum pump is operating correctly and can achieve the required pressure. - Gradually increase the heating mantle/oil bath temperature. - Check all joints and seals for leaks. Re-grease joints if necessary.
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring. - Heating rate is too high.- Add new, unused boiling chips or a magnetic stir bar before applying vacuum. - Heat the distillation flask gradually and ensure uniform heating.
Product is Dark or Discolored (Charring) - Distillation temperature is too high, causing thermal decomposition.- Lower the distillation temperature by improving the vacuum (achieving a lower pressure). - Ensure the heating mantle is not set too high and that there are no "hot spots" on the flask.
Poor Separation of Impurities - Inefficient distillation column. - Impurities have boiling points close to the product.- Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. - Perform a second distillation of the collected fractions.
Foaming - Presence of surfactants or high concentration of impurities.- Introduce an anti-foaming agent if compatible with the product. - Reduce the heating rate.
Solidification in the Condenser - Condenser water is too cold. - The product has a high melting point.- Use warmer condenser water or a condenser with a larger diameter. - Gently heat the outside of the condenser with a heat gun to melt the solid.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound and why is vacuum distillation necessary?

A1: The atmospheric boiling point of this compound is approximately 246 °C.[1][2] Distillation at this high temperature can lead to thermal decomposition, resulting in a lower yield and discolored product. Vacuum distillation is employed to lower the boiling point to a temperature where the compound is more stable.

Q2: What are the primary impurities I should expect in crude this compound?

A2: The most common impurities are unreacted piperazine (B1678402) and the di-substituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine. Depending on the synthesis route, other impurities could include starting materials or byproducts from the synthesis of piperazine itself.

Q3: At what pressure and temperature should I perform the vacuum distillation?

A3: The optimal pressure and temperature will depend on your vacuum pump's capability. A common starting point is a pressure of around 5-10 mmHg. At 5.33 kPa (~40 mmHg), the boiling point is in the range of 145-155 °C.[2] Lowering the pressure further will decrease the boiling point. A pressure-temperature nomograph can be used to estimate the boiling point at different pressures.

Q4: How can I monitor the purity of my distilled fractions?

A4: The purity of the fractions can be monitored by measuring the refractive index, which should be close to 1.506 for pure this compound at 20°C.[2] Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more detailed purity analysis.

Q5: What safety precautions should I take?

A5: this compound is an irritant, particularly to the eyes and skin.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the distillation in a well-ventilated fume hood. Ensure all glassware is free of cracks or defects, as vacuum distillation can be hazardous with damaged equipment.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number103-76-4[1]
Molecular FormulaC₆H₁₄N₂O[1]
Molecular Weight130.19 g/mol [1]
AppearanceClear, colorless to pale yellow oily liquid[1]
Boiling Point (atm)246 °C[1][2]
Melting Point-38.5 °C[1]
Density1.061 g/mL at 25 °C[1]
Refractive Index (n20/D)1.506[2]

Table 2: Estimated Boiling Points at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~95 - 105
5~120 - 130
10~135 - 145
20~150 - 160
40145 - 155[2]

Note: Values other than the one at 40 mmHg are estimated using a standard pressure-temperature nomograph and should be considered approximate.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and a vacuum pump.

    • For improved separation, a short Vigreux column can be placed between the distillation flask and the distillation head.

    • Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.

  • Charging the Flask:

    • Add the crude this compound to the round-bottom flask, filling it to no more than half its capacity.

    • Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Applying Vacuum:

    • Turn on the condenser cooling water.

    • Begin stirring if using a magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should gradually decrease.

  • Distillation:

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.

    • Increase the temperature gradually.

    • The first fraction to distill will likely be any lower-boiling impurities (e.g., residual solvents or piperazine). This "forerun" should be collected in a separate receiving flask and discarded.

    • As the temperature at the distillation head rises and stabilizes, change the receiving flask to collect the main product fraction. The temperature should remain constant during the collection of the pure compound.

  • Completion:

    • Stop the distillation when the temperature at the distillation head begins to drop, or when only a small amount of residue remains in the distillation flask.

    • Turn off the heating and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

    • The collected purified this compound should be a clear, colorless liquid.

Visualizations

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation A Assemble Clean, Dry Vacuum Distillation Apparatus B Charge Flask with Crude Product and Boiling Chips/Stir Bar A->B C Apply Vacuum Gradually B->C D Heat Flask Gently C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction (Constant Temperature) E->F G Stop Distillation F->G H Cool Apparatus G->H I Release Vacuum H->I J Analyze Purity of Fractions I->J

Caption: Experimental workflow for the vacuum distillation of this compound.

Troubleshooting Start Distillation Issue Occurs Q1 Is the product distilling? Start->Q1 Sol1 Check Vacuum Level Increase Temperature Check for Leaks Q1->Sol1 No Q2 Is the boiling uncontrolled (bumping)? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Sol1->End Sol2 Add Boiling Chips/Stir Bar Reduce Heating Rate Q2->Sol2 Yes Q3 Is the distillate discolored? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Improve Vacuum Lower Temperature Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree for troubleshooting common vacuum distillation issues.

References

Handling and storage of hygroscopic 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of hygroscopic 1-(2-Hydroxyethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound is a substituted piperazine (B1678402) derivative that is a colorless to pale yellow oily liquid at room temperature.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This is due to the presence of polar functional groups, including the amine and hydroxyl groups, which can form hydrogen bonds with water molecules.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][3][4] The recommended storage temperature is below +30°C.[1][5][6] It is also advisable to store the compound under an inert gas, such as nitrogen or argon, to minimize exposure to moisture and atmospheric carbon dioxide.

Q3: How does moisture absorption affect the quality of this compound?

A3: Absorbed moisture can dilute the compound, leading to inaccurate concentrations in experimental solutions. It can also potentially lead to degradation over time or reaction with other components in a formulation. For applications requiring high purity, absorbed water can act as an impurity.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles or a face shield, chemical-resistant gloves (inspected before use), and a lab coat.[4][7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents, acids, and certain metals like copper.[2][4] Contact with these substances should be avoided to prevent vigorous reactions or degradation.

Troubleshooting Guide

Problem Possible Cause Solution
The compound appears cloudy or has formed a separate layer. Water absorption.The compound has likely absorbed a significant amount of moisture. Its purity should be checked, for example, by determining the water content. For non-critical applications, it might still be usable, but for sensitive experiments, a fresh, unopened container should be used.
Difficulty in achieving accurate concentrations for solutions. The compound has absorbed moisture, increasing its weight and altering its effective concentration.Determine the water content of the material using a method like Karl Fischer titration. The concentration of your stock solution can then be adjusted based on the measured water content. For future preparations, handle the compound in a controlled environment (e.g., a glove box) or work quickly to minimize exposure to the atmosphere.
Observed degradation of the compound or reaction with other reagents. Contamination with water or incompatible substances.Review the handling and storage procedures to ensure the compound is not exposed to incompatible materials.[2][4] Ensure that all glassware is dry and that the compound is not left open to the atmosphere for extended periods.
The pH of the solution is different than expected. Absorption of atmospheric carbon dioxide by the basic amine.Prepare solutions fresh and consider working under an inert atmosphere. Store the stock solution in a tightly sealed container with minimal headspace.

Data Presentation

Table 1: Illustrative Effect of Storage Conditions on Water Content of Hygroscopic Amines

Storage ConditionRelative Humidity (RH)Exposure TimeTypical Water Content (%)
Tightly sealed container with desiccant< 10%30 days< 0.1
Tightly sealed container40-50%30 days0.5 - 1.5
Loosely capped container40-50%7 days2.0 - 5.0
Open container60-70%24 hours> 5.0

Disclaimer: This table provides illustrative data on the potential for moisture absorption in hygroscopic amines. Actual values for this compound may vary based on specific lot purity and environmental conditions.

Experimental Protocols

Protocol: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in this compound using coulometric Karl Fischer titration. This method is highly specific for water and is suitable for measuring low concentrations.

Apparatus and Reagents:

  • Karl Fischer Coulometric Titrator

  • Anode solution (e.g., HYDRANAL™-Coulomat AG)

  • Cathode solution (e.g., HYDRANAL™-Coulomat CG)

  • Neutralizing agent (e.g., benzoic acid) for basic samples

  • Gastight syringe for liquid sample injection

  • Analytical balance

Procedure:

  • Cell Preparation:

    • Add 100 mL of the anode solution to the anode compartment of the titration cell.

    • If using a cell with a diaphragm, add the cathode solution to the cathode compartment.

    • To neutralize the basicity of the amine sample, add a pre-determined amount of a suitable neutralizing agent like benzoic acid to the anode solution.

  • Pre-Titration (Conditioning):

    • Start the titrator and allow it to run a pre-titration sequence. This will titrate any ambient moisture present in the cell and solvent until a stable, low-drift endpoint is reached.

  • Sample Preparation and Introduction:

    • Accurately weigh a clean, dry, gas-tight syringe.

    • Draw a suitable amount of this compound into the syringe. The ideal sample size will contain between 0.1 and 5 mg of water.

    • Reweigh the syringe to determine the exact mass of the sample.

    • Carefully inject the sample into the conditioned titration cell through the septum, ensuring the needle tip is below the surface of the anolyte.

  • Titration:

    • Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.

    • The titration is complete when all the water has been consumed, which is detected by an electrode.

  • Calculation:

    • The instrument will automatically calculate the water content based on the amount of charge passed to generate the iodine. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

Quality Control:

  • Periodically run a water standard to verify the performance of the titrator and reagents.

  • Ensure the titration cell is properly sealed to prevent the ingress of atmospheric moisture.

  • Handle the sample quickly to minimize moisture absorption from the air during preparation.

Mandatory Visualizations

Handling_Workflow Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_quality_check Quality Check storage_conditions Store at <30°C in a dry, well-ventilated area tightly_sealed Keep container tightly sealed storage_conditions->tightly_sealed inert_gas Store under inert gas ppe Wear appropriate PPE (gloves, goggles, lab coat) inert_gas->ppe Dispensing tightly_sealed->inert_gas ventilation Use in a well-ventilated area or fume hood ppe->ventilation weighing Weigh quickly or in a controlled atmosphere (glove box) ventilation->weighing visual_inspection Visual Inspection (clear, colorless to pale yellow liquid) weighing->visual_inspection Before Use kf_titration Determine water content (Karl Fischer Titration) visual_inspection->kf_titration If moisture is suspected purity_analysis Assess purity if needed (e.g., GC) kf_titration->purity_analysis If degradation is suspected

Caption: Workflow for Handling this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound cluster_solutions Troubleshooting Logic for this compound issue Issue with Experiment? inaccurate_conc Inaccurate Concentration? issue->inaccurate_conc degradation Degradation/Side Reaction? issue->degradation cloudy_appearance Cloudy Appearance? issue->cloudy_appearance check_water_content Determine Water Content (Karl Fischer Titration) inaccurate_conc->check_water_content Yes review_handling Review Handling Procedures for Incompatibilities degradation->review_handling Yes use_fresh_lot Use a Fresh, Unopened Lot cloudy_appearance->use_fresh_lot Yes adjust_concentration Adjust Concentration Based on Water Content check_water_content->adjust_concentration inert_atmosphere Handle Under Inert Atmosphere adjust_concentration->inert_atmosphere For future preparations review_handling->use_fresh_lot

Caption: Troubleshooting Logic for this compound.

References

Troubleshooting pH instability with 1-(2-Hydroxyethyl)piperazine-based buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address pH instability and other common issues encountered when using 1-(2-Hydroxyethyl)piperazine-based buffers, such as HEPES.

Frequently Asked Questions (FAQs)

Q1: What is HEPES and why is it used in biological research? HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent. It is widely used in cell culture and biochemical assays because it is adept at maintaining physiological pH (typically between 7.2 and 7.6) and is generally non-toxic to cells at recommended concentrations.[1] Its buffering capacity is particularly valuable for experiments conducted outside of a CO2 incubator, as it does not rely on the bicarbonate-CO2 equilibrium to maintain pH.[2]

Q2: What is the optimal concentration of HEPES for cell culture? The recommended concentration of HEPES in cell culture media typically ranges from 10 mM to 25 mM.[3] Concentrations below 10 mM may not provide adequate buffering capacity, while concentrations exceeding 25 mM can be cytotoxic to some cell types.[1] It is always best to determine the optimal concentration for your specific cell line and experimental conditions.[3]

Q3: Can HEPES buffer be used in a CO2 incubator? Yes, but with an important consideration. When a medium buffered solely with HEPES is placed in a CO2 incubator, the dissolved CO2 will form carbonic acid, causing the pH to drop significantly.[4] Therefore, HEPES is typically used in conjunction with a sodium bicarbonate buffer system in a CO2 environment. The HEPES provides additional buffering capacity, which is especially useful when cultures are temporarily removed from the incubator, while the bicarbonate system maintains the pH inside the incubator.[2]

Q4: Is HEPES toxic to cells? HEPES is generally considered non-toxic to cells at concentrations between 10-25 mM.[1] However, cytotoxicity can occur at higher concentrations (above 40-50 mM) and can manifest as reduced cell proliferation or increased apoptosis.[3] Additionally, when exposed to light, HEPES can generate cytotoxic byproducts like hydrogen peroxide, so solutions containing HEPES should be stored in the dark.[5]

Q5: How does temperature affect the pH of HEPES buffer? The pKa of HEPES is temperature-dependent. As the temperature increases, the pKa of HEPES decreases, which leads to a lower pH in the buffer solution.[6] The change is approximately -0.014 pH units for every 1°C increase in temperature.[6] This is a critical factor to consider for experiments conducted at temperatures different from the one at which the buffer was prepared.[6][7]

Q6: Does HEPES interact with metal ions? A significant advantage of HEPES is its generally low affinity for binding with most divalent and trivalent metal ions like Mg2+ and Ca2+.[][9] However, it can form complexes with certain metal ions, notably copper (Cu2+) and iron (Fe3+), which may interfere with the activity of metal-dependent enzymes or specific assays.[][10][11][12]

Troubleshooting Guides

Problem 1: The pH of my medium drops significantly after placing it in a CO2 incubator.
  • Cause: This is an expected chemical reaction. The CO2 in the incubator dissolves into the medium, forming carbonic acid and lowering the pH. HEPES alone cannot fully counteract this acidic shift in a high-CO2 environment.

  • Solution:

    • Use a Combined Buffer System: Ensure your medium contains both HEPES and a sodium bicarbonate buffer. HEPES is not a replacement for the bicarbonate system in a CO2 incubator.[13]

    • Proper Equilibration: Before use, allow the medium to equilibrate in the CO2 incubator for several hours. This will permit the pH to stabilize at the desired level.

    • Adjust Bicarbonate: The concentration of sodium bicarbonate may need to be adjusted based on the CO2 percentage in your incubator to achieve the target pH.

Problem 2: The pH of my buffer changes when I move it from the bench (room temperature) to the incubator (37°C).
  • Cause: The pKa of HEPES, which determines its buffering range, is temperature-dependent.[6] The pKa decreases as temperature increases, causing a corresponding drop in the solution's pH.[6][7]

  • Solution:

    • pH Adjustment at Final Temperature: Always adjust the final pH of your HEPES buffer at the temperature at which you will conduct your experiment. For instance, if your experiments are at 37°C, warm the solution to 37°C before making the final pH adjustment.[6]

    • Use a Temperature-Compensated pH Meter: To ensure accuracy, use a pH meter that has automatic temperature compensation.

    • Consult pKa Tables: Refer to quantitative data to anticipate the pH shift between different temperatures (see Table 1).

Problem 3: I am observing increased cell death or changes in cell morphology after switching to a HEPES-buffered medium.
  • Cause: This can be due to several factors: HEPES concentration, light-induced toxicity, or impurities.

  • Solution:

    • Optimize Concentration: Titrate the HEPES concentration to find the optimal level for your specific cell line, staying within the recommended 10-25 mM range.[3]

    • Protect from Light: Store HEPES-containing solutions in dark or amber bottles and minimize exposure to ambient light during experiments.[5][14] Exposure to light can lead to the production of hydrogen peroxide, which is toxic to cells.[5][15]

    • Use High-Purity Reagents: Ensure you are using a high-purity, cell-culture-grade HEPES powder to avoid contaminants that could be cytotoxic.[3]

    • Perform a Cytotoxicity Assay: If problems persist, conduct a simple cell viability assay to determine the toxic threshold of HEPES for your specific cells (see Experimental Protocol 2).

Quantitative Data

Table 1: Effect of Temperature on the pKa and pH of HEPES Buffer This table summarizes the approximate pKa of HEPES at various temperatures and the resulting pH of a buffer originally prepared to pH 7.40 at 25°C.

Temperature (°C)Approximate pKaApproximate pH (of a solution set to 7.40 @ 25°C)
47.857.69
207.557.47
257.487.40
377.317.23
(Data sourced from multiple references, including estimations and direct values).[6][7][9][16]

Table 2: Comparison of Common Biological Buffers

BufferpKa at 25°CUseful pH RangeKey Characteristics
HEPES ~7.56.8 - 8.2Low metal ion binding; stable; moderate temperature dependence.[1][][17]
Tris ~8.17.1 - 9.1High temperature dependence; can interfere with some enzymes.[18]
MOPS ~7.26.5 - 7.9Low metal ion binding; suitable for some RNA work.[17]
Bicarbonate 6.3 (at 37°C)~7.2 - 7.6Requires a controlled CO2 environment; nutritional benefits.[19]

Experimental Protocols

Protocol 1: Preparation of 1 M HEPES Stock Solution (pH 7.4)
  • Dissolution: To prepare 1 liter of solution, weigh out 238.3 g of HEPES free acid powder.[20] Dissolve it in approximately 750 mL of high-purity, deionized water. Stir until fully dissolved.

  • pH Adjustment: Place the beaker on a stir plate with a calibrated pH probe in the solution. Slowly add 10 N NaOH while monitoring the pH. Add the base dropwise as you approach the target pH of 7.4.

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 liter.[20]

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter.[20][21] Aliquot into smaller, sterile containers and store at 4°C for short-term use or -20°C for long-term storage.[20][22] Always protect the solution from light.[14]

Protocol 2: Cell Viability Assay to Test HEPES Cytotoxicity
  • Prepare Media: Prepare your standard cell culture medium with varying final concentrations of HEPES (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM). Ensure the pH of all media is adjusted to the same value.

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight in standard growth medium.

  • Treatment: Gently remove the standard medium and replace it with the media containing the different HEPES concentrations. Include a negative control (0 mM HEPES) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard colorimetric or fluorometric method, such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each HEPES concentration relative to the negative control (0 mM HEPES). This will help you determine the concentration at which HEPES becomes toxic to your specific cell line.

Visualizations

TroubleshootingWorkflow start pH Instability Observed q1 In CO2 Incubator? start->q1 q2 Temp Change? q1->q2 No c1 Cause: Carbonic Acid Formation q1->c1 Yes q3 Cell Death? q2->q3 No c2 Cause: Temp-Dependent pKa q2->c2 Yes c3 Cause: Cytotoxicity, Light, or Impurities q3->c3 Yes s1 Solution: Use Bicarbonate + HEPES Equilibrate Medium c1->s1 s2 Solution: Adjust pH at Final Temp Use Temp-Compensated Meter c2->s2 s3 Solution: Optimize Concentration Protect from Light c3->s3 TempEffect temp Temperature Increase pka pKa Decrease temp->pka leads to ph Buffer pH Decrease pka->ph results in

References

Side reactions of 1-(2-Hydroxyethyl)piperazine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Hydroxyethyl)piperazine, focusing on its stability and potential side reactions in acidic conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Treatment

Problem: After exposing a sample containing this compound to acidic conditions (e.g., during forced degradation studies), unexpected peaks appear in the High-Performance Liquid Chromatography (HPLC) chromatogram.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Incomplete Reaction or Starting Material Impurities 1. Analyze a sample of the this compound starting material before acidic treatment to identify any pre-existing impurities. 2. Ensure the acidic treatment conditions (time, temperature, acid concentration) are sufficient for the intended reaction or degradation.
Formation of 1,4-bis(2-hydroxyethyl)piperazine 1. This is a common impurity from the synthesis of this compound. 2. Confirm the identity of the peak by co-injecting a reference standard of 1,4-bis(2-hydroxyethyl)piperazine. 3. If confirmed, this impurity was likely present in the starting material and is not a degradation product of the acidic treatment.
Acid-Catalyzed Dimerization 1. Under certain acidic conditions, self-condensation of this compound to form a dimer is a theoretical possibility. 2. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the species in the unknown peak. A molecular weight corresponding to the dimer minus a molecule of water would support this hypothesis.
Degradation of Other Components in the Sample Matrix 1. If working with a formulated product, excipients or other active ingredients may be degrading in the acidic conditions. 2. Prepare and test a placebo sample (all components except this compound) under the same acidic conditions to identify peaks originating from other components.

Logical Troubleshooting Flow:

troubleshooting_flow start Unexpected Peak in HPLC check_starting_material Analyze Starting Material start->check_starting_material impurity_present Impurity Present in Starting Material check_starting_material->impurity_present Yes no_impurity No Impurity in Starting Material check_starting_material->no_impurity No check_dimer Check for Dimerization (LC-MS) no_impurity->check_dimer is_dimer Peak is Dimer check_dimer->is_dimer Yes not_dimer Peak is Not Dimer check_dimer->not_dimer No check_placebo Analyze Placebo Degradation not_dimer->check_placebo placebo_degrades Peak from Placebo Degradation check_placebo->placebo_degrades Yes unknown_degradant Investigate as Unknown Degradant of this compound check_placebo->unknown_degradant No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected side reactions of this compound under acidic conditions?

A1: this compound is generally stable in mild acidic solutions at room temperature. However, under forced degradation conditions (e.g., elevated temperatures and/or strong acids), the following potential side reactions may occur:

  • Further Ethoxylation: If residual ethylene (B1197577) oxide or other reactive species are present, the secondary amine of the piperazine (B1678402) ring can be alkylated to form 1,4-bis(2-hydroxyethyl)piperazine. This is more commonly an impurity from synthesis rather than a degradation product.

  • Dimerization/Oligomerization: Acid catalysis can theoretically promote intermolecular condensation reactions, leading to the formation of dimers or larger oligomers. This would likely involve the reaction between the hydroxyl group of one molecule and a piperazine nitrogen of another.

  • Dehydration: Under harsh conditions (e.g., concentrated strong acids and high heat), acid-catalyzed dehydration of the hydroxyethyl (B10761427) group to form a vinylpiperazine derivative is a possibility, though less common in aqueous environments.

Q2: What are the typical conditions for conducting an acid-forced degradation study on this compound?

A2: A typical starting point for an acid-forced degradation study, in line with pharmaceutical industry practices, would be:

Parameter Condition
Acid 0.1 M Hydrochloric Acid (HCl)
Temperature 60°C - 80°C
Time Points 2, 4, 8, 12, 24 hours
Concentration 1 mg/mL of this compound

These conditions can be adjusted based on the observed degradation. If no degradation is seen, the acid concentration or temperature can be increased. If significant degradation occurs rapidly, milder conditions should be used.

Q3: How can I quantify the degradation of this compound and the formation of its side products?

A3: A stability-indicating HPLC method with UV detection is the most common approach. The method should be validated to ensure it can separate the parent compound from all potential degradation products and impurities.

Example HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C

Quantification is achieved by comparing the peak areas of the degradants to a calibration curve prepared from a reference standard of this compound (assuming a similar response factor) or, ideally, from isolated and purified standards of the degradation products themselves.

Q4: What is a potential degradation pathway for this compound in acidic conditions?

A4: A plausible, though not definitively reported in the literature, degradation pathway could involve an acid-catalyzed intermolecular condensation to form a dimer.

Proposed Dimerization Pathway:

dimerization_pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation mol1 This compound protonated_mol Protonated this compound mol1->protonated_mol + H+ protonated_mol2 Protonated Molecule intermediate Dimer Intermediate protonated_mol2->intermediate Nucleophilic Attack mol2 Another Molecule mol2->intermediate dimer Dimer intermediate2 Dimer Intermediate intermediate2->dimer - H+

Caption: A potential acid-catalyzed dimerization pathway.

Experimental Protocols

Protocol 1: Acid-Forced Degradation of this compound

Objective: To induce and identify potential degradation products of this compound under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

  • Control Sample (T=0): Immediately neutralize an aliquot of the sample solution with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis. This serves as the time-zero control.

  • Stress Condition: Place the remaining sample solution in a sealed container in a heating block set to 80°C.

  • Time Points: At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Quenching: Neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. Identify and quantify any new peaks. Use the MS data to propose structures for the degradation products.

Experimental Workflow Diagram:

experimental_workflow start Start prep_sample Prepare 1 mg/mL Sample in 0.1 M HCl start->prep_sample t0_sample Take T=0 Sample Neutralize & Dilute prep_sample->t0_sample stress_sample Incubate at 80°C prep_sample->stress_sample analyze Analyze by HPLC-UV/MS t0_sample->analyze timepoint_sample Withdraw Sample at Timepoints stress_sample->timepoint_sample neutralize Neutralize with NaOH timepoint_sample->neutralize neutralize->analyze end End analyze->end

Caption: Workflow for acid-forced degradation study.

Technical Support Center: Catalyst Deactivation in Reactions Involving 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in chemical reactions involving 1-(2-Hydroxyethyl)piperazine (HEP). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in reactions with this compound?

A1: Catalyst deactivation in reactions involving this compound (HEP) can be broadly categorized into three main types: chemical, thermal, and mechanical.

  • Chemical Deactivation: This is the most common issue and includes:

    • Poisoning: The strong chemisorption of species onto the active sites of the catalyst is a primary cause of deactivation.[1] In reactions with HEP, the nitrogen atoms in the piperazine (B1678402) ring can act as poisons, particularly for metal catalysts like palladium and nickel, by strongly coordinating to the metal surface and blocking active sites.[2][3] Impurities in the HEP feedstock or solvents, such as sulfur compounds, can also act as severe poisons.[2]

    • Fouling/Coking: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[4] At elevated temperatures, HEP or reaction byproducts can decompose or polymerize, leading to coke formation that blocks access to active sites.[2]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones.[5] This process, known as sintering, leads to a reduction in the active surface area and is a common issue in high-temperature gas-phase or liquid-phase reactions.

  • Mechanical Deactivation: This involves the physical breakdown of the catalyst particles due to attrition or crushing, particularly in stirred tank or fixed-bed reactors.[5]

Q2: My reaction rate has suddenly dropped. How do I determine if catalyst poisoning is the cause?

A2: A sudden and significant drop in catalytic activity is often indicative of poisoning. To confirm this, follow these steps:

  • Analyze Feedstock: Check the purity of your this compound, solvents, and other reactants. Pay close attention to potential contaminants like sulfur or other nitrogen-containing heterocycles.

  • Review Process Changes: Have there been any recent changes in the supplier of your reagents or in the experimental setup? A new batch of solvent or reactant could be the source of the poison.

  • Catalyst Characterization: If possible, carefully extract a sample of the deactivated catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) can identify the presence of poisoning elements on the catalyst surface.

Q3: I am observing a gradual decline in catalyst performance over several runs. What is the likely cause?

A3: A gradual decline in activity is often due to coking/fouling or sintering.

  • Coking/Fouling: This is characterized by a slow but steady decrease in reaction rate and potentially a change in product selectivity. Visual inspection of the catalyst may reveal a dark, carbon-like deposit.

  • Sintering: This is more likely to occur in reactions run at high temperatures. Characterization of the spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) can reveal an increase in the average particle size of the active metal.

Q4: Can the dual functional nature of this compound (amine and alcohol) contribute to deactivation?

A4: Yes, the presence of both a piperazine ring and a hydroxyl group can influence catalyst deactivation. The basic nitrogen atoms of the piperazine moiety can act as catalyst poisons for acidic sites or as strong ligands for metal surfaces.[2] The hydroxyl group can participate in side reactions, such as dehydration at high temperatures, which can lead to the formation of unsaturated compounds that may polymerize and cause fouling.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity (Suspected Poisoning)
Possible Cause Troubleshooting Steps Recommended Action
Contaminated Feedstock 1. Immediately halt the reaction. 2. Analyze all reactants and solvents for impurities (e.g., sulfur, other amines). 3. If a contaminant is identified, purify the feedstock (e.g., by distillation or passing through an adsorbent bed).Use high-purity grade this compound and solvents. Consider incorporating a guard bed to remove potential poisons before the feed enters the main reactor.
Product Inhibition 1. Analyze the reaction mixture at different conversion levels. 2. If the reaction rate decreases significantly as product concentration increases, product inhibition may be occurring.Modify reaction conditions to favor lower product concentration in the reactor (e.g., by using a continuous flow setup or in-situ product removal).
Irreversible Poisoning 1. If activity cannot be restored by simple washing, the poison is likely strongly chemisorbed. 2. Characterize the catalyst surface to identify the poison.The catalyst may need to be regenerated using a specific chemical treatment or replaced.
Issue 2: Gradual Loss of Activity (Suspected Coking/Fouling or Sintering)
Possible Cause Troubleshooting Steps Recommended Action
Coke Formation 1. Visually inspect the catalyst for carbon deposits. 2. Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke.Optimize reaction conditions to minimize coke formation (e.g., lower temperature, adjust reactant ratios). Consider periodic regeneration by controlled oxidation.
Sintering 1. Analyze the spent catalyst using TEM or XRD to check for an increase in particle size.Operate at the lowest effective temperature. Choose a catalyst with a support that helps to stabilize the metal particles.
Leaching of Active Metal 1. Analyze the reaction mixture for traces of the catalyst's active metal using Inductively Coupled Plasma (ICP) analysis.Use a more stable catalyst support or modify the catalyst to improve metal-support interactions.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

Objective: To determine the cause of deactivation by analyzing the physical and chemical properties of the spent catalyst.

Methodology:

  • Sample Preparation: Carefully remove the deactivated catalyst from the reactor under an inert atmosphere to prevent oxidation.

  • Surface Area and Porosity Analysis: Use Brunauer-Emmett-Teller (BET) analysis to measure the surface area and pore volume. A significant decrease compared to the fresh catalyst suggests fouling or sintering.

  • Microscopy: Employ Transmission Electron Microscopy (TEM) to visualize the active metal particles. An increase in the average particle size is indicative of sintering.

  • Elemental Analysis: Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to identify elements on the catalyst surface. The presence of unexpected elements (e.g., S, Cl) points to poisoning.

  • Coke Quantification: Perform Thermogravimetric Analysis (TGA) by heating the catalyst in an oxidizing atmosphere. The weight loss corresponds to the amount of carbonaceous deposits.

Protocol 2: Regeneration of a Coked Catalyst

Objective: To restore the activity of a catalyst deactivated by coke formation.

Methodology:

  • Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed reactants.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly heat the catalyst to a temperature between 300-500°C. The optimal temperature depends on the thermal stability of the catalyst and support.

  • Coke Removal: Introduce a dilute stream of air or oxygen (e.g., 1-5% in nitrogen) into the furnace. The exothermic combustion of coke will cause a temperature rise; control the oxygen concentration to avoid overheating and sintering.

  • Monitoring: Monitor the outlet gas stream for CO and CO₂ to determine the completion of coke burnout.

  • Cooling: Once regeneration is complete, switch back to an inert gas flow and cool the catalyst to room temperature.

  • Re-reduction (if applicable): For metal catalysts that may have been oxidized during the regeneration process, a reduction step (e.g., with hydrogen) may be necessary before reuse.

Visual Diagrams

Deactivation_Troubleshooting cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_actions Corrective Actions start Catalyst Deactivation Observed rapid_loss Rapid Activity Loss start->rapid_loss gradual_loss Gradual Activity Loss start->gradual_loss poisoning Poisoning rapid_loss->poisoning coking Coking / Fouling gradual_loss->coking sintering Sintering gradual_loss->sintering purify Purify Feedstock poisoning->purify replace Replace Catalyst poisoning->replace regenerate Regenerate Catalyst coking->regenerate optimize Optimize Conditions coking->optimize sintering->optimize sintering->replace regenerate->start Re-evaluate optimize->start Re-evaluate Catalyst_Poisoning_Mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants active_site Active Site product Desired Product active_site->product deactivated_site Deactivated Site active_site->deactivated_site HEP HEP Molecule HEP->active_site Reacts poison Poison (e.g., Sulfur) poison->active_site Binds Strongly

References

Technical Support Center: Improving the Selectivity of N-Alkylation of 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the selective N-alkylation of 1-(2-Hydroxyethyl)piperazine. Here, you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

A1: The main challenges stem from the molecule's structure, which contains two nitrogen atoms at positions N1 and N4 and a primary hydroxyl group. Key difficulties include:

  • Controlling Regioselectivity: While the N4 nitrogen (a secondary amine) is significantly more nucleophilic than the N1 nitrogen (a tertiary amine), harsh conditions can lead to undesired reactions.

  • Preventing Over-alkylation: The initially formed mono-alkylated product at the N4 position can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt.[1] This is often a major byproduct.

  • Avoiding Di-alkylation: In cases where the starting material is piperazine (B1678402) itself, controlling the reaction to achieve mono-substitution is a common problem.[2] For this compound, this translates to preventing the aforementioned quaternization.

  • Side Reactions: The hydroxyl group can potentially undergo O-alkylation, especially if a strong base is used.

  • Purification: Separating the desired mono-alkylated product from unreacted starting material, over-alkylated products, and other byproducts can be complex.

Q2: Which nitrogen on this compound is the target for alkylation?

A2: The target for alkylation is the N4 nitrogen. This nitrogen is part of a secondary amine, making it nucleophilic and reactive toward electrophiles like alkyl halides. The N1 nitrogen is a tertiary amine and is therefore unreactive towards further alkylation unless it's to form a quaternary salt, which is generally not the desired outcome. The primary goal is typically to achieve selective mono-alkylation at the N4 position.

Q3: What are the most effective methods for achieving selective N4-mono-alkylation?

A3: Several strategies can be employed to enhance selectivity:

  • Direct Alkylation with Stoichiometric Control: This is a straightforward method involving an alkyl halide and a base.[3] Selectivity is improved by carefully controlling the ratio of reactants, typically using a 1:1 ratio or a slight excess of the piperazine derivative, and by the slow, dropwise addition of the alkylating agent.[3][4]

  • Reductive Amination: This one-pot process involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced with an agent like sodium triacetoxyborohydride (B8407120) (STAB).[3][5] This method is particularly effective at preventing the formation of quaternary ammonium salts.[3]

  • Protecting Group Strategy: While the N4 amine is more reactive, protecting the hydroxyl group as a silyl (B83357) ether can prevent potential O-alkylation side reactions, especially with highly reactive alkylating agents or strong bases.[6]

Q4: How can I minimize or prevent the formation of quaternary ammonium salts?

A4: The formation of water-soluble quaternary salts is a common issue arising from over-alkylation.[1] To prevent this:

  • Control Stoichiometry: Avoid using an excess of the alkylating agent.[4]

  • Slow Addition: Introduce the alkylating agent slowly to the reaction mixture to keep its concentration low, which favors mono-alkylation.[3]

  • Lower Temperature: Running the reaction at a lower temperature can disfavor the second alkylation step that leads to the quaternary salt.[4]

  • Use Reductive Amination: This method does not proceed through a mechanism that readily forms quaternary salts, making it an excellent alternative to direct alkylation.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides.[4]2. Inappropriate Base: The base may not be strong enough to deprotonate the amine effectively.3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.[3]1. Switch to a more reactive alkyl halide (I > Br > Cl) or increase the reaction temperature.[4]2. Use a stronger base like K₂CO₃ or an organic base like triethylamine (B128534) (TEA).3. Switch to a more polar aprotic solvent such as DMF or Acetonitrile (MeCN).[3]
Formation of Quaternary Ammonium Salt Byproduct 1. Excess Alkylating Agent: Too much electrophile drives the reaction toward the thermodynamically stable quaternary salt.[4]2. High Reaction Temperature: Higher temperatures can promote the second alkylation step.[4]1. Use a 1:1 stoichiometric ratio or a slight excess of the piperazine. Add the alkylating agent dropwise.[3][4]2. Conduct the reaction at a lower temperature (e.g., room temperature instead of reflux).[4]3. Consider using reductive amination as an alternative synthetic route.[3]
Reaction Stalls or is Incomplete 1. Insufficient Base: The base is consumed during the reaction and may be limiting.2. Reversible Reaction: The reaction equilibrium may not favor the product.3. Impure Reagents: Water or other impurities can interfere with the reaction.1. Use at least one equivalent of base, or more (e.g., 1.5-2.0 eq).2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[3]3. Ensure all reagents and solvents are pure and anhydrous.[3]
O-Alkylation of the Hydroxyl Group is Observed 1. Strong Base: Use of very strong bases (e.g., NaH) can deprotonate the hydroxyl group, making it nucleophilic.2. High Temperature: Can promote less favorable side reactions.1. Use a milder base such as K₂CO₃ or NaHCO₃.2. Protect the hydroxyl group (e.g., as a TBDMS ether) before N-alkylation and deprotect it afterward.
Difficult Product Purification 1. Similar Polarity: The product and starting material may have similar polarities.2. Water-Soluble Byproducts: Quaternary salts are often highly water-soluble, complicating extractions.[1]1. Optimize column chromatography conditions. A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0-10%) is often effective for polar amines.[1]2. During workup, perform multiple extractions. If a quaternary salt is the main byproduct, it will remain in the aqueous layer.

Experimental Protocols

Protocol 1: Direct N4-Alkylation with an Alkyl Halide

This protocol describes a general method for the direct mono-alkylation of this compound at the N4 position.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in a suitable solvent like acetonitrile.

  • Reaction: To the stirring suspension, add the alkyl halide (1.0-1.1 eq.) dropwise at room temperature.

  • Monitoring: Heat the mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.[3] Filter off the inorganic salts and wash the filter cake with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-alkylated product.[1]

Protocol 2: Selective N4-Alkylation via Reductive Amination

This protocol is ideal for preventing over-alkylation and is useful for introducing a variety of alkyl groups.

  • Preparation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Iminium Ion Formation: Add a catalytic amount of acetic acid (1-2 drops) and stir the mixture at room temperature for 1 hour.[3]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[3]

  • Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until complete (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[4] Separate the organic layer and extract the aqueous layer twice with DCM.

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visual Diagrams

troubleshooting_workflow start Start: N-Alkylation Reaction check_yield Problem Identified: Low Yield or Poor Selectivity? start->check_yield sub_problem1 Major Byproduct? check_yield->sub_problem1 Yes sub_problem2 Incomplete Reaction? check_yield->sub_problem2 No, just low conversion is_quaternary Quaternary Salt? sub_problem1->is_quaternary Yes solution_incomplete Check Reagent Purity Increase Temperature Use More Reactive Halide (I > Br) Change Solvent sub_problem2->solution_incomplete Yes is_o_alkylated O-Alkylated? is_quaternary->is_o_alkylated No solution_quaternary Reduce Alkyl Halide Stoichiometry Lower Reaction Temperature Add Alkyl Halide Slowly Use Reductive Amination is_quaternary->solution_quaternary Yes solution_o_alkylated Use Milder Base (K2CO3) Protect OH Group is_o_alkylated->solution_o_alkylated Yes end Success: Improved Selectivity & Yield solution_quaternary->end solution_o_alkylated->end solution_incomplete->end

Caption: A troubleshooting workflow for improving N-alkylation selectivity.

reaction_pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination start_A This compound + R-X (Alkyl Halide) reagents_A + Base (e.g., K2CO3) Solvent (e.g., MeCN) start_A->reagents_A product_A Desired N4-Alkylated Product reagents_A->product_A byproduct_A Byproduct: Quaternary Ammonium Salt reagents_A->byproduct_A start_B This compound + R-CHO (Aldehyde) intermediate_B Iminium Ion Intermediate start_B->intermediate_B reductant_B + Reductant (e.g., STAB) intermediate_B->reductant_B product_B Desired N4-Alkylated Product reductant_B->product_B

Caption: Comparison of direct alkylation and reductive amination pathways.

References

Technical Support Center: Degradation of 1-(2-Hydroxyethyl)piperazine Under Light Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on investigating the photodegradation of 1-(2-Hydroxyethyl)piperazine. Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a proposed degradation pathway.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to degradation under light exposure?

A1: While specific photostability data for this compound is limited in publicly available literature, its structural relative, HEPES buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), is known to be phototoxic and can generate hydrogen peroxide upon exposure to ambient light. Furthermore, studies on the parent compound, piperazine (B1678402), have shown it degrades under UV light in the presence of air[1]. Therefore, it is highly probable that this compound is susceptible to photodegradation, and appropriate precautions should be taken during its handling and in experimental design.

Q2: What are the likely degradation pathways for this compound under light exposure?

A2: The degradation of N-substituted piperazines can be initiated by the formation of radicals through C-H or N-H bond abstraction upon exposure to UV light[2]. For this compound, this could lead to a variety of degradation products through subsequent reactions such as oxidation and ring opening. Potential degradation pathways may be analogous to those observed for other hydroxyethyl-substituted amines, like 1-(2-hydroxyethyl)pyrrolidine, which can undergo oxidation and other transformations[2].

Q3: What are the expected degradation products of this compound upon light exposure?

A3: Based on the degradation pathways of similar compounds, potential byproducts could include oxidized derivatives, products of ring-opening, and smaller amine fragments. For instance, the oxidative degradation of piperazine has been shown to produce ethylenediamine, 2-oxopiperazine, and formylpiperazine[3]. It is plausible that similar core structures, along with products resulting from the modification of the hydroxyethyl (B10761427) side chain, could be formed.

Q4: How can I minimize the photodegradation of this compound during my experiments?

A4: To minimize photodegradation, it is crucial to protect solutions containing this compound from light. Use amber-colored glassware or wrap containers in aluminum foil[4]. For highly sensitive applications, consider working under yellow light or in a dark room. When light exposure is an integral part of the experiment, carefully control the wavelength and intensity of the light source and the duration of exposure.

Q5: My sample of this compound has turned yellow. What does this indicate?

A5: A color change, such as turning yellow or brown, is a common sign of degradation[4]. This is likely due to the formation of chromophoric degradation products or polymeric materials resulting from exposure to light, air (oxidation), or other stress factors. It is highly recommended to assess the purity of the sample using an appropriate analytical technique, such as HPLC or GC-MS, before use.

Troubleshooting Guides

This section addresses common issues encountered during the investigation of this compound photodegradation.

Issue Possible Causes Troubleshooting Steps
Inconsistent or non-reproducible degradation rates in photostability studies. Fluctuation in light intensity or wavelength. Temperature variations during the experiment. Inconsistent sample preparation or concentration. Presence of photosensitizers or quenchers in the sample matrix.1. Ensure the light source provides a stable and consistent output. Use a radiometer or actinometer to monitor light intensity. 2. Use a temperature-controlled chamber for the photostability study. 3. Follow a strict and validated protocol for sample preparation. 4. Analyze the sample matrix for any interfering substances.
Broad or tailing peaks for this compound in HPLC analysis. Inappropriate mobile phase pH for an amine compound. Secondary interactions with the stationary phase (silanol activity). Column overload. Column contamination or degradation.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is in a single ionic form. A pH of 3.0 is often a good starting point for piperazine derivatives[5]. 2. Use a column with end-capping or a base-deactivated stationary phase. The addition of a competing amine to the mobile phase can also help. 3. Reduce the injection volume or dilute the sample. 4. Flush the column with a strong solvent. If the problem persists, replace the column.
Appearance of unexpected peaks in the chromatogram of a control (dark) sample. Thermal degradation. Oxidative degradation. Contamination from glassware or solvents.1. Store control samples at a controlled, lower temperature to minimize thermal degradation. 2. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 3. Use high-purity solvents and thoroughly clean all glassware.
Low recovery of this compound from the sample matrix during GC-MS analysis. Adsorption of the polar amine onto the GC liner or column. Thermal degradation in the hot injector. Inefficient extraction from the sample matrix.1. Use a deactivated liner and a column suitable for amine analysis. 2. Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation. 3. Consider derivatization (e.g., silylation or acylation) to increase volatility and reduce polarity. 4. Optimize the extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol outlines a forced degradation study to intentionally degrade this compound under controlled light exposure to identify potential degradation products and assess its photostability, following ICH Q1B guidelines[6][7].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

2. Sample Preparation:

  • Light-Exposed Sample: Transfer an aliquot of the stock solution into a chemically inert and transparent container (e.g., a quartz cuvette or a clear glass vial).

  • Dark Control Sample: Transfer an equal aliquot of the stock solution into a similar container and wrap it completely in aluminum foil to protect it from light.

3. Light Exposure:

  • Place both the light-exposed and dark control samples in a photostability chamber.

  • Expose the samples to a light source that provides both UV and visible radiation, as specified in ICH Q1B guidelines. A common setup includes a combination of cool white fluorescent and near-UV lamps[6].

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter[6].

4. Sampling and Analysis:

  • Withdraw aliquots from both the light-exposed and dark control samples at predetermined time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Analyze the samples immediately using a validated stability-indicating analytical method, such as HPLC-UV/MS (see Protocol 2), to determine the concentration of this compound and to detect the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage degradation of this compound at each time point for both the light-exposed and dark control samples.

  • Compare the chromatograms of the light-exposed and dark control samples to identify peaks corresponding to photodegradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A base-deactivated column is recommended for better peak shape of amines.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source in positive ion mode.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition (95% A: 5% B) to a suitable concentration for analysis.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the elution of the parent compound and any new peaks corresponding to degradation products.

  • Use the DAD to check for peak purity and to obtain UV spectra of the parent and degradation products.

  • Use the MS to obtain mass-to-charge ratios (m/z) of the parent compound and degradation products to aid in their identification.

Data Presentation

The following tables present hypothetical data from a forced photodegradation study of this compound.

Table 1: Photodegradation of this compound over Time

Time (hours)Concentration in Light-Exposed Sample (µg/mL)% Degradation (Light)Concentration in Dark Control (µg/mL)% Degradation (Dark)
010000.010000.0
69208.09950.5
1285015.09920.8
2472028.09881.2
4855045.09851.5

Table 2: Summary of Detected Degradation Products by HPLC-MS

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed Identity
This compound8.5131.1Parent Compound
Degradation Product 16.2145.1Oxidized Product
Degradation Product 210.8115.1Ring-Opened Product
Degradation Product 34.587.1Piperazine

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_light Aliquot for Light Exposure (Transparent Vial) prep_stock->prep_light prep_dark Aliquot for Dark Control (Foil-Wrapped Vial) prep_stock->prep_dark photostability_chamber Photostability Chamber (ICH Q1B Conditions) prep_light->photostability_chamber prep_dark->photostability_chamber sampling Sample at Time Points (0, 6, 12, 24, 48h) photostability_chamber->sampling hplc_ms HPLC-UV/MS Analysis sampling->hplc_ms data_analysis Data Analysis & Comparison hplc_ms->data_analysis

Caption: Experimental workflow for the forced photodegradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidation Oxidation Products (e.g., N-oxides, aldehydes) parent->oxidation UV Light / O₂ ring_opening Ring-Opened Products (e.g., substituted ethylenediamines) parent->ring_opening UV Light fragmentation Fragmentation Products (e.g., Piperazine) parent->fragmentation UV Light

Caption: Proposed photodegradation pathways of this compound.

References

Removing unreacted piperazine from 1-(2-Hydroxyethyl)piperazine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted piperazine (B1678402) from the 1-(2-Hydroxyethyl)piperazine product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

Besides unreacted piperazine, other potential impurities can include starting materials, by-products from the synthesis of piperazine itself (such as ethylenediamine), and di-substituted piperazine (1,4-bis(2-hydroxyethyl)piperazine), which can form if both nitrogen atoms of the piperazine ring react. Using an excess of piperazine during the synthesis can help minimize the formation of this di-substituted product.

Q2: What are the main challenges in separating piperazine from this compound?

The primary challenges arise from their similar physical and chemical properties. Both are basic, polar, and water-soluble molecules. The boiling point of this compound is high, which can lead to decomposition during distillation at atmospheric pressure.[1][2][3]

Q3: Which purification techniques are most suitable for this separation?

The most effective techniques for removing unreacted piperazine from this compound are:

  • Vacuum Distillation: This is ideal for large-scale purification and for removing non-volatile impurities. By reducing the pressure, the boiling point is lowered, which prevents thermal decomposition of the product.

  • Acidic Wash/Extraction: This method leverages the basicity of piperazine to convert it into a water-soluble salt, which can then be extracted from the desired product if the product has low water solubility.[4][5]

  • Precipitation as a Salt: Piperazine can be selectively precipitated from a solution as a salt, such as piperazine diacetate, which can then be removed by filtration.[4][6][7]

  • Column Chromatography: This technique is useful for separating impurities with different polarities.

Troubleshooting Guides

Issue 1: Incomplete Removal of Piperazine with Acidic Wash

Symptom: After performing an acidic wash, analytical tests (e.g., HPLC, NMR) still show the presence of piperazine in the organic layer with the this compound product.

Possible Causes and Solutions:

Possible CauseSolution
Insufficient Acid Ensure the aqueous phase has a pH of 2-3 to completely protonate the piperazine. Use a pH meter or pH paper to verify. A 1-2 M solution of a strong acid like HCl is typically sufficient.[4][5]
Product is also Water-Soluble If your this compound product is also being extracted into the acidic aqueous layer, this method may not be suitable. Consider an alternative method like vacuum distillation or precipitation.
Insufficient Mixing During the extraction, ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction and transfer of the piperazine salt to the aqueous phase.
Emulsion Formation If an emulsion forms between the two layers, it can trap the product and impurity. Try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Issue 2: Co-distillation of Piperazine with the Product during Distillation

Symptom: During fractional distillation, the collected fractions of this compound are still contaminated with piperazine.

Possible Causes and Solutions:

Possible CauseSolution
Similar Boiling Points The boiling points of piperazine (146 °C) and this compound (246 °C) are significantly different, making simple distillation a viable option. However, for very high purity, fractional distillation is recommended.[1][2][3][8][9][10][11] If co-distillation still occurs, consider the other solutions below.
Inefficient Distillation Column Use a more efficient fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.[12]
Formation of an Azeotrope While not commonly reported for this specific mixture, the formation of a low-boiling azeotrope could be a possibility. In this case, consider azeotropic distillation by adding an entrainer.[4]
Piperazine is Volatile Convert the piperazine into a non-volatile salt before distillation. Treat the crude mixture with a suitable acid (e.g., sulfuric or phosphoric acid) to form the piperazine salt, which will remain in the distillation flask while the this compound is distilled.[4]

Data Presentation

Table 1: Physical Properties of Piperazine and this compound

PropertyPiperazineThis compound
Molecular Formula C₄H₁₀N₂C₆H₁₄N₂O
Molecular Weight 86.14 g/mol [8][9]130.19 g/mol [1][3]
Boiling Point 146 °C[8][9]246 °C[1][2][3]
Melting Point 106 °C-38.5 °C to -39 °C[1][3][11]
Density ~1.1 g/cm³[10]1.061 g/mL at 25 °C[1][2][3]
Solubility Highly soluble in water, ethanol, and methanol.[13][14] Poorly soluble in diethyl ether.Miscible with water.[11] Soluble in ethanol, acetone (B3395972), and ether benzene.[15] Slightly soluble in chloroform (B151607) and methanol.[2][3][11][15][16]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating compounds with different boiling points and is particularly useful for high-boiling point compounds susceptible to thermal decomposition.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound mixture to the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system using a vacuum pump. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle or an oil bath.

  • Fraction Collection:

    • Collect the first fraction, which will primarily be the lower-boiling unreacted piperazine.

    • As the temperature of the vapor rises and stabilizes near the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Precipitation of Piperazine Diacetate

This protocol selectively removes piperazine from a solution by precipitating it as its diacetate salt.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in acetone. The concentration of piperazine in acetone can be in the range of 0.5 to 20% by weight.[4][6]

  • Acidification: While stirring the solution, slowly add glacial acetic acid. Use at least a stoichiometric amount relative to the estimated amount of unreacted piperazine.[4][6]

  • Precipitation: The piperazine diacetate will precipitate out of the solution as a crystalline solid. To ensure complete precipitation, the mixture can be cooled in an ice bath.[7]

  • Filtration: Separate the precipitated piperazine diacetate from the liquid by vacuum filtration. The filtrate contains the purified this compound.

  • Washing: Wash the collected precipitate with a small amount of cold acetone to remove any entrained product.[4][7]

  • Solvent Removal: The acetone from the filtrate can be removed under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow_distillation start Crude Product (this compound + Piperazine) distillation Vacuum Distillation Apparatus start->distillation fraction1 Collect First Fraction (Unreacted Piperazine) distillation->fraction1 Lower Boiling Point fraction2 Collect Second Fraction (Pure this compound) distillation->fraction2 Higher Boiling Point end Purified Product fraction2->end

Caption: Experimental workflow for purification by vacuum distillation.

experimental_workflow_precipitation start Crude Product in Acetone add_acid Add Glacial Acetic Acid start->add_acid precipitate Precipitation of Piperazine Diacetate add_acid->precipitate filtration Vacuum Filtration precipitate->filtration filtrate Filtrate containing This compound filtration->filtrate solid Solid Piperazine Diacetate filtration->solid solvent_removal Solvent Removal filtrate->solvent_removal end Purified Product solvent_removal->end

Caption: Experimental workflow for purification by precipitation.

References

Validation & Comparative

A Comparative Guide to HEPES and Bicarbonate Buffering Systems in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maintaining a stable physiological pH is paramount for the successful cultivation of cells in vitro. The optimal pH range for most human and mammalian cell lines is tightly regulated between 7.2 and 7.4. Deviations from this range can adversely affect cell growth, metabolism, morphology, and the outcomes of cellular assays. The two most common buffering systems employed in cell culture to maintain this critical pH balance are the synthetic zwitterionic buffer, HEPES, and the more traditional sodium bicarbonate (NaHCO₃) buffer system.

This guide provides an objective comparison of these two buffering systems, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate buffer for their specific cell culture applications.

At a Glance: HEPES vs. Sodium Bicarbonate

FeatureHEPES BufferSodium Bicarbonate Buffer
Buffering Mechanism Zwitterionic buffer, maintains pH independent of CO₂Chemical equilibrium with dissolved CO₂ to form carbonic acid
Effective pH Range 6.8 - 8.2[1]Dependent on CO₂ concentration, optimal around pH 7.2-7.4 in 5-10% CO₂
CO₂ Incubator Not required for pH stability[1]Required (typically 5-10% CO₂) to maintain pH
Typical Concentration 10 - 25 mM[1][2][3]Varies by media formulation (e.g., 2.2 g/L to 3.7 g/L)
Phototoxicity Can produce H₂O₂ upon light exposure, especially with riboflavin[4]Not phototoxic
Cytotoxicity Can be cytotoxic at concentrations >40-50 mM[2]Generally non-toxic, but can affect medium osmolality
Physiological Relevance Synthetic bufferNatural physiological buffer in blood
Cost Generally more expensiveLess expensive

In-Depth Comparison

Buffering Efficiency and Stability

The primary advantage of HEPES lies in its ability to maintain a stable pH in cell culture media outside of a CO₂ incubator. Its pKa of approximately 7.3 at 37°C provides robust buffering capacity within the critical physiological range. This makes HEPES particularly valuable for long-duration experiments that require frequent handling of cells in ambient air, such as microscopy, cell sorting, or high-throughput screening. Experimental data has shown that the pH of a culture medium containing 20mM HEPES can be controlled within a range of ± 0.1 when left in room temperature air for an hour, whereas the pH of a medium without HEPES can rise from 7.4 to over 8.0 in the same conditions[4].

The sodium bicarbonate buffer system, in contrast, is intrinsically linked to the concentration of carbon dioxide in the incubator's atmosphere. The equilibrium between dissolved CO₂ and bicarbonate in the medium maintains the pH. This system is physiologically relevant as it mimics the buffering system in mammalian blood. However, its buffering capacity is significantly diminished when the culture vessel is removed from the controlled CO₂ environment, leading to a rapid increase in pH.

Cellular Effects and Potential Toxicity

While generally considered non-toxic at standard concentrations (10-25 mM), HEPES can exhibit cytotoxicity at higher concentrations (above 40-50 mM), leading to reduced cell proliferation and altered morphology[2]. The sensitivity to HEPES can be cell-type dependent. For instance, some studies suggest that while HEK293 cells are robust and grow well in the presence or absence of HEPES, other cell lines may be more sensitive[5].

A significant drawback of HEPES is its potential for phototoxicity. When exposed to light, particularly in the presence of riboflavin (B1680620) (a common component of cell culture media), HEPES can generate hydrogen peroxide (H₂O₂), a reactive oxygen species that is toxic to cells[4]. This necessitates careful handling of HEPES-containing media, including storage in the dark and minimizing light exposure during experiments.

The sodium bicarbonate system is generally considered non-toxic and is a natural component of the cellular environment. However, the bicarbonate concentration can influence cellular metabolism. Some studies have shown that bicarbonate can increase cellular respiration in certain cell types, like adipocytes and hepatocytes[6]. Furthermore, some cell lines may exhibit altered morphology, such as a "stretched" appearance in HeLa cells, when cultured in bicarbonate-free, HEPES-buffered media, suggesting that bicarbonate may have roles beyond pH maintenance[7].

Impact on Cellular Pathways

Recent research has indicated that HEPES may not be biologically inert and can influence cellular signaling pathways. Studies have shown that HEPES can be taken up by cells and may lead to the upregulation of lysosomal-autophagic activity and inflammatory signaling pathways[8]. Specifically, HEPES has been demonstrated to affect the processing and maturation of lysosomal enzymes, such as glucocerebrosidase[9]. This is a critical consideration for researchers studying these particular cellular processes, as the presence of HEPES could be a confounding variable.

The bicarbonate buffer system is a fundamental component of physiological systems and is less likely to introduce such off-target effects.

Experimental Protocols

Protocol 1: Assessment of Buffer Cytotoxicity using MTT Assay

This protocol outlines a method to compare the effects of HEPES and sodium bicarbonate buffers on cell viability.

Objective: To determine the relative cytotoxicity of different buffer concentrations on a specific cell line.

Materials:

  • Cells of interest (e.g., HeLa, CHO, HEK293)

  • Complete cell culture medium

  • HEPES solution (1M sterile stock)

  • Sodium bicarbonate solution (7.5% sterile stock)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their standard culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment Preparation: Prepare media with varying concentrations of HEPES (e.g., 0, 10, 25, 50, 100 mM) and a control medium with the standard sodium bicarbonate concentration.

  • Cell Treatment: After 24 hours, replace the existing medium with 100 µL of the prepared treatment media.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a 37°C, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (0 mM HEPES) after subtracting the background absorbance.

Protocol 2: Measurement of pH Stability

Objective: To compare the pH stability of media buffered with HEPES versus sodium bicarbonate when exposed to ambient air.

Materials:

  • Cell culture medium (without phenol (B47542) red for accurate pH meter readings)

  • HEPES solution (1M sterile stock)

  • Sodium bicarbonate

  • Calibrated pH meter with a micro-electrode

  • Sterile beakers or culture dishes

Procedure:

  • Media Preparation: Prepare two batches of media: one with the standard concentration of sodium bicarbonate and another supplemented with 25 mM HEPES. Adjust the initial pH of both to 7.4 in a 5% CO₂ environment.

  • Initial pH Measurement: Place a small volume of each medium in a sterile container inside a CO₂ incubator and measure the initial pH.

  • Exposure to Ambient Air: Move the containers to a laminar flow hood (ambient CO₂).

  • Time-Course pH Measurement: Measure the pH of each medium at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the pH of each medium over time to visualize the stability of each buffering system.

Visualizing Key Concepts

Below are diagrams generated using Graphviz (DOT language) to illustrate important mechanisms and workflows discussed in this guide.

Buffering_Mechanisms cluster_bicarbonate Sodium Bicarbonate System (in CO2 Incubator) cluster_hepes HEPES System (CO2 Independent) CO2_atm CO2 (atmosphere) CO2_dissolved CO2 (dissolved) CO2_atm->CO2_dissolved dissolves H2CO3 H2CO3 (Carbonic Acid) CO2_dissolved->H2CO3 + H2O HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 HCO3->H2CO3 buffers excess H+ H_ion H+ HCO3->H_ion Cell_metabolism Cell Metabolism (produces H+) Cell_metabolism->H_ion HEPES_H HEPES-H (Protonated) HEPES_neg HEPES- (Deprotonated) HEPES_H->HEPES_neg HEPES_neg->HEPES_H buffers excess H+ H_ion2 H+ HEPES_neg->H_ion2 Cell_metabolism2 Cell Metabolism (produces H+) Cell_metabolism2->H_ion2

Caption: Buffering mechanisms of sodium bicarbonate and HEPES.

Phototoxicity_Pathway Light Light Exposure Riboflavin Riboflavin (in media) Light->Riboflavin Excited_Riboflavin Excited Riboflavin Riboflavin->Excited_Riboflavin HEPES HEPES H2O2 Hydrogen Peroxide (H2O2) Reactive Oxygen Species HEPES->H2O2 reaction Excited_Riboflavin->H2O2 reaction Cell_Damage Cell Damage (Cytotoxicity) H2O2->Cell_Damage

Caption: Simplified pathway of HEPES-mediated phototoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cluster_principle Principle of MTT Reduction start Start step1 1. Seed cells in 96-well plate start->step1 step2 2. Incubate for 24h (attachment) step1->step2 step3 3. Add media with test buffer step2->step3 step4 4. Incubate for desired period (e.g., 48h) step3->step4 step5 5. Add MTT reagent to each well step4->step5 step6 6. Incubate for 4h (formazan formation) step5->step6 step7 7. Add solubilization solution step6->step7 step8 8. Read absorbance at 570 nm step7->step8 end End step8->end MTT MTT (Yellow, soluble) Formazan Formazan (Purple, insoluble) MTT->Formazan Reduction by Mitochondrial_Enzymes Mitochondrial Dehydrogenases (in viable cells)

Caption: Workflow and principle of the MTT cell viability assay.

Conclusion and Recommendations

The choice between HEPES and a sodium bicarbonate buffer system is highly dependent on the specific requirements of the cell culture experiment.

Use HEPES buffer when:

  • Experiments involve prolonged handling of cells outside a CO₂ incubator.

  • A high degree of pH stability is critical for the experimental outcome.

  • The cell line is known to be tolerant to HEPES.

Use the sodium bicarbonate buffer system when:

  • A CO₂ incubator is consistently available.

  • The experiment aims to mimic physiological conditions as closely as possible.

  • The cell line is sensitive to HEPES or the experimental focus is on pathways that may be affected by HEPES.

  • Cost is a significant consideration.

For many applications, a combination of both buffering systems can provide the benefits of both: the physiological relevance of bicarbonate and the added stability of HEPES for manipulations outside the incubator. In such cases, a lower concentration of HEPES (e.g., 10-15 mM) is often sufficient.

Ultimately, for any new cell line or experimental setup, it is advisable to empirically test the optimal buffering conditions to ensure robust and reproducible results. Researchers should always be mindful of the potential for HEPES-induced phototoxicity and its effects on cellular signaling, and take appropriate precautions.

References

Comparative study of corrosion inhibitors: 1-(2-Hydroxyethyl)piperazine and alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Corrosion Inhibitors: 1-(2-Hydroxyethyl)piperazine and Alternatives

This guide provides a comparative analysis of the corrosion inhibition performance of this compound and its alternatives. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering a concise overview of performance data and experimental methodologies.

Introduction to this compound as a Corrosion Inhibitor

This compound is a heterocyclic amine that, like other organic compounds containing nitrogen and oxygen atoms, can act as a corrosion inhibitor for various metals and alloys. Its mechanism of inhibition typically involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be influenced by the presence of heteroatoms with lone pair electrons (nitrogen and oxygen) and the overall molecular structure.

Performance Data

The following tables summarize the corrosion inhibition performance of piperazine (B1678402) and its derivatives based on experimental data from weight loss and potentiodynamic polarization methods. This data provides a baseline for understanding the potential efficacy of this compound.

Table 1: Corrosion Inhibition Performance of Piperazine and its Derivatives (Weight Loss Method) [1]

InhibitorConcentration (ppm)Weight Loss (mg)Inhibition Efficiency (%)Corrosion Rate (mmpy)
Blank -38.5-5.95
Piperazine 2506.682.861.20
5002.194.550.32
7501.296.880.18
10000.598.700.08
Piperazine dinitrobenzoate 2502.394.030.35
5001.995.060.29
7500.498.960.06
10000.299.480.03
Piperazine dimaleate 2503.092.210.46
5000.897.920.12
7500.399.220.05
10000.299.480.03
Piperazine diphosphate 2502.094.810.31
5001.695.840.25
7500.897.920.12
10000.698.440.09
Piperazine dicarbonate 2504.189.350.63
5001.296.880.18
7500.997.660.14
10000.798.180.11

Corrosive Medium: 100% Relative Humidity with continuous condensation Material: Mild Steel Exposure Time: 30 days

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1N Na2SO4 with Piperazine Derivatives [1]

InhibitorConcentration (ppm)Ecorr (mV vs SCE)Icorr (μA/cm²)Inhibition Efficiency (%)
Blank --4500.250-
Piperazine 250-5000.06474.4
500-4900.06076.0
750-4200.05279.2
1000-4800.04880.8
Piperazine dinitrobenzoate 250-4320.07470.4
500-4680.06872.8
750-3580.05677.6
1000-3460.04482.4
Piperazine dimaleate 250-5100.07669.6
500-3700.06076.0
750-3600.05876.8
1000-4600.05080.0
Piperazine diphosphate 250-4800.05876.8
500-4700.05578.0
750-5160.04582.0
1000-4600.04084.0
Piperazine dicarbonate 250-4900.07470.4
500-3900.06076.0
750-4700.05876.8
1000-4250.04880.8

Alternative Corrosion Inhibitor: Morpholine (B109124)

Morpholine and its derivatives are widely used as corrosion inhibitors, particularly in boiler and steam condensate systems. They work by neutralizing acidic gases like carbon dioxide, thereby increasing the pH of the condensate and reducing corrosion. Studies have shown that morpholine and its carbonate derivatives can exhibit high inhibition efficiencies, in the range of 85-90%.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Method

Objective: To determine the corrosion rate of a metal in a specific environment and to evaluate the inhibition efficiency of a corrosion inhibitor.

Apparatus and Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and composition.

  • Corrosive medium (e.g., acidic solution, saline solution, or controlled humidity environment).

  • Corrosion inhibitor.

  • Analytical balance.

  • Beakers or test jars.

  • Polishing paper (various grits).

  • Degreasing solvent (e.g., acetone).

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, rinse with distilled water, degrease with a suitable solvent, dry, and weigh accurately.

  • Test Solution Preparation: Prepare the corrosive solution. For inhibitor testing, prepare a blank solution (without inhibitor) and solutions with varying concentrations of the inhibitor.

  • Exposure: Immerse the prepared coupons in the test solutions in beakers or jars. For vapor phase inhibitors, the coupons are exposed to the vapor of the inhibitor in a controlled humidity environment.

  • Duration: Maintain the setup for a predetermined period (e.g., 24, 48, 72 hours, or even days for vapor phase inhibitors).

  • Coupon Cleaning and Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculated from the weight loss data using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To determine the corrosion current (Icorr) and corrosion potential (Ecorr) of a metal in a corrosive environment and to evaluate the effect of an inhibitor on these parameters.

Apparatus and Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample under investigation.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive solution (with and without inhibitor).

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by immersing the electrodes in the solution until a stable OCP is reached (typically 30-60 minutes).

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log I vs. E).

    • Determine the corrosion potential (Ecorr) at the point of zero current.

    • Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to Ecorr.

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the logical flow of corrosion inhibitor evaluation and the relationship between the studied compounds.

G cluster_inhibitors Corrosion Inhibitors cluster_evaluation Performance Evaluation This compound This compound Piperazine (Parent Molecule) Piperazine (Parent Molecule) This compound->Piperazine (Parent Molecule) is a derivative of Piperazine Derivatives Piperazine Derivatives Piperazine (Parent Molecule)->Piperazine Derivatives forms various Weight Loss Method Weight Loss Method Piperazine (Parent Molecule)->Weight Loss Method Potentiodynamic Polarization Potentiodynamic Polarization Piperazine (Parent Molecule)->Potentiodynamic Polarization Piperazine Derivatives->Weight Loss Method Piperazine Derivatives->Potentiodynamic Polarization Morpholine (Alternative) Morpholine (Alternative) Morpholine (Alternative)->Weight Loss Method Morpholine (Alternative)->Potentiodynamic Polarization Inhibition Efficiency (%) Inhibition Efficiency (%) Weight Loss Method->Inhibition Efficiency (%) Potentiodynamic Polarization->Inhibition Efficiency (%) Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy->Inhibition Efficiency (%)

Caption: Relationship between inhibitors and evaluation methods.

G cluster_workflow Experimental Workflow: Weight Loss Method A Coupon Preparation (Polishing, Cleaning, Weighing) B Immersion in Corrosive Media (with and without inhibitor) A->B C Exposure for Predetermined Time B->C D Coupon Cleaning and Re-weighing C->D E Calculate Corrosion Rate and Inhibition Efficiency D->E

Caption: Workflow for the weight loss experimental protocol.

G cluster_workflow Experimental Workflow: Potentiodynamic Polarization A Electrode Preparation and Cell Assembly B Stabilize at Open Circuit Potential (OCP) A->B C Apply Potential Scan (e.g., -250 to +250 mV vs OCP) B->C D Record Polarization Curve (log I vs. E) C->D E Determine Ecorr, Icorr and Inhibition Efficiency D->E

Caption: Workflow for the potentiodynamic polarization protocol.

References

Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-(2-Hydroxyethyl)piperazine against other analytical techniques. It includes detailed experimental protocols, supporting data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.

Introduction to this compound and its Purity Analysis

This compound is a versatile organic compound widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), corrosion inhibitors, and surfactants. Its purity is a critical quality attribute, as impurities can affect the efficacy, safety, and stability of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound.

Common Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways include the reaction of piperazine (B1678402) with ethylene (B1197577) oxide or the reductive alkylation and cyclization of monoethanolamine and diethanolamine. These processes can lead to the formation of several potential impurities.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructurePotential Origin
PiperazineC4H10N2Unreacted starting material
1,4-Bis(2-hydroxyethyl)piperazineC8H18N2O2Di-substitution byproduct
DiethanolamineC4H11NO2Unreacted starting material
MonoethanolamineC2H7NOUnreacted starting material

Purity Analysis by GC-MS: A Detailed Protocol

GC-MS offers high sensitivity and specificity for the analysis of this compound and its related impurities. The following is a detailed experimental protocol that can be adapted for this purpose.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.

  • Further dilute an aliquot of this solution to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 30 - 400
Data Presentation: Representative GC-MS Performance

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of piperazine derivatives, which can be considered representative for this compound analysis.

Table 2: Representative GC-MS Method Validation Data

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Comparison with Alternative Analytical Methods

While GC-MS is a robust technique, other methods can also be employed for the purity analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities or the available instrumentation.

Table 3: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.High sensitivity and specificity, excellent for volatile and semi-volatile impurities, provides structural information for unknown identification.Not suitable for non-volatile or thermally labile compounds, may require derivatization for some analytes.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.May have lower resolution for some volatile compounds compared to GC, requires a chromophore for UV detection, which this compound lacks, necessitating alternative detectors like ELSD or CAD.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and quantification without the need for a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze.
Titration Quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and accurate for assay determination.Not suitable for impurity profiling, lacks specificity.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks (Mass Spectra) chromatogram->identify quantify Quantify Purity & Impurities identify->quantify report report quantify->report Final Report Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR cluster_titration Titration gcms_adv High Sensitivity High Specificity Structural Info gcms_dis Volatile Only Thermal Stability Req. hplc_adv Versatile Non-volatile/Thermolabile OK hplc_dis Lower Resolution (Volatiles) Chromophore Needed (UV) nmr_adv Definitive Structure qNMR (No Standard) nmr_dis Low Sensitivity Complex Mixture Issues titration_adv Simple & Inexpensive Accurate Assay titration_dis No Impurity Profile Lacks Specificity PurityAnalysis Purity Analysis of This compound cluster_gcms cluster_gcms PurityAnalysis->cluster_gcms cluster_hplc cluster_hplc PurityAnalysis->cluster_hplc cluster_nmr cluster_nmr PurityAnalysis->cluster_nmr cluster_titration cluster_titration PurityAnalysis->cluster_titration

Unveiling the Potential of 1-(2-Hydroxyethyl)piperazine Derivatives as Superior Radioprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 1-(2-hydroxyethyl)piperazine derivatives against the conventional radioprotector, amifostine (B1664874), reveals promising candidates with enhanced efficacy and improved safety profiles. These findings offer a significant advancement in the quest for effective countermeasures to ionizing radiation, a critical need in both clinical and emergency settings.

Recent research has focused on the synthesis and evaluation of a new generation of radioprotective compounds, with this compound derivatives emerging as a particularly promising class.[1][2][3] Studies have demonstrated that specific derivatives not only exhibit significant radioprotective effects in vitro but also possess a superior safety profile when compared to amifostine, the current clinical standard.[1][2] This guide provides an objective comparison of these novel derivatives with amifostine, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The urgent need for more effective and less toxic radioprotective agents is underscored by the limitations of currently available options like amifostine, which is associated with significant side effects. The exploration of this compound derivatives has identified several lead compounds, notably compounds 3 and 6, which have shown an optimal balance between their ability to protect against radiation-induced DNA damage and their low cytotoxicity.[1]

Comparative Efficacy and Safety Data

The radioprotective potential of these novel compounds has been quantified using various metrics, including the Reduction Factor (RF) from the dicentric chromosome assay (DCA), which measures the mitigation of DNA damage, and assessments of cell viability post-irradiation.[1][2] The safety of these derivatives has been evaluated by determining their maximum non-toxic concentrations in different human cell lines.

Table 1: In Vitro Radioprotective Efficacy of this compound Derivatives and Comparators

CompoundConcentration (µM)Reduction Factor (RF) in PBMCsCell Viability (MOLT-4 cells)
Compound 3 1002.43High
Compound 6 1002.10High
Compound 4 1001.65Moderate
Compound 5 1001.65Moderate
Compound 1 1001.42Moderate
Compound 2 1001.23Low
Amifostine (WR-2721) 1001.33Low
WR-1065 (active metabolite) 1001.59Very Low

Data synthesized from multiple studies.

Table 2: Maximum Non-Toxic Concentrations in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundMaximum Non-Toxic Concentration (µM)
Compound 3 > 200
Compound 6 > 200
Amifostine 100

This table highlights the superior safety profile of the novel piperazine (B1678402) derivatives.[2]

Mechanism of Action: Targeting Apoptotic Pathways

The radioprotective effects of these this compound derivatives are believed to be linked to their ability to interfere with radiation-induced apoptosis.[3] Specifically, research suggests a mechanism involving the inhibition of the PUMA (p53 upregulated modulator of apoptosis)-dependent apoptotic pathway.[1][2] By modulating these critical cell death signaling pathways, the compounds can protect healthy tissues from the detrimental effects of ionizing radiation.

G Proposed Mechanism of Action IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks IR->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Bcl-2 Family (Anti-apoptotic) PUMA->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Piperazine This compound Derivatives Piperazine->PUMA Inhibition

PUMA-mediated apoptotic pathway inhibition.

Detailed Experimental Protocols

The evaluation of these novel radioprotective agents involves a series of standardized in vitro and in vivo experiments.

Synthesis of this compound Derivatives

A common synthetic approach involves a two-step process. Initially, a substituted aryl alcohol is reacted with an excess of epibromohydrin (B142927) in the presence of a catalytic amount of piperidine.[2] The resulting intermediate is then reacted with this compound to yield the final product. For compounds like compound 8, a one-step reaction of this compound with epibromohydrin in ethanol (B145695) is employed.[3]

In Vitro Cytotoxicity Assessment

The cytotoxicity of the synthesized compounds is determined using various human cell lines, including peripheral blood mononuclear cells (PBMCs).[2] Cells are incubated with a range of concentrations of the test compounds for a specified period. Cell viability is then assessed using methods such as the resazurin-based assay or flow cytometry. The maximum non-toxic concentration is determined as the highest concentration that does not significantly reduce cell viability compared to untreated controls.

Dicentric Chromosome Assay (DCA) for Radioprotective Efficacy

The DCA is a gold-standard method for quantifying radiation-induced DNA damage.[1]

  • Cell Culture and Treatment: Human PBMCs are cultured and treated with the test compounds at their maximum non-toxic concentrations for a set time before irradiation.

  • Irradiation: The cells are exposed to a defined dose of gamma radiation.

  • Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.

  • Chromosome Analysis: The slides are stained, and the number of dicentric chromosomes (chromosomes with two centromeres) is scored under a microscope.

  • Calculation of Reduction Factor (RF): The RF is calculated as the number of dicentric chromosomes per cell in the irradiated control group divided by the number of dicentric chromosomes per cell in the compound-treated and irradiated group.[1] A higher RF value indicates greater radioprotection.

G Experimental Workflow for Radioprotector Evaluation Start Start Synthesis Synthesis of Piperazine Derivatives Start->Synthesis Cytotoxicity In Vitro Cytotoxicity Assays (e.g., PBMCs, MOLT-4) Synthesis->Cytotoxicity DCA Dicentric Chromosome Assay (DCA) for DNA Damage Cytotoxicity->DCA InVivo In Vivo Studies (e.g., Mouse Survival) DCA->InVivo Data Data Analysis and Comparison (RF, Cell Viability, Survival Rate) InVivo->Data End End Data->End

Workflow for radioprotective agent evaluation.
In Vivo Radioprotective Studies

The in vivo efficacy of promising compounds is often evaluated in animal models, such as mice.[3]

  • Animal Model: Typically, male Wistar rats or mice are used.

  • Compound Administration: The test compound is administered to the animals, often via intraperitoneal injection, at a predetermined time before irradiation.

  • Whole-Body Irradiation: The animals are exposed to a lethal or sub-lethal dose of whole-body irradiation.

  • Survival Monitoring: The survival of the animals is monitored for a period of 30 days post-irradiation.[3]

  • Toxicology: In some studies, the maximum tolerated dose (MTD) is determined to assess the in vivo toxicity of the compounds.

Conclusion and Future Directions

The presented evidence strongly suggests that second-generation this compound derivatives, particularly compounds 3 and 6, are superior to amifostine in terms of in vitro radioprotective efficacy and safety.[2] Their mechanism of action appears to be linked to the inhibition of the PUMA-mediated apoptotic pathway.[2] While in vivo data for some piperazine-based compounds are promising, further preclinical studies are essential to confirm the in vivo efficacy and safety of these new lead candidates.[2][3]

Future research should focus on:

  • Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways.[2]

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes.[2]

  • Evaluation of their potential as mitigators of radiation injury when administered after exposure.[2]

The continued development of these promising piperazine-based radioprotective agents holds the potential to provide safer and more effective countermeasures against the detrimental effects of ionizing radiation in both clinical and emergency scenarios.[2]

References

Performance of 1-(2-Hydroxyethyl)piperazine as a ligand in catalysis compared to other amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the selection of an appropriate ligand or base is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. While a plethora of amines have been extensively studied and utilized, this guide provides a comparative overview of the performance of 1-(2-Hydroxyethyl)piperazine alongside commonly employed amine ligands and bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and piperidine (B6355638). This document aims to be a valuable resource by presenting available experimental data, outlining detailed experimental protocols for relevant catalytic reactions, and visualizing key concepts to aid in catalyst system selection and development.

Structural Comparison of Amines

The structural and electronic properties of an amine play a pivotal role in its function within a catalytic cycle. Below is a comparison of the amines discussed in this guide.

Structural Comparison of Amine Ligands cluster_0 This compound cluster_1 Triethylamine (TEA) cluster_2 Diisopropylethylamine (DIPEA) cluster_3 Piperidine HEP N-(CH₂CH₂OH)piperazine (C₆H₁₄N₂O) HEP_img TEA N(CH₂CH₃)₃ (C₆H₁₅N) TEA_img DIPEA i-Pr₂NEt (C₈H₁₉N) DIPEA_img Pip C₅H₁₁N Pip_img

Caption: Chemical structures of this compound and common amine bases.

Performance in Catalysis: A Comparative Analysis

Direct quantitative comparisons of this compound with other amines in specific catalytic reactions are not extensively documented in the current scientific literature. The primary applications of this compound reported are as an intermediate in the synthesis of pharmaceuticals and other chemicals, and notably in the field of CO2 capture.[1][2] However, based on its structure, which features a tertiary amine for potential coordination to a metal center and a hydroxyl group that could engage in hydrogen bonding or act as a hemilabile coordinating group, its potential as a ligand in catalysis is noteworthy.

In contrast, triethylamine, DIPEA, and piperidine are well-established bases and ligands in a variety of catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Established Roles of Comparator Amines

Triethylamine (TEA) is a widely used, sterically accessible tertiary amine base. Its primary role in catalysis is to neutralize the acid generated during the reaction. It is frequently employed in:

  • Heck Reaction: As a base to regenerate the active Pd(0) catalyst.

  • Sonogashira Coupling: Often used as both a base and a solvent.[3][4]

  • Other Reactions: Including oxidation, dehydrohalogenation, and condensation reactions.

Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine. Its bulky nature prevents it from readily coordinating to the metal center, making it an effective "proton scavenger" that does not interfere with the catalyst. It is commonly used in:

  • Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings where a non-coordinating base is preferred.

  • Amide Coupling: Where it acts as a base without competing with the nucleophilic amine.

Piperidine is a cyclic secondary amine that can act as both a base and a ligand. It is known to be an effective catalyst in its own right for certain transformations and as a base in cross-coupling reactions.

  • Knoevenagel Condensation: Acts as a base catalyst.

  • Sonogashira Coupling: Has been shown to be an effective base.[5]

The table below summarizes the general application and performance of these amines in catalysis. Due to the lack of direct comparative data for this compound, its potential roles are inferred from its structure.

AmineCommon Catalytic ApplicationsTypical RolePerformance Highlights & Considerations
This compound Limited data in catalysis; primarily used as a chemical intermediate and in CO2 capture.[1][2]Potential Ligand/BaseThe presence of both a tertiary amine and a hydroxyl group suggests potential for bidentate coordination, which could enhance catalyst stability and reactivity. The hydroxyl group may also influence solubility and participate in reaction mechanisms. Further research is needed to evaluate its catalytic performance.
Triethylamine (TEA) Heck, Sonogashira, Suzuki-Miyaura, Stille, and Hiyama reactions.[6]BaseWidely used and cost-effective. Its relatively low steric hindrance can sometimes lead to side reactions or catalyst inhibition.
Diisopropylethylamine (DIPEA) Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.Non-nucleophilic BaseSteric hindrance prevents coordination to the metal center, making it a good choice when a "pure" base is required. Less effective in reactions where the base needs to play a more active role in the catalytic cycle.
Piperidine Sonogashira coupling, Knoevenagel condensation.[3][5]Base/Ligand/CatalystCan act as a stronger base than TEA and can also coordinate to the metal center, influencing the catalytic activity.

Experimental Protocols

The following are general experimental protocols for common palladium-catalyzed cross-coupling reactions where amine bases are typically employed. These can serve as a starting point for screening the performance of this compound in comparison to other amines.

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7][8][9]

Suzuki-Miyaura Coupling Workflow A 1. Combine aryl halide, boronic acid, base, and solvent in a reaction vessel. B 2. Degas the mixture (e.g., by bubbling with argon or nitrogen). A->B C 3. Add the palladium catalyst (e.g., Pd(PPh₃)₄). B->C D 4. Heat the reaction mixture under an inert atmosphere. C->D E 5. Monitor reaction progress (e.g., by TLC or GC). D->E F 6. Work-up and purify the product. E->F

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Amine base (e.g., TEA, DIPEA, or this compound) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, and the amine base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10][11]

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (if required, e.g., PPh₃, 2-10 mol%)

  • Amine base (e.g., TEA, DIPEA, or this compound) (1.5-2.0 mmol)

  • Anhydrous solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the palladium catalyst and phosphine ligand (if used) in the anhydrous solvent.

  • Add the aryl halide, alkene, and the amine base.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature (often 100-140 °C) and stir until completion.

  • After cooling, filter the reaction mixture to remove any precipitated palladium black.

  • Dilute the filtrate with an organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.

General Procedure for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5][12]

Catalytic Cycle of Sonogashira Coupling Pd0 Pd(0)L₂ PdII R-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (R-X) Pd_alkyne R-Pd(II)-C≡CR'(L₂) PdII->Pd_alkyne Transmetalation Product R-C≡CR' Pd_alkyne->Product Reductive Elimination Amine Amine Base Cu_acetylide Cu-C≡CR' Amine->Cu_acetylide Deprotonation of Alkyne Cu_acetylide->PdII

References

A Comparative Guide to Purity Validation of 1-(2-Hydroxyethyl)piperazine: qNMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 1-(2-Hydroxyethyl)piperazine is a widely used building block in the pharmaceutical industry. Its purity must be rigorously controlled and accurately determined. This guide provides an objective comparison of two powerful analytical techniques for the quantitative purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself. Gas Chromatography (GC) is a well-established, robust, and sensitive technique for the analysis of volatile and semi-volatile compounds.[1] This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide supporting data to aid researchers in selecting the most appropriate technique for their needs.

Comparative Performance: qNMR vs. GC-FID

The choice between qNMR and GC-FID for the purity analysis of this compound depends on several factors, including the need for absolute quantification, the expected impurity profile, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method, based on a hypothetical analysis of a single batch of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Purity Result 99.85% (w/w)99.82% (Area %)[2]
Key Advantage Absolute quantification without a specific analyte reference standard. Provides structural information.High sensitivity and resolution for volatile impurities.
Key Limitation Lower sensitivity compared to chromatographic methods.Requires a reference standard for the main component for accurate quantification.
Precision (%RSD) < 1%< 2%
Accuracy High, as it is a primary ratio method.High, dependent on the purity of the reference standard.
Limit of Detection (LOD) ~0.1%0.005 - 0.008%
Limit of Quantitation (LOQ) ~0.3%0.02 - 0.03%

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide methodologies for the purity determination of this compound using both qNMR and GC-FID.

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines the determination of the purity of this compound using an internal standard.

1. Materials and Equipment:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified purity ≥ 99.5%)

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D)

  • NMR Spectrometer: 400 MHz or higher

  • Analytical Balance: Readable to at least 0.01 mg

  • Volumetric Glassware: Class A

  • NMR Tubes: 5 mm, high precision

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of maleic acid (internal standard) into a vial.

  • Accurately weigh approximately 30 mg of this compound into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Vortex the solution until both components are fully dissolved.

  • Transfer an appropriate amount (typically 600-700 µL) of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Temperature: 298 K

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds to ensure full relaxation).

  • Pulse Angle: 30°

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).[3]

  • Acquisition Time: ≥ 3 seconds

  • Spectral Width: 12 ppm

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signal of the internal standard (maleic acid singlet at ~6.3 ppm) and a characteristic, well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂OH protons at ~3.64 ppm).

  • Calculate the purity using the following formula:[4]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 130.19 g/mol ; Maleic acid: 116.07 g/mol )

    • m = Mass

    • P = Purity of the internal standard

Gas Chromatography (GC-FID) Protocol

This protocol is adapted from general methods for the analysis of piperazine (B1678402) derivatives and should be validated for this specific application.[5]

1. Materials and Equipment:

  • Analyte: this compound

  • Solvent: Methanol (B129727) (HPLC grade)

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-17 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness

  • Carrier Gas: Helium

  • Analytical Balance

  • Volumetric Glassware

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 10 minutes

    • Ramp: 35°C/min to 260°C

    • Hold: 2 minutes at 260°C

  • Carrier Gas Flow Rate: 2 mL/min

  • Injection Volume: 1.0 µL

4. Data Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the GC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

  • Calculate the purity using the area percent method:

    Purity (Area %) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the logical relationship between the two techniques, the following diagrams are provided.

G cluster_qnmr qNMR Purity Validation Workflow cluster_gc GC-FID Purity Validation Workflow qnmr_s1 Accurate Weighing (Analyte + Internal Standard) qnmr_s2 Dissolution in Deuterated Solvent qnmr_s1->qnmr_s2 qnmr_s3 NMR Data Acquisition (Quantitative Parameters) qnmr_s2->qnmr_s3 qnmr_s4 Data Processing (Phasing, Baseline Correction, Integration) qnmr_s3->qnmr_s4 qnmr_s5 Purity Calculation (Using Integral Ratios) qnmr_s4->qnmr_s5 gc_s1 Sample Preparation (Dissolution in Solvent) gc_s2 GC Separation (Based on Volatility) gc_s1->gc_s2 gc_s3 FID Detection gc_s2->gc_s3 gc_s4 Data Analysis (Peak Integration) gc_s3->gc_s4 gc_s5 Purity Calculation (Area Percent) gc_s4->gc_s5

Experimental Workflows for qNMR and GC-FID Purity Analysis.

G Purity Purity of this compound qNMR qNMR Purity->qNMR GC GC-FID Purity->GC Adv_qNMR Absolute Quantification Structural Information qNMR->Adv_qNMR Advantages Lim_qNMR Lower Sensitivity qNMR->Lim_qNMR Limitations Adv_GC High Sensitivity Good for Volatile Impurities GC->Adv_GC Advantages Lim_GC Requires Reference Standard for Absolute Quantification GC->Lim_GC Limitations

Logical Comparison of qNMR and GC-FID for Purity Analysis.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for assessing the purity of this compound.

  • qNMR stands out as a primary method for providing an absolute purity value without the need for a specific reference standard of the analyte. It also offers the significant advantage of simultaneous structural confirmation. This makes it an invaluable tool during process development and for the certification of reference materials.

  • GC-FID is a highly sensitive and robust method, particularly well-suited for routine quality control where the impurity profile is known and the focus is on detecting trace volatile impurities. A Certificate of Analysis for this compound often reports purity based on a chromatographic method like GC, indicating its widespread use in the industry.[2]

For a comprehensive characterization and in regulatory filings, an orthogonal approach using both qNMR and a chromatographic technique like GC-FID is highly recommended. This dual-method strategy provides a high degree of confidence in the assigned purity value and a more complete understanding of the impurity profile, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

A Researcher's Guide to the Cross-Reactivity of 1-(2-Hydroxyethyl)piperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining stable physiological pH is a cornerstone of experimental validity. The compound 1-(2-Hydroxyethyl)piperazine is a core structural component of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), one of the most common zwitterionic buffering agents used in cell culture and other biological applications.[1] While highly effective for pH control, the piperazine (B1678402) ring within its structure can lead to significant cross-reactivity and interference in several key biological assays.[1]

This guide provides an objective comparison of HEPES's performance, details its known interferences with supporting data, offers alternative buffering agents, and presents experimental protocols to help researchers identify and mitigate these off-target effects.

Data Presentation: Assay Interference and Buffer Alternatives

The piperazine moiety in HEPES can interfere with common biochemical assays. Below is a summary of its effects and a comparison with alternative buffering agents.

Table 1: Quantitative Interference of HEPES in Common Protein Assays

Assay TypeHEPES ConcentrationObserved EffectReference
BCA Assay 50 mMSignificant overestimation of protein concentration[1]
100 mMModerate to high overestimation; may be tolerated by some kits[1]
200 mMSevere overestimation of protein concentration[1]
Lowry Assay 50 - 200 mMHighly susceptible; significant overestimation[1]
Bradford Assay 50 - 200 mMLess affected than copper-based assays, but interference can occur[1]
>200 mMPotential for inaccurate readings due to pH alteration and dye interaction[1]

Data compiled from various sources representing typical interference levels. Actual effects may vary based on specific assay reagents and conditions.

Table 2: Comparison of Common Biological Buffers

BufferUseful pH RangepKa at 25°CMetal Ion BindingKey Considerations
HEPES 6.8 - 8.27.5Negligible binding with most divalent cations.[2]Can interfere with protein assays and produce H₂O₂ when exposed to light.[1] May exhibit toxicity at concentrations >40 mM.[3]
MOPS 6.5 - 7.97.2Strong interaction with Fe.[4]Suitable for some bacterial, yeast, and mammalian cell cultures (at <20 mM).[4]
MES 5.5 - 6.76.1Strong interaction with Fe.[4]Primarily used for bacterial cell culture media.[4]
Tris 7.2 - 9.08.1Chelates divalent metal ions like Cu²⁺, Ni²⁺, Zn²⁺.[2]Primary amine can form Schiff bases with aldehydes and ketones.[2]
PBS 5.8 - 8.07.2Forms precipitates with divalent cations like Ca²⁺ and Zn²⁺.[2][5]May inhibit some enzymatic reactions.[5] pH can shift upon freezing.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows for identifying and mitigating assay interference.

start Suspected Assay Interference check_conc Is buffer concentration within assay limits? start->check_conc prep_standards Prepare standards in the exact same buffer as samples. check_conc->prep_standards Yes consider_alt Consider Alternative Strategies check_conc->consider_alt No/High rerun_assay Re-run Assay prep_standards->rerun_assay eval_results Are results consistent now? rerun_assay->eval_results end_ok Problem Solved eval_results->end_ok Yes eval_results->consider_alt No switch_assay Switch to a more compatible assay (e.g., Bradford for protein). consider_alt->switch_assay buffer_exchange Perform buffer exchange (e.g., dialysis, spin column) to remove interfering buffer. consider_alt->buffer_exchange

Caption: Workflow for troubleshooting suspected buffer interference.

start CETSA Experiment Start treatment 1. Cell Treatment Treat cells with vehicle or test compound. start->treatment heating 2. Thermal Challenge Heat cell aliquots across a temperature gradient. treatment->heating lysis 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw). heating->lysis separation 4. Fractionation Separate soluble and precipitated proteins via centrifugation. lysis->separation quantification 5. Protein Quantification Quantify soluble target protein (e.g., Western Blot, ELISA). separation->quantification analysis 6. Data Analysis Plot soluble protein vs. temperature. A rightward shift indicates target engagement. quantification->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Here are detailed methodologies for key experiments to assess interference and off-target effects.

Protocol 1: Assessing HEPES Interference in a Bradford Protein Assay

Objective: To determine if HEPES buffer is interfering with protein quantification and to establish a reliable standard curve.

Materials:

  • Protein samples in HEPES-containing buffer.

  • Protein standard (e.g., BSA at 2 mg/mL).

  • HEPES-containing buffer (identical to the sample buffer).

  • Bradford assay reagent.

  • 96-well microplate and plate reader.

Methodology:

  • Standard Curve Preparation: Prepare a set of protein standards (e.g., 0, 2, 4, 6, 8, 10 µg) by diluting the BSA stock. Crucially, use the exact same HEPES-containing buffer that your samples are in as the diluent. This ensures that the standards and the unknown samples have the same final buffer concentration.[1]

  • Sample Preparation: Dilute your unknown protein samples with the same HEPES buffer to ensure their concentration falls within the range of your standard curve.

  • Assay Execution:

    • Pipette a small volume (e.g., 5 µL) of each standard and diluted unknown sample into separate wells of the 96-well plate.

    • Add the Bradford reagent (e.g., 250 µL) to each well.

    • Incubate at room temperature for at least 5 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µg standard) from all other readings. Plot the absorbance of the standards versus their known concentration to generate a standard curve. Use the equation from the linear regression of this curve to calculate the concentration of your unknown samples.

  • Interpretation: If a reliable linear standard curve is generated, the HEPES concentration is likely tolerated by the assay. If the curve is non-linear or the background is high, consider further sample dilution or using a buffer exchange method to remove HEPES.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate whether a small molecule containing the this compound moiety directly binds to an intended target protein within a cellular environment, helping to distinguish on-target from off-target effects.[6][7]

Materials:

  • Cultured cells expressing the target protein.

  • Test compound (dissolved in a suitable vehicle like DMSO).

  • Vehicle control (e.g., DMSO).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • Equipment for heating (PCR thermocycler), cell lysis (e.g., for freeze-thaw), centrifugation, and protein quantification (e.g., Western Blot or ELISA setup).

Methodology:

  • Cell Treatment: Treat cultured cells with either the test compound at a desired concentration or the vehicle control. Incubate under normal culture conditions for a sufficient time to allow for target binding.[6]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation. A non-heated control should also be included.[6]

  • Lysis: Lyse the cells to release intracellular proteins. A common method is multiple freeze-thaw cycles.[6]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or ELISA.[7]

  • Data Analysis: For both the vehicle- and compound-treated groups, plot the amount of soluble target protein as a function of temperature. A successful binding event stabilizes the target protein against thermal denaturation, resulting in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.[7] This shift confirms direct target engagement in the cellular context.

References

Benchmarking 1-(2-Hydroxyethyl)piperazine in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2-Hydroxyethyl)piperazine (HEP) is a versatile heterocyclic compound featuring both a secondary amine and a primary hydroxyl group. This dual functionality makes it a candidate for various roles in polymer synthesis, including as a catalyst, initiator, or chain extender. This guide provides a comparative analysis of HEP's performance in polyurethane synthesis and ring-opening polymerization, supported by available experimental data and detailed methodologies.

Performance in Polyurethane Synthesis

In the synthesis of polyurethanes, tertiary amines are widely used as catalysts to balance the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. While direct kinetic data for this compound as a primary catalyst is limited in publicly available literature, its structural similarity to other N-substituted piperazines and alkanolamines allows for an informed comparison. The hydroxyl group in HEP can also react with isocyanates, incorporating the molecule into the polymer backbone, which can be advantageous in reducing volatile organic compound (VOC) emissions from the final product.

Catalytic Performance Comparison

Tertiary amine catalysts are crucial for controlling the reaction kinetics in polyurethane foam production. Key parameters include cream time, gel time, and tack-free time. While specific data for HEP is scarce, a comparison with the industry-standard catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) and other amine catalysts provides a benchmark.

CatalystTypeCream Time (s)Gel Time (s)Tack-Free Time (s)Key Characteristics
This compound (HEP) AlkanolamineData not availableData not availableData not availablePotentially reactive catalyst due to the hydroxyl group, which can reduce VOCs. Its catalytic activity is expected to be moderate due to steric hindrance and lower basicity compared to DABCO.
DABCO (Triethylenediamine) Cyclic Tertiary Amine~10-15~45-60~60-90High catalytic activity for both gelling and blowing reactions. Industry standard.
N,N-Dimethylethanolamine (DMEA) Alkanolamine~15-25~60-80~80-110Reactive catalyst with moderate activity. Often used to improve surface cure.
N,N'-Dimethylpiperazine (DMP) Cyclic Tertiary Amine~12-20~50-70~70-100Strong gelling catalyst.

Note: The performance data for DABCO, DMEA, and DMP are typical values and can vary significantly with the specific polyurethane formulation.

Experimental Protocol: Polyurethane Foam Synthesis

This protocol provides a general method for synthesizing polyurethane foam using an amine catalyst. This can be adapted to evaluate the performance of HEP.

Materials:

  • Polyol (e.g., a polyether polyol with a hydroxyl value of 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Deionized water

  • Silicone surfactant

  • Amine catalyst (e.g., this compound)

  • Mixing container and high-speed stirrer

Procedure:

  • In a well-ventilated fume hood, accurately weigh the polyol, deionized water, silicone surfactant, and amine catalyst into a mixing container.

  • Mix these components at high speed (e.g., 3000 rpm) for 60 seconds to ensure a homogeneous mixture.

  • Add the calculated amount of pMDI to the mixture and immediately start mixing at high speed for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold and observe the foaming process.

  • Record the cream time (start of foam rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before characterization.

Logical Workflow for Polyurethane Synthesis

G cluster_reactants Reactants cluster_process Process cluster_reactions Key Reactions cluster_product Product Polyol Polyol Premix Premixing (Polyol, Water, Surfactant, HEP) Polyol->Premix pMDI pMDI Mixing High-Speed Mixing with pMDI pMDI->Mixing Water Water Water->Premix Surfactant Surfactant Surfactant->Premix HEP This compound (Catalyst) HEP->Premix Premix->Mixing Foaming Foaming and Curing Mixing->Foaming Gelling Gelling Reaction (Polyol + pMDI) Mixing->Gelling Blowing Blowing Reaction (Water + pMDI) Mixing->Blowing PU_Foam Polyurethane Foam Foaming->PU_Foam Gelling->Foaming Blowing->Foaming

Caption: Workflow for Polyurethane Foam Synthesis.

Performance in Ring-Opening Polymerization (ROP)

The hydroxyl group of this compound makes it a potential initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, leading to the formation of polyesters. The initiation occurs through the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the monomer. The secondary amine group in HEP could also potentially initiate ROP, but this is generally less favorable than initiation by the hydroxyl group.

Performance Comparison with Other Initiators
InitiatorTypeMₙ ( g/mol )PDI (Mₙ/Mₙ)Polymerization Conditions
This compound (HEP) Amino-alcoholData not availableData not availableExpected to require a co-catalyst (e.g., Sn(Oct)₂) and elevated temperatures.
Benzyl Alcohol Alcohol5,000 - 50,0001.1 - 1.5Typically used with Sn(Oct)₂ at 110-140 °C.
1,4-Butanediol Diol10,000 - 100,0001.2 - 1.8Used with Sn(Oct)₂ to produce di-hydroxy terminated polyesters.
Diethanolamine Amino-diolData not availableData not availableSimilar to HEP, it can potentially initiate ROP.

Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) are highly dependent on the monomer-to-initiator ratio and reaction conditions.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol outlines a general procedure for the ROP of ε-caprolactone using a hydroxyl-containing initiator, which can be adapted for HEP.

Materials:

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Add ε-caprolactone, this compound, and toluene to the Schlenk flask under a nitrogen atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 110 °C) with stirring.

  • Inject the Sn(Oct)₂ catalyst solution in toluene into the flask to start the polymerization.

  • Take samples periodically to monitor the monomer conversion by ¹H NMR spectroscopy.

  • After the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Filter and dry the polymer in a vacuum oven at 40 °C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mₙ and PDI, and by ¹H NMR to confirm the structure.

Logical Workflow for Ring-Opening Polymerization

G cluster_reactants Reactants cluster_process Process cluster_characterization Characterization cluster_product Product Monomer ε-Caprolactone Reaction Polymerization (Inert Atmosphere, Heat) Monomer->Reaction Initiator This compound Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polyester Polyester Drying->Polyester GPC GPC (Mₙ, PDI) NMR ¹H NMR (Structure) Polyester->GPC Polyester->NMR

Caption: Workflow for Ring-Opening Polymerization.

Conclusion

This compound presents itself as a multifunctional molecule for polymer synthesis. In polyurethane production, its potential as a reactive catalyst offers an avenue for creating foams with reduced VOC emissions. For ring-opening polymerization, its hydroxyl group allows it to function as an initiator for producing polyesters.

However, a significant lack of direct, quantitative, and comparative experimental data in the current literature makes a definitive performance benchmark challenging. The provided protocols and comparisons are based on the established principles of polymer chemistry and data from structurally related compounds. Further experimental investigation is necessary to fully elucidate the catalytic and initiating efficacy of this compound and to establish its specific advantages over existing alternatives in various polymer synthesis applications. Researchers and professionals in drug development are encouraged to conduct such studies to explore the potential of HEP in creating novel polymers for advanced applications.

Cost-benefit analysis of using 1-(2-Hydroxyethyl)piperazine in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2-Hydroxyethyl)piperazine (HEPZ) is a versatile organic compound with a growing presence in various industrial sectors. Its unique molecular structure, featuring both a piperazine (B1678402) ring and a hydroxyethyl (B10761427) group, imparts desirable properties for applications ranging from gas sweetening to the synthesis of pharmaceuticals and high-performance polymers. This guide provides a comprehensive cost-benefit analysis of HEPZ in its primary industrial applications, offering a comparative look at its performance against common alternatives, supported by experimental data.

Executive Summary

This compound presents a compelling case for its use in several industrial applications, most notably in carbon dioxide (CO2) capture, where it demonstrates significant advantages in energy efficiency and lower solvent degradation compared to benchmark solvents like monoethanolamine (MEA). While the initial procurement cost of HEPZ may be higher than some traditional alternatives, its operational benefits, including reduced energy consumption for regeneration and lower corrosion rates, can lead to long-term cost savings. In its role as a polyurethane catalyst and corrosion inhibitor, its performance is promising, though more direct comparative data is needed to fully quantify its cost-benefit ratio in these areas.

Gas Treating: Carbon Dioxide Capture

The removal of acidic gases, particularly CO2, from industrial process streams is a critical application for alkanolamines. HEPZ has emerged as a promising solvent in this field, often used as a promoter or in aqueous solutions.

Performance Comparison

A key metric in the cost-benefit analysis of CO2 capture solvents is the energy required for solvent regeneration, typically measured by the reboiler heat duty. Lower reboiler duty translates to significant operational cost savings. Studies have shown that HEPZ offers a favorable energy profile compared to widely used amines.

A simulation study comparing HEPZ with other common amines for CO2 capture highlights its potential for energy savings. The study, which optimized process parameters for each solvent, found that HEPZ had the lowest reboiler energy consumption among the tested amines.[1][2]

Amine SolventReboiler Heat Duty (GJ/tCO₂)Solvent Loss ( kg/tCO ₂)Cyclic Capacity (mol CO₂/mol amine)
This compound (HEPZ) 3.018 Lowest 0.58
Piperazine (PZ)4.657-0.35
Monoethanolamine (MEA)3.414-0.74
1-Methylpiperazine (1-MPZ)---
2-Amino-2-methyl-1-propanol (AMP)--1.09
N,N-Dimethylethanolamine (DMEA)---
Table 1: Performance Comparison of Amines in CO2 Capture. Data sourced from a simulation study optimizing process parameters for 90% CO2 recovery.[1][2] The study noted HEPZ had the lowest solvent loss without providing a specific value.

The lower reboiler duty of HEPZ, approximately 11.6% less than MEA and 35.2% less than PZ, signifies a substantial reduction in operational expenditure.[1][2] Furthermore, the study qualitatively noted that HEPZ exhibits the lowest solvent loss, which contributes to reduced makeup solvent costs and lower environmental impact.[1][2]

Experimental Workflow: CO2 Absorption and Desorption Analysis

The following workflow outlines a typical experimental setup for evaluating the performance of amine solvents for CO2 capture.

CO2_Absorption_Workflow cluster_absorption Absorption Stage cluster_desorption Desorption (Regeneration) Stage A Gas Mixture (CO2 + N2) B Mass Flow Controller A->B D Stirred Reactor B->D C Amine Solution (e.g., HEPZ) C->D E Gas Analyzer (Outlet CO2) D->E F CO2-Rich Amine D->F Transfer of CO2-loaded amine G Heating Mantle F->G G->C Regenerated Amine (Lean) H Condenser G->H I Gas Analyzer (Released CO2) H->I

Figure 1: Experimental workflow for CO2 absorption-desorption studies.
Detailed Experimental Protocol: Vapor-Liquid Equilibrium (VLE) and Absorption Rate

Objective: To determine the CO2 absorption capacity and initial absorption rate of an aqueous solution of this compound.

Materials:

  • This compound (≥99% purity)

  • Deionized water

  • CO2 gas (99.9% purity)

  • N2 gas (99.9% purity)

  • Stirred glass reactor with a known volume

  • Mass flow controllers for CO2 and N2

  • Gas chromatograph (GC) or infrared (IR) gas analyzer for CO2 concentration measurement

  • Temperature and pressure sensors

  • Data acquisition system

Procedure:

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of this compound in deionized water.

  • Experimental Setup:

    • Place a known volume of the amine solution into the stirred glass reactor.

    • Maintain the reactor at a constant temperature (e.g., 40°C) using a water bath.

    • Purge the reactor with N2 to remove any residual air.

  • Absorption Measurement:

    • Introduce a gas mixture with a known CO2 concentration (e.g., 15 vol%) and flow rate into the reactor.

    • Continuously monitor the CO2 concentration in the gas outlet using the gas analyzer.

    • The amount of CO2 absorbed is calculated by the difference between the inlet and outlet CO2 concentrations over time.

    • The experiment continues until the outlet CO2 concentration equals the inlet concentration, indicating saturation of the solvent.

  • Data Analysis:

    • Absorption Capacity: Calculate the total moles of CO2 absorbed per mole of amine at equilibrium.

    • Initial Absorption Rate: Determine the initial slope of the CO2 absorption curve (moles of CO2 absorbed per unit time).

Corrosion Inhibition

HEPZ and other piperazine derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. Their effectiveness stems from the presence of nitrogen atoms which can adsorb onto the metal surface, forming a protective film.

Performance Comparison

Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] x 100

Where:

  • CR_blank = Corrosion rate in the absence of the inhibitor

  • CR_inh = Corrosion rate in the presence of the inhibitor

InhibitorConcentrationMediumInhibition Efficiency (%)
Piperazine Dinitrobenzoate1000 ppm1N Na2SO499.48
Piperazine Dimaleate1000 ppm1N Na2SO499.48
Piperazine Diphosphate1000 ppm1N Na2SO498.44
Piperazine Dicarbonate1000 ppm1N Na2SO498.18
Table 2: Corrosion Inhibition Efficiency of Piperazine Derivatives on Mild Steel.[3]

These results suggest that piperazine-based compounds can be highly effective corrosion inhibitors. The cost-benefit in this application will depend on the required concentration of HEPZ to achieve a desired level of protection compared to the cost and concentration of alternative inhibitors.

Logical Relationship: Corrosion Inhibition Mechanism

The mechanism of corrosion inhibition by organic compounds like HEPZ typically involves adsorption onto the metal surface. This process can be influenced by several factors.

Corrosion_Inhibition_Mechanism cluster_inhibitor Inhibitor Properties cluster_surface Metal Surface Interaction cluster_outcome Result A Molecular Structure (e.g., HEPZ) B Presence of Heteroatoms (N, O) A->B C Electron Density B->C D Adsorption on Metal Surface C->D E Formation of Protective Film D->E F Reduced Corrosion Rate E->F

Figure 2: Logical flow of the corrosion inhibition mechanism.
Detailed Experimental Protocol: Weight Loss Method for Corrosion Rate Determination

Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic medium.

Materials:

  • Mild steel coupons with a known surface area

  • 1M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Coupon Preparation:

    • Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

    • Weigh the coupons accurately using an analytical balance.

  • Test Solutions:

    • Prepare a blank solution of 1M HCl.

    • Prepare test solutions of 1M HCl containing various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

  • Immersion Test:

    • Immerse the prepared mild steel coupons in the blank and test solutions for a specific period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons, wash them with deionized water and a cleaning solution to remove corrosion products, dry, and reweigh.

  • Data Analysis:

    • Calculate the weight loss for each coupon.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) Where:

      • K = constant (8.76 × 10^4)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of mild steel in g/cm³

    • Calculate the inhibition efficiency for each concentration of HEPZ.

Polyurethane Catalyst

In the production of polyurethane foams, amine catalysts play a crucial role in balancing the gelling (urethane formation) and blowing (gas formation) reactions. The choice of catalyst significantly impacts the foam's processing characteristics and final properties. HEPZ, as a tertiary amine with a hydroxyl group, can act as a reactive catalyst.

Performance Comparison

The performance of a polyurethane catalyst is evaluated based on its effect on the reaction kinetics (cream time, gel time, tack-free time) and the physical properties of the resulting foam (density, compressive strength, cell structure). While specific comparative data for HEPZ against industry-standard catalysts like DMCHA (Dimethylcyclohexylamine) is limited, the general impact of amine catalysts is well-documented.

Catalyst PropertyEffect on Polyurethane Foam
Catalytic Activity Influences the speed of the gelling and blowing reactions.
Selectivity Determines the balance between the gelling and blowing reactions.
Reactivity of -OH group Can be incorporated into the polymer backbone, reducing volatility and odor.
Table 3: General Impact of Amine Catalysts on Polyurethane Foam Properties.

The cost-benefit of using HEPZ as a polyurethane catalyst would depend on its efficiency in achieving the desired foam properties at a competitive concentration and cost compared to other tertiary amine catalysts. Its reactive nature could be an advantage in applications where low catalyst emissions are critical.

Experimental Workflow: Polyurethane Foam Formulation and Testing

PU_Foam_Workflow cluster_formulation Formulation cluster_foaming Foaming Process cluster_testing Foam Characterization A Polyol F Mixing A->F B Surfactant B->F C Blowing Agent (e.g., Water) C->F D Catalyst (e.g., HEPZ) D->F E Isocyanate E->F G Cream Time F->G H Gel Time G->H I Tack-Free Time H->I J Density I->J K Compressive Strength I->K L Cell Morphology (SEM) I->L

Figure 3: Workflow for polyurethane foam preparation and characterization.
Detailed Experimental Protocol: Evaluation of Catalyst Activity in Polyurethane Foam Formation

Objective: To evaluate the catalytic activity of this compound in a rigid polyurethane foam formulation and compare it with a standard amine catalyst.

Materials:

  • Polyether polyol

  • Polymeric MDI (isocyanate)

  • Silicone surfactant

  • Water (blowing agent)

  • This compound (test catalyst)

  • Standard amine catalyst (e.g., DMCHA) for comparison

  • Mixing cup and mechanical stirrer

  • Mold for foam rise

  • Stopwatch

Procedure:

  • Premix Preparation:

    • In the mixing cup, combine the polyol, surfactant, water, and the test catalyst (HEPZ) at a predetermined ratio.

    • Stir the mixture at high speed for a specified time (e.g., 30 seconds) to ensure homogeneity.

  • Foaming:

    • Add the polymeric MDI to the premix and start the stopwatch simultaneously.

    • Stir vigorously for a short period (e.g., 5-10 seconds).

    • Pour the reacting mixture into the mold.

  • Reactivity Measurement:

    • Cream Time: The time from the start of mixing until the mixture starts to rise and change color.

    • Gel Time: The time from the start of mixing until the foam becomes stringy when touched with a spatula.

    • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

  • Comparison:

    • Repeat the procedure using the standard amine catalyst at the same concentration.

    • Compare the reactivity profiles of the foams produced with HEPZ and the standard catalyst.

  • Foam Characterization:

    • After the foam has cured (typically 24 hours), cut samples for physical property testing, including density (ASTM D1622) and compressive strength (ASTM D1621).

Conclusion

This compound demonstrates significant potential as a cost-effective and high-performance chemical in several industrial applications. In CO2 capture, its lower energy requirement for regeneration and reduced solvent loss present a clear long-term economic advantage over traditional amines like MEA, despite a potentially higher initial purchase price. As a corrosion inhibitor, its derivatives show excellent efficiency, suggesting that HEPZ itself could be a valuable component in protective formulations. In the polyurethane sector, its reactive nature offers the benefit of reduced emissions, a key consideration in many modern applications. For researchers and professionals in these fields, further investigation and pilot-scale testing of HEPZ are warranted to fully realize its cost-saving and performance-enhancing capabilities.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-(2-Hydroxyethyl)piperazine and its N-Methylated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISCATAWAY, NJ – In a detailed spectroscopic comparison, key structural differences between the widely used chemical intermediate 1-(2-Hydroxyethyl)piperazine and its N-methylated analogue, 1-(2-Hydroxyethyl)-4-methylpiperazine, have been elucidated. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for their identification, characterization, and application in various scientific endeavors.

The addition of a methyl group to the piperazine (B1678402) ring introduces subtle yet significant changes to the molecule's electronic environment and conformation, which are clearly discernible through modern spectroscopic techniques. This comparison serves as a practical reference for distinguishing between these two closely related compounds and for understanding the spectroscopic impact of N-alkylation on the piperazine scaffold, a common motif in medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and 1-(2-Hydroxyethyl)-4-methylpiperazine.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment This compound 1-(2-Hydroxyethyl)-4-methylpiperazine
-CH₃ -~2.29 ppm (s, 3H)
Piperazine ring -CH₂- ~2.48 ppm (br s, 4H), ~2.69 ppm (t, J=5.2 Hz, 4H)~2.45 ppm (br s, 8H)
-N-CH₂-CH₂-OH ~2.54 ppm (t, J=5.6 Hz, 2H)~2.55 ppm (t, J=5.6 Hz, 2H)
-CH₂-OH ~3.64 ppm (t, J=5.6 Hz, 2H)~3.63 ppm (t, J=5.6 Hz, 2H)
-OH, -NH Variable (Broad singlet)Variable (Broad singlet)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment This compound 1-(2-Hydroxyethyl)-4-methylpiperazine
-CH₃ -~46.1 ppm
Piperazine ring C (adjacent to NH) ~46.0 ppm-
Piperazine ring C (adjacent to N-CH₂) ~54.7 ppm~55.1 ppm
-N-CH₂-CH₂-OH ~60.6 ppm~60.0 ppm
-CH₂-OH ~60.9 ppm~59.2 ppm

Table 3: Key IR Absorption Bands (ATR-FTIR)

Functional Group This compound (cm⁻¹) 1-(2-Hydroxyethyl)-4-methylpiperazine (cm⁻¹)
O-H stretch (alcohol) ~3300-3500 (broad)~3300-3500 (broad)
N-H stretch (secondary amine) ~3200-3300-
C-H stretch (aliphatic) ~2800-3000~2800-3000
C-N stretch ~1100-1300~1100-1300
C-O stretch (primary alcohol) ~1050~1050

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter This compound 1-(2-Hydroxyethyl)-4-methylpiperazine
Molecular Formula C₆H₁₄N₂OC₇H₁₆N₂O
Molecular Weight 130.19 g/mol 144.22 g/mol [1]
[M]⁺ (m/z) 130144
Key Fragment Ions (m/z) 100, 85, 70, 56, 44113, 99, 70, 58, 42

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general framework for reproducing these results.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 250 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory was used.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The neat liquid sample was diluted 1:1000 in methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • Chromatographic Conditions: A 1 µL aliquot of the diluted sample was injected into the GC. A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) was employed. The oven temperature was programmed to start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Conditions: The ion source temperature was maintained at 230°C and the transfer line at 280°C. Electron ionization was performed at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-500.

  • Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks were analyzed.

Workflow for Spectroscopic Comparison

The logical flow for the comparative analysis of these two compounds is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Compound1 This compound NMR NMR (¹H & ¹³C) Compound1->NMR IR ATR-FTIR Compound1->IR MS GC-MS Compound1->MS Compound2 1-(2-Hydroxyethyl)-4-methylpiperazine Compound2->NMR Compound2->IR Compound2->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the two piperazine derivatives.

This comprehensive guide underscores the power of spectroscopic methods in discerning the fine structural details of organic molecules. The provided data and protocols serve as a valuable resource for the scientific community, facilitating further research and development in fields where these piperazine derivatives are of interest.

References

Safety Operating Guide

Proper Disposal of 1-(2-Hydroxyethyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 1-(2-Hydroxyethyl)piperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin irritation and serious eye damage.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationSource
Eye Protection Tightly fitting safety goggles or a face shield (8-inch minimum). Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[1]
Body Protection Protective clothing to prevent skin exposure. A lab coat is standard.[4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed in accordance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA). The following steps provide a clear protocol for its disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • Do not mix this waste with other non-hazardous materials.[1]

  • Keep it segregated from incompatible chemicals, such as strong acids and oxidizing agents, to prevent violent reactions.[2]

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with this compound.

  • The container must be kept securely closed when not in use to prevent leaks or spills.[1][4]

  • The container should be stored in a designated satellite accumulation area within the laboratory.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]

  • Remove all ignition sources as the material is combustible.[4]

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][4]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1][4]

  • Do not allow the product to enter drains or waterways.[1][4]

4. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Ensure all paperwork and labeling are completed as required by your institution and local regulations.

Quantitative Data Summary

PropertyValueSource
CAS Number 103-76-4[2]
Molecular Formula C6H14N2O[3]
Molecular Weight 130.19 g/mol [3]
Boiling Point 246 °C
Density 1.061 g/mL at 25 °C
Flash Point 135 °C (275 °F)
GHS Hazard Codes H315 (Causes skin irritation), H318 (Causes serious eye damage)[3]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Handling This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generated? B->C D Store in Original Container C->D No E Transfer to Labeled Hazardous Waste Container C->E Yes D->A F Is Container Full or Ready for Disposal? E->F G Store in Satellite Accumulation Area F->G No H Contact EHS for Pickup F->H Yes G->E I Licensed Disposal Vendor H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of 1-(2-Hydroxyethyl)piperazine, tailored for laboratory professionals in research and development.

This document provides critical safety and logistical information for the proper management of this compound (CAS No. 103-76-4) in a laboratory setting. Adherence to these protocols is paramount to ensure personnel safety and mitigate environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, primarily causing skin irritation and serious eye damage.[1][2] It may also cause respiratory tract irritation.[3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Specific Recommendations Standards & Regulations
Eye and Face Protection Tightly fitting safety goggles. A face shield (minimum 8 inches) is also recommended.[5]Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][5]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. Protective clothing should be worn to prevent skin exposure.[3][6]Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[5]
Respiratory Protection Use in a well-ventilated area. If risk assessment indicates the need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, a full-face supplied air respirator is required.[3][5]Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[5]

Operational Protocols: From Handling to Disposal

Strict adherence to the following procedures is essential for the safe management of this compound in the laboratory.

Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area to keep airborne concentrations low.[2][3] Local exhaust ventilation is recommended.

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[5] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in handling areas.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5] Store away from incompatible materials such as strong oxidizing agents, acids, and copper.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

  • Minor Spills:

    • Ensure adequate ventilation.[3]

    • Wear appropriate PPE as detailed in Table 1.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate personnel to a safe area.[5]

    • Alert the appropriate emergency response team.

    • If safe to do so, contain the spill to prevent it from entering drains.[5]

Spill_Response_Workflow cluster_spill Chemical Spill Occurs Spill Spill of this compound Detected Assess Assess Spill Size and Risk Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled DonPPE Don Appropriate PPE MinorSpill->DonPPE Evacuate Evacuate Area Alert Emergency Response MajorSpill->Evacuate Evacuate->DonPPE Response Team Action Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.
First Aid Measures

Immediate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[5]

  • Inhalation: Move the person into fresh air.[5] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek medical attention.[3]

  • Ingestion: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek medical attention.[3]

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.

  • Product: Unused or surplus material should be offered to a licensed disposal company.[5] Do not mix with other waste.[5]

  • Containers: Empty containers should be handled as if they were full.[5] Do not reuse empty containers. They must be disposed of through a licensed waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。